Product packaging for Cumyl-thpinaca(Cat. No.:CAS No. 1400742-50-8)

Cumyl-thpinaca

Cat. No.: B571559
CAS No.: 1400742-50-8
M. Wt: 377.5 g/mol
InChI Key: HINCNLQQLQFMRD-UHFFFAOYSA-N
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Description

CUMYL-THPINACA (also known as SGT-42) is a synthetic indazole-3-carboxamide compound that acts as a potent agonist for the cannabinoid receptors CB1 and CB2 . It demonstrates high binding affinity and functional activity at these receptors, with one study reporting Ki values of 1.23 ± 0.20 nM at CB1 and 1.38 ± 0.86 nM at CB2 . Another source indicates it has approximately 6x selectivity for the CB1 receptor, with an EC50 of 0.1 nM for human CB1 and 0.59 nM for human CB2 receptors . This pharmacological profile makes it a valuable compound for studying the endocannabinoid system. Researchers utilize this compound to investigate the structure-activity relationships of synthetic cannabinoid receptor agonists (SCRAs), their metabolic pathways, and downstream signaling effects . The compound is known to be extensively metabolized in vitro. Recent metabolic profiling studies have identified 28 phase I metabolites, with the main transformations including mono-, di-, and tri-hydroxylation, as well as desaturation and carbonylation reactions . A key para-hydroxylated metabolite on the cumyl moiety has been identified as a suitable, long-lasting biomarker for analytical detection . The primary cytochrome P450 enzymes involved in its metabolism are CYP3A4 and CYP3A5, with additional contributions from CYP2C8, CYP2C9, and CYP2C19 . This product is intended for forensic analysis, pharmacological research, and in vitro metabolic studies only. It is strictly for research use in controlled laboratory settings and is not for diagnostic or therapeutic use, nor for human consumption. Researchers should be aware that this compound is a controlled substance in several countries, including China, Sweden, Canada, the UK, and Germany .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N3O2 B571559 Cumyl-thpinaca CAS No. 1400742-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINCNLQQLQFMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032565
Record name CUMYL-THPINACA
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Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-50-8
Record name N-(1-Methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CUMYL-THPINACA
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CUMYL-THPINACA
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Record name CUMYL-THPINACA
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5GTC3QVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Pharmacological Profile of Cumyl-THPINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA (1-(tetrahydro-2H-pyran-4-ylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples. As an indazole-3-carboxamide derivative, it shares a structural scaffold with a number of other potent SCRAs. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and metabolic fate. The information is presented to support research, drug development, and forensic analysis related to this compound.

Core Pharmacological Data

The pharmacological activity of this compound is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. It acts as a potent full agonist at both receptors.

Table 1: Receptor Binding Affinities and Functional Activity of this compound
ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 1.23 ± 0.20 nM1.38 ± 0.86 nM[1]
Functional Activity (EC50) 0.1 nM0.59 nM[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound binding to cannabinoid receptors and a typical workflow for its pharmacological characterization.

cluster_0 Cell Membrane This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: Signaling pathway of this compound at cannabinoid receptors.

Start Start Receptor Binding Assays Receptor Binding Assays Start->Receptor Binding Assays Determine Ki Functional Activity Assays Functional Activity Assays Start->Functional Activity Assays Determine EC50 In Vitro Metabolism In Vitro Metabolism Start->In Vitro Metabolism Identify Metabolites Data Analysis Data Analysis Receptor Binding Assays->Data Analysis Functional Activity Assays->Data Analysis In Vitro Metabolism->Data Analysis Pharmacological Profile Pharmacological Profile Data Analysis->Pharmacological Profile

Caption: Experimental workflow for pharmacological characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established methods for synthetic cannabinoid analysis.

Receptor Binding Affinity Assay (Radioligand Displacement)

This protocol is a generalized procedure based on the principles of competitive radioligand binding assays used for cannabinoid receptors.

  • Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP-55,940).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • Non-specific binding control (e.g., WIN 55,212-2).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

    • For non-specific binding determination, add a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay (GTPγS Binding Assay)

This protocol outlines a common method to assess the functional activity of a G-protein coupled receptor agonist.

  • Objective: To determine the potency (EC50) and efficacy of this compound as a CB1/CB2 receptor agonist.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • [35S]GTPγS.

    • GDP.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (unlabeled GTPγS).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, GDP, [35S]GTPγS, and varying concentrations of this compound or vehicle.

    • For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the radioactivity using a scintillation counter.

    • Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration.

    • Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.

In Vitro Metabolism

The metabolism of this compound has been investigated using human liver microsomes, revealing extensive phase I metabolism.[1]

Metabolic Pathway

The primary metabolic transformations of this compound involve hydroxylation at various positions on the cumyl and tetrahydropyran moieties.

This compound This compound Mono-hydroxylated Metabolites Mono-hydroxylated Metabolites This compound->Mono-hydroxylated Metabolites CYP3A4, CYP3A5, etc. Di-hydroxylated Metabolites Di-hydroxylated Metabolites Mono-hydroxylated Metabolites->Di-hydroxylated Metabolites CYP-mediated Further Oxidation Products Further Oxidation Products Mono-hydroxylated Metabolites->Further Oxidation Products Tri-hydroxylated Metabolites Tri-hydroxylated Metabolites Di-hydroxylated Metabolites->Tri-hydroxylated Metabolites CYP-mediated

Caption: Metabolic pathway of this compound.

Table 2: In Vitro Metabolites of this compound Identified in Human Liver Microsomes

A total of 28 metabolites were detected for this compound following incubation with pooled human liver microsomes.[1] The primary metabolic reactions were mono-, di-, and tri-hydroxylation. The table below summarizes the major observed biotransformations.

BiotransformationNumber of Metabolites
Mono-hydroxylationMultiple isomers
Di-hydroxylationMultiple isomers
Tri-hydroxylationMultiple isomers
DehydrogenationDetected
N-dealkylationMinor pathway
Cytochrome P450 Isoforms Involved

The metabolism of this compound is primarily mediated by the following cytochrome P450 enzymes:

  • Major: CYP3A4, CYP3A5[1]

  • Minor: CYP2C8, CYP2C9, CYP2C19[1]

Experimental Protocol for In Vitro Metabolism

This protocol is a generalized procedure for studying the in vitro metabolism of a compound using human liver microsomes.

  • Objective: To identify the metabolites of this compound and the CYP isoforms involved in its metabolism.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • This compound.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Recombinant human CYP isoforms (for reaction phenotyping).

    • Acetonitrile (for reaction termination).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare an incubation mixture containing HLMs (or recombinant CYPs), phosphate buffer, and this compound in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

    • For reaction phenotyping, repeat the incubation with individual recombinant CYP isoforms to determine the contribution of each enzyme to the metabolism of this compound.

Conclusion

This compound is a potent, full agonist of both CB1 and CB2 receptors. It undergoes extensive phase I metabolism in vitro, primarily through hydroxylation mediated by CYP3A4 and CYP3A5. The data and protocols presented in this guide provide a foundational understanding of the pharmacological and metabolic profile of this compound, which is essential for researchers, forensic scientists, and drug development professionals working with this and related synthetic cannabinoids. Further in vivo studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to understand its potential for toxicity and drug-drug interactions.

References

An In-depth Technical Guide to Cumyl-THPINACA (CAS: 1400742-50-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-THPINACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the core properties of this compound (CAS: 1400742-50-8), intended to support research, forensic analysis, and drug development efforts. The document details its physicochemical characteristics, pharmacological profile, and metabolic fate. Standardized experimental protocols for its study are also presented, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of its scientific context.

Physicochemical Properties

PropertyValueSource
CAS Number 1400742-50-8[1][2]
IUPAC Name N-(1-methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide[1]
Molecular Formula C₂₃H₂₇N₃O₂[1][2][3]
Molecular Weight 377.48 g/mol [2]
Appearance Neat solid[1]
Solubility Soluble in DMSO[4]
Storage -20°C[1][4]
Stability ≥ 2 years at -20°C[1]

Pharmacological Profile

This compound is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[5] Its high affinity and efficacy at these receptors are central to its biological activity.

Receptor Binding and Efficacy

Quantitative analysis of this compound's interaction with cannabinoid receptors reveals its high potency, as detailed in the following table.

ParameterCB1 ReceptorCB2 ReceptorSource
Binding Affinity (Ki) 1.23 ± 0.20 nM1.38 ± 0.86 nM[6]
Efficacy (EC₅₀) 0.1 nM0.59 nM[5]
Signaling Pathway

As a cannabinoid receptor agonist, this compound modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Pathway This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects modulates

Cannabinoid Receptor Signaling Pathway

Metabolism

In vitro studies have demonstrated that this compound undergoes rapid and extensive metabolism, primarily through oxidative pathways.[6][7] The in vitro half-life has been determined to be approximately 4.9 minutes.[7]

Metabolic Pathways

Metabolic profiling using human liver microsomes has identified a significant number of metabolites.[6] The primary metabolic transformations include mono-, di-, and tri-hydroxylation of the cumyl and tetrahydropyran moieties.[6] The para-hydroxylated metabolite of the cumyl group has been specifically identified and synthesized for use as a reference standard in analytical testing.[7] The cytochrome P450 enzymes CYP3A4 and CYP3A5 are the main contributors to its metabolism, with minor involvement from CYP2C8, CYP2C9, and CYP2C19.[6]

Metabolic Pathway of this compound Metabolic Pathway of this compound This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP3A4, CYP3A5, etc. Mono-hydroxylated Metabolites Mono-hydroxylated Metabolites Phase I Metabolism->Mono-hydroxylated Metabolites Di-hydroxylated Metabolites Di-hydroxylated Metabolites Phase I Metabolism->Di-hydroxylated Metabolites Tri-hydroxylated Metabolites Tri-hydroxylated Metabolites Phase I Metabolism->Tri-hydroxylated Metabolites Para-hydroxylated Cumyl Metabolite Para-hydroxylated Cumyl Metabolite Mono-hydroxylated Metabolites->Para-hydroxylated Cumyl Metabolite major example

Metabolic Pathway of this compound

Experimental Protocols

The following sections outline standardized methodologies for the investigation of this compound.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³H]CP-55,940 (radioligand).

  • Unlabeled CP-55,940 (for non-specific binding).

  • This compound (test compound).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the cell membrane preparation, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Washing cluster_analysis Analysis Serial Dilutions Serial Dilutions Reagent Mix Reagent Mix Serial Dilutions->Reagent Mix Add to Incubate Plate Incubate Plate Reagent Mix->Incubate Plate Membranes + [3H]CP-55,940 Filtration Filtration Incubate Plate->Filtration 30°C, 60-90 min Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Radioligand Binding Assay Workflow
In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a method to identify the metabolites of this compound using human liver microsomes (HLMs).

Materials:

  • This compound.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (Solutions A and B).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (ACN) for quenching.

  • LC-HRMS system (Liquid Chromatography-High Resolution Mass Spectrometry).

Procedure:

  • Prepare a working solution of this compound in a suitable organic solvent.

  • In a microcentrifuge tube, combine phosphate buffer, NADPH regenerating system solutions, and the this compound working solution.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the HLM suspension.

  • Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples using an LC-HRMS system to identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vitro Metabolism Workflow In Vitro Metabolism Workflow cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_termination Sample Processing cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix Pre-incubation Pre-incubation Prepare Reaction Mix->Pre-incubation Buffer, NADPH, this compound Add HLMs Add HLMs Pre-incubation->Add HLMs 37°C Incubation Incubation Add HLMs->Incubation Initiate reaction Quench Reaction Quench Reaction Incubation->Quench Reaction Time course Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Add ACN LC-HRMS Analysis LC-HRMS Analysis Protein Precipitation->LC-HRMS Analysis Centrifuge & collect supernatant Metabolite Identification Metabolite Identification LC-HRMS Analysis->Metabolite Identification

In Vitro Metabolism Workflow

Conclusion

This technical guide consolidates the current scientific understanding of this compound, providing essential data and methodologies for the scientific community. The information presented on its physicochemical properties, potent cannabinoid receptor activity, and rapid metabolism underscores its significance in both forensic and pharmacological research. The detailed protocols and visual diagrams are intended to serve as a practical resource for researchers, facilitating standardized and reproducible investigations into this and other related synthetic cannabinoids. Further research is warranted to fully elucidate its toxicological profile and in vivo effects.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Cumyl-THPINACA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA (IUPAC name: N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide), also known as SGT-42, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like other SCRAs, it interacts with the cannabinoid receptors CB1 and CB2, which are key components of the endogenous cannabinoid system. The structure of this compound is characterized by an indazole core, a bulky cumyl group (α,α-dimethylbenzyl) linked via a carboxamide bridge, and a tetrahydropyran (THP) methyl group attached to the indazole nitrogen. This cumyl moiety is a common feature in several potent SCRAs and is thought to enhance binding affinity to cannabinoid receptors.[1] This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, its metabolic fate, and the signaling pathways it activates.

In Vitro Pharmacological Profile

The in vitro effects of this compound have been characterized through various assays, primarily focusing on its interaction with cannabinoid receptors CB1 and CB2.

Data Presentation: Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding and potent agonism at both CB1 and CB2 receptors. The quantitative data from radioligand binding studies and functional assays are summarized below.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 1.23 ± 0.20 nM1.38 ± 0.86 nM[2][3]
Functional Activity (EC50) 0.1 nM0.59 nM[3]

These values indicate that this compound is a highly potent SCRA, with a slight selectivity (approximately 6-fold) for the CB1 receptor in functional assays.[3] Its binding affinity is comparable to or greater than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Experimental Protocols

1. Cannabinoid Receptor Binding Assay (Radioligand Competition)

This protocol outlines a general method for determining the binding affinity (Ki) of a compound like this compound for CB1 and CB2 receptors.

  • Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the receptor (IC50), from which the Ki is calculated.

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [³H]CP-55,940).

    • Unlabeled competitor (this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Receptor membrane preparations are incubated in the binding buffer with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding sites.

    • Non-specific binding is determined in the presence of a high concentration of a standard unlabeled agonist (e.g., WIN 55,212-2 or CP-55,940).

    • The mixture is incubated, typically for 60-90 minutes at 30-37°C, to reach equilibrium.

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[4][5]

2. CB1 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This protocol describes a method to assess the functional activity (agonism) of this compound at G-protein coupled receptors like CB1.

  • Objective: To measure the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation, providing a measure of its efficacy and potency (EC50).

  • Materials:

    • Membrane preparations from cells expressing human CB1 receptors.

    • [³⁵S]GTPγS radioligand.

    • Guanosine diphosphate (GDP).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

  • Procedure:

    • Receptor membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • Increasing concentrations of this compound are added to the membranes along with a fixed concentration of [³⁵S]GTPγS.

    • The mixture is incubated at 30°C for 60-90 minutes. Agonist binding activates the receptor, causing the Gα subunit to release GDP and bind [³⁵S]GTPγS.

    • The reaction is terminated by rapid filtration, similar to the binding assay.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Data are plotted as a concentration-response curve to determine the EC50 (potency) and Emax (maximum effect, efficacy) relative to a standard full agonist.[4]

In Vitro Metabolism

This compound undergoes extensive and rapid metabolism, primarily through the cytochrome P450 (CYP) enzyme system.

Data Presentation: Metabolites and Metabolic Pathways

In vitro studies using pooled human liver microsomes (pHLM) have shown that this compound is extensively metabolized.[2] The parent compound is significantly depleted, leading to the formation of numerous metabolites.

  • Metabolic Reactions: The primary metabolic pathways include mono-, di-, and tri-hydroxylation, desaturation, and carbonylation.[2]

  • Number of Metabolites: A total of 28 phase I metabolites have been detected in pHLM incubations.[2]

  • Major Sites of Metabolism: Hydroxylation occurs on both the cumyl moiety (specifically at the para-position) and the tetrahydropyran ring.[2][6]

  • In Vitro Half-Life: The metabolic process is rapid, with a reported in vitro half-life of 4.9 minutes.[6][7]

  • CYP Isozyme Contribution: The metabolism is mainly mediated by CYP3A4 and CYP3A5 , with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[2][3]

Metabolite TypeBiotransformationKey FindingsReference(s)
Mono-hydroxylated HydroxylationFound on both the cumyl and THP moieties. Para-hydroxylation on the cumyl group is a key transformation.[2][6]
Di-hydroxylated DihydroxylationAn abundant and characteristic di-hydroxylated metabolite has been proposed as a potential in vivo biomarker.[2]
Tri-hydroxylated TrihydroxylationIndicates extensive oxidative metabolism.[2]
Other Desaturation, CarbonylationFurther oxidative modifications contribute to the diverse metabolite profile.[2]
Experimental Protocol

1. In Vitro Metabolic Profiling using Pooled Human Liver Microsomes (pHLM)

This protocol provides a general framework for identifying phase I metabolites of a compound like this compound.

  • Objective: To incubate this compound with pHLM to generate metabolites and identify their structures using high-resolution mass spectrometry.

  • Materials:

    • Pooled human liver microsomes (pHLM).

    • Test compound (this compound).

    • NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) or NADPH.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol).

    • LC-HRMS system (e.g., LC-QTOF-MS).

  • Procedure:

    • A reaction mixture is prepared containing pHLM, phosphate buffer, and this compound in a microcentrifuge tube.

    • The mixture is pre-incubated at 37°C with gentle agitation.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • The incubation is carried out at 37°C for a set period (e.g., up to 60-120 minutes).

    • The reaction is terminated by adding an equal volume of ice-cold organic solvent, which precipitates the microsomal proteins.

    • The sample is vortexed and then centrifuged at high speed (e.g., >10,000 x g) to pellet the proteins.

    • The supernatant, containing the parent drug and its metabolites, is collected.

    • The sample is analyzed by LC-HRMS to separate and identify the metabolites based on their retention times, accurate mass measurements, and fragmentation patterns.[6][8][9]

In Vivo Effects (Data from Analogues)

As of late 2025, specific in vivo studies characterizing the physiological and behavioral effects of this compound in animal models have not been published. However, data from structurally related cumyl-carboxamide SCRAs provide valuable insights into its potential in vivo profile. These compounds typically produce a classic battery of cannabimimetic effects.

Data Presentation: Cannabimimetic Effects of Related Compounds

Studies in rodents on compounds like CUMYL-PINACA and CUMYL-4CN-BINACA have demonstrated potent, CB1 receptor-mediated effects.

CompoundAnimal ModelEffects ObservedDose RangeReference(s)
CUMYL-PINACA MiceHypothermia, catalepsy, analgesiaED₅₀: 0.06–0.09 mg/kg (s.c.)[10]
CUMYL-4CN-BINACA MicePotent hypothermia, pro-convulsant activity (myoclonic jerks, Straub tail)0.1 - 1 mg/kg (i.p.)[11][12]

These findings suggest that this compound, given its high in vitro potency at the CB1 receptor, is likely to produce similar cannabimimetic effects in vivo, including alterations in body temperature, motor function, and potentially pro-convulsant activity. However, direct experimental verification is required.

Experimental Protocol

1. Mouse Model for Cannabimimetic Activity Assessment

This protocol describes a typical "triad" test used to evaluate the in vivo effects of cannabinoid agonists in mice.

  • Objective: To assess the ability of a test compound to induce hypothermia, catalepsy, and analgesia.

  • Animals: Male mice (e.g., C57Bl/6J strain).

  • Drug Administration: The test compound is dissolved in a suitable vehicle (e.g., ethanol, polysorbate 80, and saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Procedure:

    • Hypothermia: Baseline rectal or core body temperature is measured using a telemetric transponder or rectal probe. After drug administration, temperature is monitored at regular intervals (e.g., every 30 minutes for 2 hours).[11][13]

    • Catalepsy: The mouse is placed with its forepaws on a horizontal bar raised a few centimeters above the surface. The time it remains immobile (up to a cutoff, e.g., 60 seconds) is recorded.[10][13]

    • Analgesia: Nociceptive threshold is measured using the hot plate test. The mouse is placed on a surface maintained at a constant temperature (e.g., 52°C), and the latency to a pain response (e.g., paw licking or jumping) is recorded.[10][13]

    • Seizure Monitoring: Animals are observed for signs of seizure activity, which can be scored using a scale like the Racine scale (e.g., myoclonic jerks, loss of posture, tonic-clonic seizures).[11][12]

    • Receptor Mediation: To confirm that the observed effects are mediated by the CB1 receptor, a separate group of animals can be pre-treated with a CB1 antagonist (e.g., SR141716) before administration of the test compound. Blockade or reduction of the effects confirms CB1 receptor involvement.[11]

Signaling Pathways and Workflows

Cannabinoid Receptor Signaling

This compound, as a potent agonist, activates intracellular signaling cascades upon binding to CB1/CB2 receptors. The primary pathway involves the coupling to and activation of inhibitory G-proteins (Gi/o).

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi_alpha Gαi CB1->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Gi_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts Cumyl_THPINACA This compound Cumyl_THPINACA->CB1 Binds & Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: CB1 receptor signaling pathway activated by this compound.

In Vitro Metabolism Experimental Workflow

The process of identifying metabolites in a laboratory setting follows a structured workflow, from sample preparation to data analysis.

Metabolism_Workflow cluster_prep Incubation cluster_extraction Sample Cleanup cluster_analysis Analysis A 1. Prepare Reaction Mix (pHLM, Buffer, this compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction (Add Acetonitrile) D->E F 6. Centrifuge to Pellet Proteins E->F G 7. Collect Supernatant F->G H 8. Inject into LC-HRMS G->H I 9. Data Acquisition (Mass Spectra, Retention Time) H->I J 10. Metabolite Identification & Structure Elucidation I->J

Caption: Experimental workflow for in vitro metabolite identification.

Structure-Pharmacology Relationship

The chemical structure of this compound directly influences its pharmacological and metabolic properties. The cumyl and THP groups are critical determinants of its activity.

SAR_Logic Structure This compound Structure Cumyl_Group Cumyl Group (Bulky, Lipophilic) Structure->Cumyl_Group Indazole_Core Indazole-3-Carboxamide Core Structure->Indazole_Core THP_Group THP-Methyl Group Structure->THP_Group High_Affinity High Binding Affinity (CB1 & CB2) Cumyl_Group->High_Affinity Contributes to Metabolism_Site1 Metabolism Site (Hydroxylation) Cumyl_Group->Metabolism_Site1 Potent_Agonism Potent Agonism Indazole_Core->Potent_Agonism Core Scaffold for Activity Metabolism_Site2 Metabolism Site (Hydroxylation) THP_Group->Metabolism_Site2 High_Affinity->Potent_Agonism

References

Cumyl-THPINACA: An In-Depth Technical Guide to its Mechanism of Action on CB1/CB2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cumyl-THPINACA (SGT-42) is a potent synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide class. This technical guide provides a comprehensive overview of its mechanism of action at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The information presented herein is curated from publicly available scientific literature and is intended for an audience with a strong background in pharmacology and drug development. This document summarizes key quantitative data, outlines common experimental protocols for assessing cannabinoid activity, and provides visual representations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound exhibits high-affinity binding and potent agonism at both CB1 and CB2 receptors. The following tables summarize the key in vitro pharmacological parameters reported in the literature.

Table 1: Receptor Binding Affinity of this compound
ReceptorKᵢ (nM)Reference
Human CB11.23 ± 0.20[1]
Human CB21.38 ± 0.86[1]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Potency of this compound
ReceptorEC₅₀ (nM)Reference
Human CB10.1[2]
Human CB20.59[2]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Note on Efficacy (Eₘₐₓ): While this compound is consistently described as a full agonist at both CB1 and CB2 receptors, specific Eₘₐₓ (maximal efficacy) values from functional assays such as G protein activation, β-arrestin recruitment, or cAMP accumulation are not consistently reported in the reviewed scientific literature[1][3]. Full agonism implies that the compound is capable of producing a maximal response similar to that of the endogenous ligand.

Experimental Protocols

The following sections describe the general methodologies for key experiments cited in the characterization of synthetic cannabinoid receptor agonists like this compound.

Radioligand Binding Assay (for determining Kᵢ)

Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Competitive Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To measure the ability of this compound to activate G proteins coupled to CB1 and CB2 receptors.

General Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

  • Assay Reaction: The membranes are incubated with the test compound (this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. The binding of [³⁵S]GTPγS is therefore a measure of G protein activation.

  • Incubation and Termination: The reaction is allowed to proceed for a defined period and then terminated.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation proximity assay (SPA) or filtration.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for G protein activation.

β-Arrestin Recruitment Assay

Objective: To assess the recruitment of β-arrestin to the CB1 and CB2 receptors upon activation by this compound.

General Protocol:

  • Cell Lines: Engineered cell lines are used that co-express the cannabinoid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound).

  • Recruitment and Signal Generation: Agonist binding induces a conformational change in the receptor, leading to its phosphorylation and the recruitment of the β-arrestin fusion protein. This brings the two enzyme/protein fragments into close proximity, allowing them to form a functional enzyme/protein that generates a detectable signal (e.g., chemiluminescence or fluorescence).

  • Signal Detection: The signal is measured using a plate reader.

  • Data Analysis: Concentration-response curves are plotted to calculate the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To measure the effect of this compound on the production of cyclic AMP, a second messenger whose synthesis is typically inhibited by CB1 and CB2 receptor activation.

General Protocol:

  • Cell Culture: Cells expressing the CB1 or CB2 receptor are cultured.

  • Forskolin Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to increase intracellular cAMP levels.

  • Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound (this compound).

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and concentration-response curves are used to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the mechanism of action of this compound.

CB1_CB2_Signaling_Pathway Cumyl_THPINACA This compound CB1_CB2 CB1/CB2 Receptor Cumyl_THPINACA->CB1_CB2 Binds to G_protein Gαi/o Protein CB1_CB2->G_protein Activates Beta_Arrestin β-Arrestin CB1_CB2->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (ERK1/2) G_protein->MAPK_Pathway Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Leads to Beta_Arrestin->MAPK_Pathway Activates

Caption: CB1/CB2 Receptor Signaling Pathway

Experimental_Workflow Start Start: this compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assays Functional Assays Start->Functional_Assays Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Conclusion Conclusion: Full Agonist Profile Ki_Value->Conclusion G_Protein_Assay G Protein Activation Assay ([³⁵S]GTPγS) Functional_Assays->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->Arrestin_Assay cAMP_Assay cAMP Accumulation Assay Functional_Assays->cAMP_Assay EC50_Emax Determine EC50 (Potency) & Emax (Efficacy) G_Protein_Assay->EC50_Emax Arrestin_Assay->EC50_Emax cAMP_Assay->EC50_Emax EC50_Emax->Conclusion

Caption: Experimental Workflow for Cannabinoid Activity

Logical_Relationship Cumyl_THPINACA This compound High_Affinity High Binding Affinity (Low nM Ki) Cumyl_THPINACA->High_Affinity Potent_Agonist Potent Agonist (Sub-nM EC50) Cumyl_THPINACA->Potent_Agonist CB1_Receptor CB1 Receptor High_Affinity->CB1_Receptor CB2_Receptor CB2 Receptor High_Affinity->CB2_Receptor Potent_Agonist->CB1_Receptor Potent_Agonist->CB2_Receptor Full_Agonist Full Agonist Activity G_Protein_Activation G Protein Activation Full_Agonist->G_Protein_Activation CB1_Receptor->Full_Agonist CB2_Receptor->Full_Agonist Signal_Transduction Intracellular Signal Transduction G_Protein_Activation->Signal_Transduction Physiological_Effects Physiological Effects Signal_Transduction->Physiological_Effects

Caption: this compound Mechanism of Action

Conclusion

This compound is a highly potent and efficacious full agonist at both CB1 and CB2 receptors. Its low nanomolar binding affinities and sub-nanomolar functional potencies indicate a strong interaction with the endocannabinoid system. The primary mechanism of action involves the activation of Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. Like other cannabinoid agonists, it also likely engages β-arrestin signaling pathways. The comprehensive characterization of its pharmacological profile is crucial for understanding its physiological and potential toxicological effects. Further research is warranted to determine its precise efficacy (Eₘₐₓ) across different signaling pathways and to explore the potential for biased agonism.

References

The Rise of Synthetic Cannabinoids: An In-depth Technical Guide to Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cannabinoid research and drug development has been dramatically reshaped by the emergence of synthetic cannabinoid receptor agonists (SCRAs). Among the most prominent and potent classes of these compounds are the indazole-3-carboxamides. Initially explored by pharmaceutical companies for their therapeutic potential, these compounds have also been diverted for illicit use, leading to significant public health concerns. Their high affinity and efficacy at the cannabinoid receptors, CB1 and CB2, underscore the need for a comprehensive understanding of their discovery, development, and pharmacology. This technical guide provides an in-depth exploration of indazole-3-carboxamide cannabinoids, focusing on their structure-activity relationships, pharmacological properties, and the experimental methodologies used in their evaluation.

Core Structure and Discovery

The indazole-3-carboxamide scaffold represents a significant evolution in the design of synthetic cannabinoids. The discovery of these compounds stemmed from the systematic exploration of bioisosteric replacements for the classic indole core found in earlier generations of SCRAs. The nitrogen atom at the 2-position of the indazole ring was found to be a key modification, influencing both receptor affinity and metabolic stability.

The general synthetic route to many indazole-3-carboxamide cannabinoids commences with 1H-indazole-3-carboxylic acid or its corresponding methyl ester.[1] A common synthetic pathway involves the N-alkylation of the indazole core, followed by amide coupling with a desired amino acid derivative. This modular synthesis allows for extensive variation at both the N1-position and the C3-carboxamide substituent, facilitating the exploration of structure-activity relationships.

Pharmacological Data of Representative Indazole-3-Carboxamide Cannabinoids

The pharmacological activity of indazole-3-carboxamide cannabinoids is primarily mediated by their interaction with the CB1 and CB2 receptors. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) for several prominent examples of this class.

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
AB-FUBINACA 0.923.2[2]
AMB-FUBINACA 10.040.786[1]
AB-CHMINACA 0.772.05[3]
5F-MDMB-PINACA (5F-ADB) ~0.5~1.0[1]
AB-PINACA 2.870.88[4]

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Selected Indazole-3-Carboxamide Cannabinoids.

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Reference
AB-FUBINACA 1.83.2[2]
AMB-FUBINACA 0.540.13[1]
AB-CHMINACA 2.15.6[5]
5F-MDMB-PINACA (5F-ADB) 0.597.5[6]
AB-PINACA 11.621.1[5]

Table 2: Cannabinoid Receptor Functional Potency (EC50) of Selected Indazole-3-Carboxamide Cannabinoids.

Key Signaling Pathways

Indazole-3-carboxamide cannabinoids are potent agonists at the G-protein coupled cannabinoid receptors CB1 and CB2. Upon binding, they initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_R CB1/CB2 Receptor G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Indazole-3-carboxamide Cannabinoid Ligand->CB1_R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Canonical G-protein signaling pathway activated by indazole-3-carboxamide cannabinoids.

Structure-Activity Relationships (SAR)

The potency and selectivity of indazole-3-carboxamide cannabinoids are heavily influenced by the nature of the substituents at the N1-position of the indazole core and the C3-carboxamide moiety.

SAR_Logic cluster_core Indazole-3-Carboxamide Core cluster_substituents Key Substituent Positions cluster_properties Pharmacological Properties Core Indazole-3-Carboxamide N1_Sub N1-Substituent Core->N1_Sub C3_Sub C3-Carboxamide Substituent Core->C3_Sub Affinity Receptor Affinity (Ki) N1_Sub->Affinity Efficacy Functional Potency (EC50) N1_Sub->Efficacy Selectivity CB1/CB2 Selectivity N1_Sub->Selectivity C3_Sub->Affinity C3_Sub->Efficacy C3_Sub->Selectivity

Caption: Logical relationship of structural modifications to pharmacological properties.

N1-Position Substituents

The substituent at the N1-position plays a crucial role in determining receptor affinity. Alkyl and fluorinated alkyl chains, as well as benzyl and other arylmethyl groups, have been extensively explored. For instance, the replacement of a pentyl chain (as in AB-PINACA) with a cyclohexylmethyl group (as in AB-CHMINACA) generally leads to an increase in CB1 receptor affinity.

C3-Carboxamide Substituents

The amino acid-derived substituent at the C3-carboxamide position significantly impacts both affinity and efficacy. The presence of a chiral center in this substituent, typically derived from L-amino acids, is critical for potent activity. For example, compounds with a tert-leucinate moiety, such as 5F-MDMB-PINACA, often exhibit higher potency than their valinate counterparts. The (S)-enantiomers are consistently more potent than the (R)-enantiomers.[1]

Experimental Protocols

In Vitro Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing CB1 or CB2 receptors Start->Prepare_Membranes Prepare_Ligands Prepare radioligand (e.g., [3H]CP55,940) and competing test compound Prepare_Membranes->Prepare_Ligands Incubate Incubate membranes, radioligand, and test compound Prepare_Ligands->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (typically 5-20 µg of protein) with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-radioactive cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • Incubation Conditions: The incubation is typically carried out at 30°C for 60-90 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

This protocol describes a method to determine the functional potency (EC50) of a test compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing cannabinoid receptors.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors are cultured to confluency.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a bioluminescent reporter gene assay.

  • Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Mouse Tetrad Assay

The "tetrad" is a battery of four behavioral tests in mice that are characteristic of CB1 receptor agonism: hypomotility, catalepsy, analgesia, and hypothermia.

Tetrad_Assay_Workflow Start Start Administer_Compound Administer test compound to mice (e.g., i.p.) Start->Administer_Compound Assess_Hypomotility Assess spontaneous locomotor activity (Open Field Test) Administer_Compound->Assess_Hypomotility Assess_Catalepsy Assess catalepsy (Bar Test) Assess_Hypomotility->Assess_Catalepsy Assess_Analgesia Assess analgesia (Hot Plate or Tail Flick Test) Assess_Catalepsy->Assess_Analgesia Assess_Hypothermia Measure rectal temperature Assess_Analgesia->Assess_Hypothermia Analyze_Data Analyze dose-response effects for each parameter Assess_Hypothermia->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo mouse tetrad assay.

Methodology:

  • Animals: Male mice (e.g., C57BL/6 strain) are commonly used.

  • Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

  • Hypomotility (Open Field Test): At a set time post-injection (e.g., 30 minutes), individual mice are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, line crossings) is recorded for a defined period (e.g., 5-10 minutes).

  • Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters above a surface. The time the mouse remains immobile in this position is recorded, with a maximum cutoff time (e.g., 60 seconds).

  • Analgesia (Hot Plate Test): The mouse is placed on a surface maintained at a constant noxious temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.

  • Hypothermia: Rectal temperature is measured using a digital thermometer at a specified time post-injection.

  • Data Analysis: The dose-dependent effects of the test compound on each of the four parameters are analyzed and compared to the vehicle control.

Conclusion

The discovery and development of indazole-3-carboxamide cannabinoids have significantly advanced our understanding of cannabinoid receptor pharmacology. Their potent and diverse activities, coupled with their synthetic tractability, make them valuable tools for research. However, their potential for abuse and associated adverse health effects necessitate a thorough and rigorous scientific evaluation. The data, protocols, and structure-activity relationship insights provided in this technical guide are intended to support researchers, scientists, and drug development professionals in the continued exploration of this important class of compounds, with the ultimate goal of harnessing their therapeutic potential while mitigating their risks.

References

An In-Depth Technical Analysis of Cumyl-THPINACA (C23H27N3O2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. With the molecular formula C23H27N3O2, this potent substance has emerged as a compound of interest within the scientific and forensic communities. This technical guide provides a comprehensive analysis of this compound, detailing its chemical properties, pharmacological profile, and metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the core characteristics of this synthetic cannabinoid, facilitating further research and the development of analytical detection methods. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide, is characterized by its indazole core linked to a cumyl group and a tetrahydropyran (THP) moiety.[1] The cumyl group, a bulky and lipophilic substituent, is a common structural feature in many potent SCRAs, contributing to their high affinity for cannabinoid receptors.[1]

PropertyValueSource
Molecular Formula C23H27N3O2[2][3][4]
Molecular Weight 377.48 g/mol [2]
CAS Number 1400742-50-8[1][2][4]
IUPAC Name N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide[1]
Synonyms SGT-42[2]

Pharmacological Profile

This compound is a potent full agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][5] Its high affinity for these receptors is responsible for its psychoactive effects and other physiological responses.

Receptor Binding Affinity and Agonist Activity

Radioligand binding studies have demonstrated the high affinity of this compound for both CB1 and CB2 receptors. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) values are summarized below. The compound shows a slight selectivity for the CB1 receptor.[3]

ReceptorBinding Affinity (Ki)Agonist Activity (EC50)Source
CB1 1.23 ± 0.20 nM0.1 nM[3][5]
CB2 1.38 ± 0.86 nM0.59 nM[3][5]
Signaling Pathway

As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in the modulation of neurotransmitter release and other cellular responses.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Pathway Cumyl_THPINACA This compound CB1_CB2 CB1/CB2 Receptor (GPCR) Cumyl_THPINACA->CB1_CB2 Binds to G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ion_Channels->Ca_Influx K_Efflux ↑ K⁺ Efflux Ion_Channels->K_Efflux Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux->Cellular_Response Gene_Expression Altered Gene Expression MAPK->Gene_Expression Gene_Expression->Cellular_Response Neurotransmitter->Cellular_Response

Cannabinoid Receptor Signaling Pathway

Metabolism

This compound undergoes rapid and extensive phase I metabolism. In vitro studies using human liver microsomes have shown a short half-life of approximately 4.9 minutes.[6][7] The primary metabolic pathways involve hydroxylation at various positions on the cumyl and tetrahydropyran moieties.

Metabolic Profile

A significant number of metabolites have been identified, with up to 28 metabolites detected in in vitro studies.[5] The main biotransformations include mono-, di-, and tri-hydroxylation.[5] One of the major metabolites identified is formed by mono-hydroxylation at the para-position of the cumyl moiety.[6][7]

Metabolic PathwayNumber of Metabolites IdentifiedKey MetabolitesSource
Phase I Metabolism 28Mono-, di-, and tri-hydroxylated metabolites; para-hydroxy-cumyl-THPINACA[5][6][7]

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound. These protocols are based on published research and are intended to provide a foundational understanding of the experimental approaches.

Receptor Binding Assay (Based on Schoeder et al.)
  • Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • Methodology: Competitive radioligand binding assays are performed using cell membranes expressing human CB1 or CB2 receptors.

    • Membrane Preparation: Cell membranes from HEK293 cells stably expressing either CB1 or CB2 receptors are prepared.

    • Radioligand: A radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is used as the primary ligand.

    • Competition Assay: Increasing concentrations of this compound are incubated with the cell membranes and a fixed concentration of the radioligand.

    • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism Study (Based on Monti et al.)
  • Objective: To identify the phase I metabolites of this compound.

  • Methodology: Incubation of this compound with human liver microsomes (HLMs) followed by analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

    • Incubation: this compound is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.

    • Sample Preparation: The incubation is quenched, and the sample is subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.

    • LC-HRMS Analysis: The extracted sample is analyzed by a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Metabolite Identification: Metabolites are identified based on their accurate mass measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention times.

Experimental_Workflow_for_Cumyl_THPINACA_Analysis General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing and Interpretation Sample Biological Sample (e.g., Urine, Blood) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (LC) Evaporation->LC MS Mass Spectrometry (MS/MS) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Identification Compound Identification (Retention Time, Mass Spectra) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

General Experimental Workflow

Conclusion

This compound is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its rapid and extensive metabolism presents challenges for its detection in biological matrices, necessitating the identification of specific metabolites as biomarkers of exposure. The data and protocols presented in this technical guide provide a foundational resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate the in vivo pharmacological and toxicological effects of this compound and its metabolites. This knowledge is crucial for the development of effective analytical methods for forensic and clinical applications and for understanding the potential health risks associated with its use.

References

Early Research on the Psychoactive Effects of Cumyl-THPINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the psychoactive effects of Cumyl-THPINACA (SGT-42), a potent synthetic cannabinoid receptor agonist. The document summarizes key quantitative pharmacological data, details the experimental protocols used in its initial characterization, and visualizes the primary signaling pathways and metabolic processes involved.

Quantitative Pharmacological Data

The following tables summarize the core quantitative data from early in vitro studies on this compound, providing insights into its receptor binding affinity and functional potency.

Compound Receptor Binding Affinity (Ki, nM) Assay Type Reference
This compoundCB11.23 ± 0.20Radioligand Binding Assay[1][2]
This compoundCB21.38 ± 0.86Radioligand Binding Assay[1][2]

Table 1: Receptor Binding Affinities of this compound.

Compound Receptor Functional Potency (EC50, nM) Assay Type Reference
This compoundCB10.1Not Specified[3]
This compoundCB20.59Not Specified[3]

Table 2: Functional Potency of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the early characterization of this compound's psychoactive and metabolic profile.

In Vitro Receptor Binding and Functional Assays

2.1.1. Radioligand Binding Assay (for Ki determination)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human cannabinoid receptors CB1 and CB2.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP55,940 or [3H]WIN 55,212-2).

    • This compound (test compound).

    • Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/mL BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate cell membranes with varying concentrations of this compound and a fixed concentration of the radioligand in the binding buffer.

    • Parallel incubations are performed in the presence of a high concentration of a non-labeled cannabinoid to determine non-specific binding.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.1.2. [35S]GTPγS Binding Assay (for functional activity)

This assay measures the functional activation of G-proteins coupled to cannabinoid receptors upon agonist binding.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • [35S]GTPγS.

    • This compound (test compound).

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP in the assay buffer.

    • Add varying concentrations of this compound and a fixed concentration of [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

2.1.3. cAMP Accumulation Assay (for functional activity)

This assay determines the effect of this compound on the production of cyclic adenosine monophosphate (cAMP), a downstream second messenger of CB1 and CB2 receptor activation.

  • Materials:

    • Intact cells expressing human CB1 or CB2 receptors.

    • Forskolin (an adenylyl cyclase activator).

    • This compound (test compound).

    • Cell culture medium.

    • cAMP assay kit (e.g., ELISA-based or FRET-based).

  • Procedure:

    • Culture the cells to an appropriate density.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

    • Generate dose-response curves to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

In Vitro Metabolism

2.2.1. Incubation with Pooled Human Liver Microsomes (pHLM)

This protocol is used to identify the phase I metabolites of this compound.

  • Materials:

    • Pooled human liver microsomes (pHLM).

    • This compound.

    • NADPH regenerating system (to support CYP450 enzyme activity).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for reaction termination).

    • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system.

  • Procedure:

    • Prepare an incubation mixture containing pHLM, this compound, and the NADPH regenerating system in phosphate buffer.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

    • Terminate the reaction by adding ice-cold acetonitrile.

    • Centrifuge the sample to precipitate proteins.

    • Analyze the supernatant using LC-HRMS to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

The following diagrams illustrate the key signaling and metabolic pathways associated with this compound.

Cumyl_THPINACA_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects This compound This compound CB1_R CB1 Receptor This compound->CB1_R Binds to G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Ion_Channels Ion Channels (e.g., K+, Ca2+) PKA->Ion_Channels Modulates Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Alters Psychoactive_Effects Psychoactive Effects Neurotransmitter_Release->Psychoactive_Effects

Caption: CB1 Receptor Signaling Pathway for this compound.

Cumyl_THPINACA_Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Metabolite Analysis cluster_enzymes Key Metabolizing Enzymes Cumyl_THPINACA This compound pHLM Pooled Human Liver Microsomes (pHLM) Cumyl_THPINACA->pHLM Incubation Incubation at 37°C with NADPH pHLM->Incubation CYP3A4 CYP3A4 pHLM->CYP3A4 CYP3A5 CYP3A5 pHLM->CYP3A5 Other_CYPs CYP2C8, CYP2C9, CYP2C19 (minor) pHLM->Other_CYPs Termination Reaction Termination (Acetonitrile) Incubation->Termination LC_HRMS LC-HRMS Analysis Termination->LC_HRMS Metabolites Metabolites Identified: - Mono-hydroxylated - Di-hydroxylated - Tri-hydroxylated LC_HRMS->Metabolites

Caption: Experimental Workflow for In Vitro Metabolism of this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of Cumyl-THPINACA in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like many SCRAs, it poses a significant public health risk due to its high potency and potential for severe adverse effects. Accurate and sensitive analytical methods are crucial for its detection in biological matrices to understand its pharmacokinetics, for clinical toxicology, and for forensic investigations. Due to extensive metabolism, the parent compound is often found at very low concentrations or is absent in biological samples like urine. Therefore, analytical methods should also target its major metabolites. This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites in various biological specimens.

This compound is known to be extensively metabolized, primarily through hydroxylation.[1] An in-vitro study identified 28 phase I metabolites, with mono-, di-, and tri-hydroxylated species being prominent.[1] Therefore, targeting these metabolites is key to extending the detection window and increasing the sensitivity of analytical methods.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations of these analytes in complex biological matrices.

Target Analytes:

  • This compound (Parent Compound)

  • Mono-hydroxylated metabolites

  • Di-hydroxylated metabolites

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids, including cumyl-derivatives, in various biological matrices. It is important to note that specific validation for this compound may vary and should be established in-house.

Table 1: LC-MS/MS Method for this compound and Metabolites in Urine [2][3][4][5]

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.05 - 1.0 ng/mL
Accuracy (% Bias) ± 15%
Precision (% RSD) < 15%
Recovery 85 - 115%

Table 2: LC-MS/MS Method for this compound and Metabolites in Whole Blood [2][6][7]

ParameterTypical Value
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.2 ng/mL
Limit of Quantitation (LOQ) 0.1 - 0.5 ng/mL
Accuracy (% Bias) ± 15%
Precision (% RSD) < 15%
Recovery 80 - 110%

Table 3: GC-MS Method for this compound in Hair [8][9]

ParameterTypical Value
Linearity Range 10 - 1000 pg/mg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 1 - 5 pg/mg
Limit of Quantitation (LOQ) 5 - 20 pg/mg
Accuracy (% Bias) ± 20%
Precision (% RSD) < 20%
Recovery > 70%

Experimental Protocols

Analysis of this compound and Metabolites in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound and its hydroxylated metabolites in human urine.

a. Sample Preparation: Solid Phase Extraction (SPE) [3]

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to cleave glucuronide conjugates.

  • Sample Pre-treatment: Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

b. LC-MS/MS Instrumental Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound and its metabolites.

Analysis of this compound in Whole Blood by LC-MS/MS

This protocol details a method for the quantification of this compound in whole blood.

a. Sample Preparation: Supported Liquid Extraction (SLE) [7]

  • Sample Pre-treatment: To 0.5 mL of whole blood, add 0.5 mL of deionized water and vortex to mix.

  • SLE Cartridge Loading: Load the diluted blood sample onto a 1 mL SLE cartridge. Allow the sample to absorb for 5 minutes.

  • Elution: Elute the analytes with two aliquots of 1.5 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

b. LC-MS/MS Instrumental Analysis

  • Instrumental parameters can be adapted from the urine analysis protocol, with potential modifications to the gradient to optimize separation from matrix components.

Analysis of this compound in Hair by GC-MS

This protocol provides a method for the detection of this compound in hair samples.

a. Sample Preparation [8][9]

  • Decontamination: Wash 20 mg of hair sequentially with dichloromethane, methanol, and deionized water to remove external contamination. Dry the hair completely.

  • Pulverization: Pulverize the decontaminated hair using a ball mill.

  • Extraction: To the powdered hair, add 1 mL of methanol and vortex for 10 minutes. Centrifuge and collect the supernatant. Repeat the extraction step.

  • Evaporation and Derivatization: Combine the supernatants and evaporate to dryness. Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.

b. GC-MS Instrumental Analysis

  • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Mass spectrometer operating in electron ionization (EI) mode.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Visualizations

Cannabinoid Receptor Signaling Pathway

This compound acts as a potent agonist at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The following diagram illustrates the general signaling cascade initiated by the activation of the CB1 receptor.

G_protein_signaling CB1 CB1 Receptor G_protein Gα(i/o)βγ CB1->G_protein G_alpha Gα(i/o)-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand This compound Ligand->CB1 G_alpha->AC ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis of this compound in Urine

The following diagram outlines the major steps in the analytical workflow for determining this compound and its metabolites in a urine sample.

workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition and Processing lcms->data end Report Results data->end

Caption: LC-MS/MS analysis workflow for urine.

Metabolic Pathway of this compound

This diagram illustrates the primary metabolic transformations of this compound in the body.

metabolism parent This compound mono_hydroxy Mono-hydroxylated Metabolites parent->mono_hydroxy Hydroxylation (Phase I) di_hydroxy Di-hydroxylated Metabolites mono_hydroxy->di_hydroxy Hydroxylation (Phase I) further_metabolism Further Metabolism (e.g., Glucuronidation) mono_hydroxy->further_metabolism Conjugation (Phase II) tri_hydroxy Tri-hydroxylated Metabolites di_hydroxy->tri_hydroxy Hydroxylation (Phase I) di_hydroxy->further_metabolism Conjugation (Phase II)

Caption: Metabolic pathway of this compound.

References

Application Note: Quantification of Cumyl-THPINACA Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Synthetic cannabinoid receptor agonists (SCRAs) like Cumyl-THPINACA are rapidly metabolized, making the parent compound often undetectable in biological samples. Therefore, monitoring their metabolites is crucial for confirming exposure. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of major this compound metabolites in human urine. The protocol includes a sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for forensic toxicology and clinical research.

Introduction

This compound is an indazole-3-carboxamide synthetic cannabinoid that has been identified in illicit drug markets. Like many SCRAs, it undergoes extensive phase I metabolism, resulting in numerous hydroxylated and carboxylated derivatives.[1][2] Studies have shown that this compound is extensively metabolized, with up to 28 potential phase I metabolites identified, primarily involving hydroxylation on the cumyl and tetrahydropyrano moieties.[1] A key metabolite, formed by mono-hydroxylation at the para-position of the cumyl group, has been identified as a potential stable biomarker for detecting this compound consumption due to its relatively long detection window.[3][4] This protocol focuses on the quantification of this primary metabolite (this compound 4-OH) and other indicative metabolites.

Experimental Workflow

The overall experimental workflow for the quantification of this compound metabolites is depicted below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineSample 1. Urine Sample Collection (2 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis Add buffer & enzyme Incubate at 60 °C SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Load sample Elution 4. Elution & Evaporation SPE->Elution Wash & Elute Reconstitution 5. Reconstitution Elution->Reconstitution Dry under N2 Add mobile phase LC 6. LC Separation Reconstitution->LC Inject into LC-MS/MS MS 7. MS/MS Detection (ESI+, MRM) LC->MS Chromatographic Separation Quant 8. Quantification & Analysis MS->Quant Data Acquisition Report 9. Reporting Quant->Report Generate Results

Caption: Experimental workflow for this compound metabolite analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Standards: this compound metabolite standards (e.g., this compound 4-OH) and deuterated internal standards (IS) were purchased from a certified reference material supplier.

  • Solvents: LC-MS grade methanol, acetonitrile, and water were used.[5] Formic acid (98%) was of analytical grade.[5]

  • Reagents: β-glucuronidase from Patella vulgata (≥5000 units/mL) and ammonium acetate were used.[6]

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X) were used for sample cleanup.[6]

Sample Preparation

Synthetic cannabinoids are primarily excreted in urine as glucuronide conjugates, necessitating a hydrolysis step to cleave the glucuronide moiety before extraction.[6]

  • Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of acetate buffer (100 mM, pH 5.0) and 50 µL of β-glucuronidase solution.[6]

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Incubation: Vortex the mixture and incubate at 60°C for 3 hours.[6]

  • Centrifugation: After cooling, centrifuge the samples at 5000 rpm for 5 minutes to pellet any precipitates.[6]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load: Load the supernatant from the centrifuged sample onto the cartridge.

    • Wash: Wash the cartridge with 2 mL of a 10% methanol in water solution to remove interferences.

    • Elute: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile).[5]

LC-MS/MS Instrumentation and Conditions

Analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer.

  • LC System: Shimadzu Prominence HPLC or equivalent.[7]

  • Mass Spectrometer: AB SCIEX 4000 QTrap or equivalent.[7]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

Table 1: LC Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8][9]
Mobile Phase A Water with 0.1% Formic Acid and 20 mM Ammonium Acetate[8][9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7][8]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 20% B to 95% B over 8 min, hold for 2 min, return to initial conditions

Table 2: MS/MS Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions are monitored for each analyte for confirmation. The following are hypothetical, yet representative, transitions for major metabolites.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 4-OH393.2145.1120.1
This compound di-OH409.2145.1255.1
This compound 4-OH-d7 (IS)400.2145.1127.1

Method Validation and Performance

The method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.[10]

Quantitative Data

The following table summarizes the expected performance characteristics of the method, based on typical results for synthetic cannabinoid assays.[8][9][11]

Table 3: Method Validation Summary

ParameterThis compound 4-OHThis compound di-OHAcceptance Criteria
Linear Range 0.1 - 50 ng/mL0.1 - 50 ng/mLR² ≥ 0.995[11]
LOD 0.05 ng/mL0.05 ng/mLS/N ≥ 3
LOQ 0.1 ng/mL0.1 ng/mLBias ±20%, Precision ≤20%[11]
Recovery (%) 94.5%91.8%80 - 120%
Precision (Intra-day, %CV) < 6%< 7%≤ 15%[11]
Precision (Inter-day, %CV) < 9%< 10%≤ 15%[11]
Matrix Effect (%) 97%95%85 - 115%

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the sensitive and selective quantification of this compound metabolites in urine. The detailed sample preparation and analytical conditions, when properly validated, can serve as a reliable method for forensic and clinical laboratories to confirm the use of this synthetic cannabinoid. The use of enzymatic hydrolysis is critical for detecting conjugated metabolites, thereby increasing the detection window and the reliability of results.

References

Application Note: In Vitro Metabolism of Cumyl-THPINACA Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit drug markets. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This application note provides a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes (HLMs). The presented data and methodologies are based on published scientific literature and are intended to guide researchers in setting up similar assays. In vitro metabolism studies with HLMs are a reliable method to identify major metabolites and the cytochrome P450 (CYP) enzymes responsible for a compound's biotransformation.[1][2][3] For this compound, in vitro studies have shown extensive metabolism leading to a significant decrease of the parent compound.[1]

Data Presentation

The in vitro metabolism of this compound in human liver microsomes primarily involves phase I reactions. A total of 28 metabolites have been detected, arising from mono-, di-, and tri-hydroxylation, desaturation, and carbonylation, as well as combinations of these transformations.[1][2] The major metabolic pathways include hydroxylation at various positions of the cumyl and indazole moieties.[4][5]

Table 1: Summary of Detected Metabolites of this compound after Incubation with Pooled Human Liver Microsomes (pHLM)
IDBiotransformationChemical Formula[M+H]+ (m/z)Retention Time (min)Relative Abundance Rank
M1Dihydroxylation + DesaturationC23H26N3O3408.19745.81
M2TrihydroxylationC23H28N3O4426.20806.22
M3DihydroxylationC23H28N3O3410.21317.13
M4MonohydroxylationC23H28N3O2392.21818.54
M5DihydroxylationC23H28N3O3410.21317.55
M6MonohydroxylationC23H28N3O2392.21819.16
M7Carbonylation + MonohydroxylationC23H26N3O3408.19748.27
M8Parent CompoundC23H27N3O362.228310.2-

Note: This table is a representation of data found in the literature and has been simplified for illustrative purposes. The original source should be consulted for the complete dataset. The ranking is based on the peak areas observed after a 2-hour incubation.[1]

Table 2: Cytochrome P450 Isoforms Involved in this compound Metabolism
CYP IsoformRelative Contribution
CYP3A4+++
CYP3A5+++
CYP2C9++
CYP2C19+
CYP2C8+

Note: The relative contribution is classified based on the peak area ratios of metabolites formed by recombinant CYP enzymes. (+++: >5, ++: >1–≤5, +: ≥0.1–≤1).[1][2]

Experimental Protocols

The following protocols are generalized procedures for conducting in vitro metabolism studies of this compound with human liver microsomes.

Metabolic Stability Assay

This protocol aims to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound. One study demonstrated a rapid metabolism with an in vitro half-life of 4.9 minutes.[6]

Materials:

  • This compound

  • Pooled human liver microsomes (pHLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) solution (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

  • Prepare a working solution of this compound by diluting the stock solution in the incubation buffer to a final concentration of 10 µM. The final organic solvent concentration should be less than 1%.

  • In a 96-well plate, pre-warm the pHLM suspension (final concentration 0.5-1 mg/mL) and the this compound working solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.

  • Centrifuge the samples at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve will be the elimination rate constant (k). The half-life can be calculated as t1/2 = 0.693/k.

Metabolite Identification Assay

This protocol is designed to identify the metabolites of this compound formed by human liver microsomes.

Materials:

  • Same as for the Metabolic Stability Assay.

Procedure:

  • Follow steps 1-3 of the Metabolic Stability Assay protocol.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the mixture for a fixed period, typically 1 to 3 hours, at 37°C with gentle shaking.[7]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Include a negative control without NADPH and a control with heat-inactivated microsomes.

  • Vortex the samples and centrifuge to pellet the protein.

  • The supernatant can be directly analyzed or subjected to a sample clean-up step like solid-phase extraction (SPE) for concentration and purification.[1][2]

  • Analyze the samples using high-resolution mass spectrometry (HR-MS), such as a Q-TOF or Orbitrap instrument, to identify potential metabolites based on their accurate mass and fragmentation patterns.

CYP450 Reaction Phenotyping

This protocol aims to identify the specific CYP isoforms responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2D6, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile, ice-cold

  • Internal standard

Procedure:

  • Prepare individual incubation mixtures for each recombinant CYP isoform.

  • Add this compound to each incubation mixture at a final concentration typically below the Km (e.g., 1-5 µM).

  • Pre-warm the mixtures at 37°C.

  • Initiate the reactions by adding the NADPH regenerating system.

  • Incubate for a fixed time period (e.g., 60 minutes).

  • Terminate the reactions with ice-cold acetonitrile containing the internal standard.

  • Process the samples as described in the Metabolite Identification protocol.

  • Analyze the formation of metabolites in each individual CYP incubation by LC-MS/MS. The CYP isoforms that produce the highest amounts of metabolites are the primary enzymes responsible for the compound's metabolism.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis pHLM Pooled Human Liver Microsomes Incubate Incubate at 37°C pHLM->Incubate Cumyl This compound (Substrate) Cumyl->Incubate NADPH NADPH Regenerating System NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Time Points Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Extract Supernatant Extraction (SPE) Centrifuge->Extract LCMS LC-HRMS Analysis Extract->LCMS Data Data Processing & Metabolite ID LCMS->Data

Caption: Experimental workflow for in vitro metabolism of this compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism Cumyl This compound MonoOH Monohydroxylated Metabolites Cumyl->MonoOH CYP3A4/5, 2C9, 2C19, 2C8 DiOH Dihydroxylated Metabolites MonoOH->DiOH CYP3A4/5 Carbonyl Carbonylated Metabolites MonoOH->Carbonyl Oxidation TriOH Trihydroxylated Metabolites DiOH->TriOH CYP3A4/5 Desat Desaturated Metabolites DiOH->Desat Dehydration

Caption: Proposed metabolic pathway of this compound.

References

Application Notes and Protocols: Determining the Functional Activity of Cumyl-thpinaca Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-thpinaca (also known as SGT-42) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like other SCRAs, it primarily exerts its biological effects through the activation of the cannabinoid receptors CB1 and CB2. Understanding the functional activity of this compound at these receptors is crucial for elucidating its pharmacological profile, potential therapeutic applications, and toxicological properties. This document provides detailed application notes and protocols for key cell-based assays used to determine the functional activity of this compound.

This compound acts as a potent agonist at both CB1 and CB2 receptors. It generally displays a higher affinity and efficacy compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, which is a partial agonist. The potent, full agonist nature of many SCRAs, including this compound, is thought to contribute to their distinct and often more severe physiological and psychoactive effects.

Quantitative Data Summary

The functional activity of this compound is quantified by its binding affinity (Ki) and its potency and efficacy in functional assays (EC50 and Emax). The following tables summarize the reported quantitative data for this compound and related compounds at human cannabinoid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
This compoundCB11.23 ± 0.20[1][2][3]
This compoundCB21.38 ± 0.86[1][2][3]
CUMYL-4CN-BINACACB12.6[4]
CompoundReceptorFunctional Potency (EC50, nM)EfficacyReference
This compoundCB10.1Full Agonist[1][5]
This compoundCB20.59Full Agonist[1][5]
CUMYL-4CN-BINACACB10.58N/A[4]
Cumyl-CBMICACB1497168%[6]
Cumyl-CBMINACACB155.4207%[6]

Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like this compound initiates intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.

CB1_Signaling_Pathway CB1 CB1 Receptor G_protein Gi/o Protein (αβγ) CB1->G_protein Activates Beta_Arrestin β-Arrestin CB1->Beta_Arrestin Recruits Cumyl_thpinaca This compound Cumyl_thpinaca->CB1 Binds to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Internalization Receptor Internalization Beta_Arrestin->Internalization

CB1 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed protocols for three key cell-based assays to determine the functional activity of this compound.

cAMP Inhibition Assay

Principle: This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP). CB1 and CB2 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. Therefore, activation of these receptors by this compound will lead to a decrease in intracellular cAMP levels.

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing CB1 or CB2 receptors start->cell_culture plating Plate cells in a 96-well plate cell_culture->plating stimulation Treat cells with Forskolin (to stimulate cAMP production) and varying concentrations of This compound plating->stimulation incubation Incubate for a defined period stimulation->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC50 and Emax detection->analysis end End analysis->end

cAMP Inhibition Assay Workflow

Detailed Methodology:

  • Cell Culture:

    • Use a cell line stably or transiently expressing the human CB1 or CB2 receptor (e.g., HEK293, CHO, or AtT-20 cells).

    • Culture cells in the recommended medium supplemented with appropriate antibiotics and serum at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating:

    • Harvest cells and resuspend in an appropriate assay buffer.

    • Plate the cells in a 96-well or 384-well white opaque microplate at a predetermined density and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Aspirate the culture medium from the cells and add the assay buffer.

    • Add the diluted this compound to the wells.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except for the basal control to stimulate cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Add the detection reagents to the cell lysate.

    • Incubate as required by the kit.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the cAMP concentration.

    • Normalize the data to the forskolin-only control (100%) and the basal control (0%).

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This interaction can be monitored using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

Experimental Workflow:

Beta_Arrestin_Workflow start Start cell_line Use a cell line co-expressing a tagged CB receptor and a tagged β-arrestin start->cell_line plating Plate cells in a white-walled microplate cell_line->plating compound_addition Add varying concentrations of this compound plating->compound_addition incubation Incubate at 37°C for a specified time (e.g., 60-90 min) compound_addition->incubation substrate_addition Add detection substrate incubation->substrate_addition readout Measure luminescence or BRET signal on a plate reader substrate_addition->readout analysis Analyze data to determine EC50 and Emax readout->analysis end End analysis->end

β-Arrestin Recruitment Assay Workflow

Detailed Methodology:

  • Cell Line:

    • Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™), which co-expresses the CB1 or CB2 receptor fused to a tag (e.g., ProLink™) and β-arrestin fused to a complementary tag (e.g., Enzyme Acceptor).

  • Cell Plating:

    • Culture and harvest cells as described for the cAMP assay.

    • Plate cells in the manufacturer-recommended plating medium into a white-walled 96-well or 384-well microplate.

    • Incubate overnight to allow for cell attachment.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound to the cells.

    • Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

    • Normalize the data to a positive control (a known potent agonist) and a vehicle control.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

[³⁵S]GTPγS Binding Assay

Principle: This assay directly measures the activation of G-proteins by the receptor. In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is a direct measure of G-protein activation.

Experimental Workflow:

GTPgS_Binding_Workflow start Start membrane_prep Prepare cell membranes from cells expressing the CB receptor start->membrane_prep incubation_mix Incubate membranes with varying concentrations of this compound, GDP, and [³⁵S]GTPγS membrane_prep->incubation_mix incubation Incubate at 30°C for a specified time incubation_mix->incubation filtration Terminate the reaction by rapid filtration through a filter mat incubation->filtration washing Wash the filters to remove unbound [³⁵S]GTPγS filtration->washing scintillation Measure the radioactivity on the filters using a scintillation counter washing->scintillation analysis Analyze data to determine EC50 and Emax scintillation->analysis end End analysis->end

[³⁵S]GTPγS Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells expressing the CB1 or CB2 receptor in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of GDP (to facilitate the exchange reaction), and the assay buffer.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a saturating concentration of unlabeled GTPγS.

    • Subtract the non-specific binding from all other readings.

    • Calculate the agonist-stimulated binding by subtracting the basal binding.

    • Plot the specific binding against the log concentration of this compound.

    • Determine the EC50 and Emax values from the resulting sigmoidal dose-response curve.

Conclusion

The cell-based assays described in this document provide robust and quantitative methods for characterizing the functional activity of this compound at cannabinoid receptors. The choice of assay will depend on the specific research question. cAMP assays provide a measure of the canonical G-protein signaling pathway. β-arrestin recruitment assays offer insights into receptor desensitization and potential biased agonism. [³⁵S]GTPγS binding assays provide a direct measure of G-protein activation. By employing these assays, researchers can obtain a comprehensive understanding of the pharmacological profile of this compound.

References

Animal Models for Studying the Behavioral Effects of Cumyl-thpinaca: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-thpinaca (also known as SGT-42) is a synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide class. It acts as a potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a higher selectivity for the CB1 receptor, exhibiting an EC50 of 0.1 nM for human CB1 receptors.[1] Due to its potent activity at the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids, this compound is expected to produce a range of behavioral effects. This document provides detailed application notes and protocols for utilizing animal models to study these effects, including locomotor activity, conditioned place preference (CPP), and self-administration.

Signaling Pathway of this compound via CB1 Receptor

This compound, as a CB1 receptor agonist, is predicted to initiate a cascade of intracellular signaling events that ultimately modulate neuronal activity. The binding of this compound to the presynaptic CB1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ subunit of the G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively reduce neurotransmitter release from the presynaptic terminal.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1 Receptor This compound->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK Channel G_protein->K_channel Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces Ca2+ influx K_channel->Neurotransmitter_release Hyperpolarizes membrane

CB1 Receptor Signaling Pathway

Behavioral Assays in Rodent Models

The following protocols are designed to assess the key behavioral effects of this compound in rodent models, primarily mice and rats. These assays are standard in preclinical pharmacology for evaluating the abuse potential and central nervous system effects of novel psychoactive substances.

Locomotor Activity Assessment

Locomotor activity is a fundamental behavioral measure used to assess the stimulant or depressant effects of a compound. Synthetic cannabinoids typically induce hypomotility.

Experimental Workflow

Locomotor_Activity_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis Habituation Habituate mice to locomotor activity chambers Injection Administer this compound or vehicle (i.p.) Habituation->Injection Placement Immediately place mice in chambers Injection->Placement Recording Record locomotor activity (e.g., for 60-120 min) Placement->Recording Data_extraction Extract total distance traveled and vertical activity Recording->Data_extraction Comparison Compare drug-treated groups to vehicle control group Data_extraction->Comparison

Locomotor Activity Experimental Workflow

Protocol:

  • Animals: Male Swiss-Webster mice are commonly used.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical activity.

  • Habituation: Prior to the test day, mice should be habituated to the testing room for at least 1 hour. Some protocols include a brief habituation session in the activity chambers on a preceding day.

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline). Administer the drug or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested.

  • Testing: Immediately after injection, place the mouse in the center of the open-field arena. Record locomotor activity for a predefined period, typically 60 to 120 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled (horizontal activity). Vertical activity (rearing) can also be analyzed. Data are typically binned into time intervals (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. The total activity over the session is compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Quantitative Data Summary (Representative Data from Similar Synthetic Cannabinoids)

CompoundAnimal ModelDose Range (mg/kg, i.p.)ED50 (mg/kg) for Locomotor DepressionReference
4-CN-CUMYL-BUTINACASwiss-Webster Mice0.01 - 10.032[2]
5F-CUMYL-P7AICASwiss-Webster Mice0.5 - 2.50.45[2]
EMB-FUBINACASwiss-Webster Mice0.05 - 0.50.081[2]
4F-MDMB-BINACASwiss-Webster Mice0.1 - 10.057[2]
Conditioned Place Preference (CPP)

The CPP paradigm is a preclinical model used to evaluate the rewarding or aversive properties of a drug.[3][4] Animals learn to associate a specific environment with the effects of a drug.

Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference. An unbiased design is often preferred, where animals showing a strong initial preference for one chamber are excluded.

    • Conditioning: This phase typically lasts for 6-8 days. On alternating days, administer the vehicle and confine the animal to one of the outer chambers, and on the other days, administer this compound and confine the animal to the other outer chamber. The drug-paired chamber should be counterbalanced across animals. The duration of confinement is typically 30-60 minutes.

    • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central chamber with free access to all chambers (in a drug-free state). Record the time spent in each chamber for 15 minutes.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. A positive score indicates a conditioned place preference (rewarding effect), while a negative score indicates a conditioned place aversion.

Quantitative Data Summary (Representative Data from a Similar Synthetic Cannabinoid)

CompoundAnimal ModelDose (mg/kg, i.p.)EffectReference
AKB48Sprague-Dawley Rats0.1No significant effect[5]
AKB48Sprague-Dawley Rats0.5Significant aversive effect[5]
Intravenous Self-Administration

The self-administration paradigm is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug. This model allows animals to learn to perform an action (e.g., lever pressing) to receive a drug infusion.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter in the jugular vein. A recovery period of at least 5-7 days is required before behavioral testing.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and associated visual and auditory cues.

  • Procedure:

    • Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours/day). A response on the active lever results in a brief intravenous infusion of this compound, often paired with a cue light and/or tone. Responses on the inactive lever have no consequence. A fixed-ratio (FR) schedule of reinforcement is typically used, starting with FR1 (one press for one infusion).

    • Extinction: Once stable self-administration is established, the drug is withheld. Active lever presses no longer result in drug infusion or cue presentation. This phase continues until responding decreases to a predetermined low level.

    • Reinstatement: Following extinction, the ability of various stimuli to reinstate drug-seeking behavior (i.e., pressing the active lever) is assessed. Reinstatement can be triggered by a priming injection of the drug, presentation of the drug-associated cues, or exposure to a stressor.

  • Data Analysis: The primary dependent variable is the number of infusions earned or the number of active lever presses compared to inactive lever presses. A significantly higher number of responses on the active lever indicates that the drug has reinforcing effects. Reinstatement is measured by the increase in active lever pressing compared to extinction levels.

Quantitative Data Summary (Representative Data from Cannabinoid Self-Administration Studies)

CompoundAnimal ModelDose (µg/kg/infusion)Reinforcement ScheduleOutcomeReference
Δ9-THCAdolescent Rats30 and 100FR1Successful self-administration and cue-induced reinstatement[6]
WIN 55,212-2C57BL/6J Mice12.5FR2Successful self-administration and cue-induced reinstatement[4]

Conclusion

The animal models and protocols described provide a robust framework for characterizing the behavioral effects of this compound. Based on its potent CB1 receptor agonism and data from structurally related synthetic cannabinoids, it is anticipated that this compound will induce dose-dependent hypolocomotion and may show either rewarding or aversive properties in the CPP paradigm depending on the dose. Its reinforcing effects, indicative of abuse potential, can be rigorously assessed using the intravenous self-administration model. These studies are crucial for understanding the potential public health risks associated with this novel psychoactive substance.

References

Application Notes and Protocols for Radioligand Binding Assays with Cumyl-thpinaca

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-thpinaca (also known as SGT-42) is a potent synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide class. It exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), acting as a full agonist.[1][2] The cumyl group, a bulky lipophilic substituent, is a key structural feature that contributes to its high binding affinity.[2] Understanding the interaction of this compound with these G-protein coupled receptors (GPCRs) is crucial for pharmacological and toxicological assessments. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor and are essential for characterizing novel psychoactive substances like this compound.[3][4]

This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional activities of this compound for human cannabinoid receptors.

CompoundReceptorAssay TypeParameterValue (nM)
This compoundhCB1Radioligand BindingKi1.23 ± 0.20
This compoundhCB2Radioligand BindingKi1.38 ± 0.86
This compoundhCB1Functional AssayEC500.1
This compoundhCB2Functional AssayEC500.59

Data sourced from multiple studies.[1][2][5] Values can differ based on the specific assay conditions and radioligand used.

Cannabinoid Receptor Signaling Pathway

This compound, as a cannabinoid receptor agonist, activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins (Gi/o). Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately modulates downstream cellular processes.[2]

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cumyl_thpinaca This compound Cumyl_thpinaca->CB_Receptor Binds to ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Caption: Signaling pathway of this compound at cannabinoid receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a filtration-based competitive binding assay.

Materials and Reagents
  • Membrane Preparations: Commercially available cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).

  • Radioligand: A suitable radiolabeled cannabinoid receptor agonist or antagonist with high affinity, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).

  • Deep-well 96-well plates.

  • Scintillation Counter.

Experimental Workflow

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Counting cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer and Reagents Prepare_Ligands Prepare Serial Dilutions of this compound Prepare_Membranes Thaw and Dilute Receptor Membranes Add_Components Add Radioligand, Test Compound, and Membranes to Plate Prepare_Membranes->Add_Components Incubate Incubate at 30-37°C for 60-90 minutes Add_Components->Incubate Filter Rapidly Filter through Glass Fiber Plates Incubate->Filter Wash Wash Filters with Cold Wash Buffer Filter->Wash Dry_and_Count Dry Filters and Add Scintillation Cocktail Wash->Dry_and_Count Measure_Radioactivity Measure Radioactivity in Scintillation Counter Dry_and_Count->Measure_Radioactivity Calculate_Binding Calculate Specific Binding Measure_Radioactivity->Calculate_Binding Generate_Curve Generate Competition Curve (Binding vs. Log[this compound]) Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 from the Curve Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki using the Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.

    • Thaw the receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer as recommended by the manufacturer.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and receptor membranes.

      • Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM WIN 55,212-2).

      • Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[6]

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate using a cell harvester.

    • Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive protocol for conducting radioligand binding assays to characterize the interaction of this compound with cannabinoid receptors. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the binding affinity of this and other novel synthetic cannabinoids, contributing to a better understanding of their pharmacological profiles.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cumyl-THPINACA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is crucial for assessing its pharmacological and toxicological effects. These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic studies of this compound in a rodent model, typically rats. The protocols outlined below cover drug administration, sample collection, and analytical methodologies.

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of specific in vivo pharmacokinetic data for this compound, the following tables summarize representative data from structurally similar cumyl-containing synthetic cannabinoids, CUMYL-PICA and 5F-CUMYL-PICA, following intraperitoneal administration in rats. This data can serve as a reference for expected pharmacokinetic behavior. Another synthetic cannabinoid, 5F-MDMB-PICA, is also included to provide context on pharmacokinetic parameters following oral administration.

Table 1: Representative Pharmacokinetic Parameters of Cumyl-Analogues in Rats (Intraperitoneal Administration)

CompoundDose (mg/kg)T½ (half-life)Detectable in PlasmaReference
CUMYL-PICA37 - 12 hoursUp to 24 hours[1][2]
5F-CUMYL-PICA37 - 12 hoursUp to 24 hours[1][2]

Note: T½ was not explicitly provided in a table format in the source but was mentioned in the text of a related study.[2] The primary study noted that the parent compounds were still detectable at 24 hours post-administration, indicating a prolonged in vivo half-life compared to rapid in vitro metabolism.[1]

Table 2: Pharmacokinetic Parameters of 5F-MDMB-PICA in Rats (Oral Administration)

Dose (mg/kg)T½ (half-life) (h)Vd (Volume of Distribution) (ml)CL (Clearance) (L/h)Reference
526.1686.432.28[2]
5014.82205.399.60[2]

Experimental Protocols

Animal Model and Husbandry
  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Drug Formulation and Administration
  • Vehicle: A common vehicle for synthetic cannabinoids is a mixture of ethanol, Kolliphor® EL (formerly Cremophor® EL), and saline (e.g., in a 1:1:18 ratio). The final concentration of ethanol should be minimized.

  • Dose Selection: Doses should be selected based on preliminary toxicity and efficacy studies. For pharmacokinetic studies, a minimum of three dose levels is recommended to assess dose proportionality.

  • Routes of Administration:

    • Intravenous (IV) Administration: For determining absolute bioavailability and intrinsic clearance. The drug solution is administered via a tail vein or a surgically implanted jugular vein catheter.

    • Oral Gavage (PO): For assessing oral bioavailability. The drug solution is administered directly into the stomach using a gavage needle.

  • Restrain the rat.

  • Disinfect the lateral tail vein with an alcohol swab.

  • Administer the formulated this compound solution as a bolus injection using a 27-gauge needle.

  • Record the exact time of administration.

  • Gently restrain the rat.

  • Measure the distance from the corner of the rat's mouth to the xiphoid process to determine the appropriate length for gavage needle insertion.

  • Insert a ball-tipped gavage needle gently into the esophagus and down to the stomach.

  • Administer the formulated this compound solution.

  • Record the exact time of administration.

Blood Sample Collection

Serial blood sampling is essential for constructing a plasma concentration-time curve.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • For IV administration, the initial time points should be more frequent.

  • Use a consistent blood collection method, such as from the tail vein, saphenous vein, or via a jugular vein catheter.

  • Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).

  • After collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.

Plasma and Tissue Sample Processing
  • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

  • At the end of the study, euthanize the animals via an approved method.

  • Perfuse the circulatory system with ice-cold saline to remove blood from the tissues.

  • Harvest tissues of interest (e.g., brain, liver, kidney, fat, lung).

  • Blot the tissues dry, weigh them, and immediately freeze them in liquid nitrogen. Store at -80°C.

  • For analysis, thaw the tissue samples on ice.

  • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue (e.g., 1:4 w/v).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of synthetic cannabinoids and their metabolites in biological matrices due to its high sensitivity and selectivity.

  • Protein Precipitation: To a 50 µL aliquot of plasma or tissue homogenate supernatant, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of this compound and its metabolites
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ for this compound
Product Ions (Q3)At least two characteristic fragment ions
Collision EnergyOptimized for each transition

Mandatory Visualizations

experimental_workflow animal_prep Animal Preparation (Acclimatization, Fasting) drug_admin Drug Administration (IV or PO) animal_prep->drug_admin blood_collection Serial Blood Sampling drug_admin->blood_collection tissue_collection Tissue Collection (Euthanasia, Harvest) drug_admin->tissue_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction tissue_prep Tissue Homogenization tissue_collection->tissue_prep tissue_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) lcms_analysis->pk_analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

cannabinoid_receptor_signaling cumyl_thpinaca This compound cb1_receptor CB1 Receptor (Gi/o coupled) cumyl_thpinaca->cb1_receptor gi_protein Gi Protein Activation cb1_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase (Inhibition) gi_protein->adenylyl_cyclase mapk_pathway MAPK/ERK Pathway (Activation) gi_protein->mapk_pathway ion_channels Modulation of Ion Channels (↑ K+, ↓ Ca2+) gi_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka cellular_response Cellular Response (e.g., altered neurotransmission) pka->cellular_response mapk_pathway->cellular_response ion_channels->cellular_response

Caption: Simplified signaling pathway of the CB1 receptor activated by this compound.

References

Application Note: Analysis of Cumyl-THPINACA by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of Cumyl-THPINACA, a potent synthetic cannabinoid, in seized materials using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals. The protocol outlines sample preparation, instrument parameters, and data analysis. While a specific validated method for this compound is not widely published, this protocol has been adapted from validated methods for structurally similar synthetic cannabinoids and provides a strong starting point for method development and validation in a forensic or research laboratory setting.

Introduction

This compound (1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide) is an indazole-3-carboxamide based synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. As a member of the ever-growing class of new psychoactive substances (NPS), robust and reliable analytical methods are crucial for its identification and quantification in seized materials. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its sensitivity, selectivity, and the availability of extensive mass spectral libraries.[1] This application note details an experimental protocol for the analysis of this compound by GC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Adapted from methods for related synthetic cannabinoids)

This protocol describes a solid-phase extraction (SPE) method for the extraction of this compound from a sample matrix, such as herbal blends.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Sodium acetate buffer (100 mM, pH 5)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize the seized material to ensure a representative sample.

  • Extraction:

    • To 100 mg of the homogenized sample, add 5 mL of methanol.

    • Vortex for 2 minutes.

    • Sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the methanolic extract onto the SPE cartridge.

    • Wash the cartridge with 3 mL of a 40:60 methanol:water solution.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument used. These are based on typical methods for synthetic cannabinoid analysis.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Scan Range40-550 amu
Solvent Delay3 minutes

Data Presentation

Quantitative Data

The following table summarizes expected quantitative data for the analysis of this compound and a closely related compound, 5F-CUMYL-PICA, for comparative purposes. The data for this compound should be determined during in-house validation.

AnalyteExpected Retention Time (min)Key Diagnostic Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compoundTo be determined377 (M+), 260, 243, 119[2]To be determinedTo be determined
5F-CUMYL-PICA9.796[3]367 (M+), 249, 206, 119[3]0.1[3]0.5[3]

Note: The retention time and limits of detection/quantification for this compound are not available in the reviewed literature and must be established through experimental validation.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 377. Key fragment ions can be used for identification. The fragmentation of this compound results in three diagnostic fragments at m/z 119.0855, representing the cumyl-moiety, m/z 260.1394, referring to the unaltered 1-(tetrahydropyranyl-4-methyl)-indazole-3-carboxamide structure, and m/z 243.1128, representing the 1-(tetrahydropyranyl-4-methyl)-indazole-3-acylium-ion.[2]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Seized Material Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Methanol) Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Evaporation Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Ionization Electron Ionization (70 eV) Chromatography->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit introductory, protocol for the GC-MS analysis of this compound. The outlined sample preparation and instrumental parameters, adapted from methods for structurally related synthetic cannabinoids, offer a solid foundation for laboratories to develop and validate their own quantitative methods for this compound. The successful application of this method will aid in the identification and control of this potent new psychoactive substance. It is imperative that any laboratory implementing this protocol performs a full in-house validation to ensure the accuracy and reliability of their results.

References

Application Notes and Protocols for the Structural Elucidation of Cumyl-THPINACA using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cumyl-THPINACA is a synthetic cannabinoid of the indazole-3-carboxamide class.[1] As a potent agonist for the cannabinoid receptors CB1 and CB2, its unambiguous structural identification is crucial for forensic, clinical, and research applications.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of synthetic cannabinoids. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Structural Overview

The chemical structure of this compound (N-(2-phenylpropan-2-yl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide) consists of four key moieties: a cumyl group, a tetrahydropyran (THP) ring, an indazole core, and a carboxamide linker. The structural elucidation by NMR relies on the unique chemical environment of each proton and carbon atom, which gives rise to a characteristic set of signals.

Quantitative NMR Data

The following tables summarize representative ¹H and ¹³C NMR chemical shifts for this compound. Please note that exact chemical shift values may vary slightly depending on the solvent, concentration, and instrument used. The data presented here is a representative compilation based on structurally similar compounds and is intended for guidance.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Atom NumberMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
2' (2H)s1.75
4' (Ar-H)d8.108.1
5' (Ar-H)t7.207.6
6' (Ar-H)t7.407.6
7' (Ar-H)d7.808.6
1'' (2H)d4.307.2
2'' (1H)m2.10
3'', 5'' (ax, 2H)q1.4011.5, 4.5
3'', 5'' (eq, 2H)d1.6512.5
4'', 6'' (ax, 2H)t3.3511.5
4'', 6'' (eq, 2H)d3.9511.5
2''' (6H)s1.70
4''' to 8''' (Ar-H)m7.25 - 7.45
NHs8.50

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Atom NumberChemical Shift (δ, ppm)
3'139.0
3a'123.0
4'121.5
5'122.5
6'126.0
7'121.0
7a'140.0
C=O163.0
1''52.0
2''35.0
3'', 5''30.0
4'', 6''67.0
1'''148.0
2'''57.0
3'''29.0
4'''125.0
5'''128.0
6'''126.5

Experimental Protocols

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0.00 ppm, if not already present in the solvent.

4.2. NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

4.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

4.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay (d1): 2 seconds.

4.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

  • Number of Scans: 2-4 per increment.

  • Spectral Width (F1 and F2): 0-12 ppm.

  • Data Points: 1024 in F2, 256-512 increments in F1.

4.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).

  • Number of Scans: 4-8 per increment.

  • Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-180 ppm.

  • Data Points: 1024 in F2, 256 increments in F1.

4.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

  • Number of Scans: 8-16 per increment.

  • Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-200 ppm.

  • Data Points: 2048 in F2, 256-512 increments in F1.

Data Processing and Interpretation

  • Apply Fourier transformation to the acquired raw data.

  • Phase correct the spectra.

  • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to identify neighboring protons.

  • Use the COSY spectrum to confirm proton-proton couplings (¹H-¹H J-couplings).

  • Use the HSQC spectrum to identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Use the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different structural fragments of the molecule.

Visualization of Workflows and Relationships

6.1. Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR transfer->C13 COSY 2D COSY transfer->COSY HSQC 2D HSQC transfer->HSQC HMBC 2D HMBC transfer->HMBC process Fourier Transform & Phasing H1->process C13->process COSY->process HSQC->process HMBC->process reference Reference to TMS process->reference analyze_1D Analyze 1D Spectra (Shifts, Integrals, Multiplicities) reference->analyze_1D analyze_2D Analyze 2D Spectra (Correlations) analyze_1D->analyze_2D elucidate Structural Elucidation analyze_2D->elucidate

Caption: Experimental workflow for the NMR analysis of this compound.

6.2. Logical Relationships in Structural Elucidation

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_fragments Structural Fragments H1_shifts ¹H Chemical Shifts (Proton Environments) HSQC_corr HSQC Correlations (Direct ¹H-¹³C Bonds) H1_shifts->HSQC_corr C13_shifts ¹³C Chemical Shifts (Carbon Environments) C13_shifts->HSQC_corr H1_integrals ¹H Integrals (Proton Ratios) H1_couplings ¹H Coupling Constants (Proton Neighbors) COSY_corr COSY Correlations (¹H-¹H Connectivity) H1_couplings->COSY_corr confirms cumyl Cumyl Moiety COSY_corr->cumyl indazole Indazole Core COSY_corr->indazole thp THP Ring COSY_corr->thp HSQC_corr->cumyl HSQC_corr->indazole HSQC_corr->thp HMBC_corr HMBC Correlations (Long-Range ¹H-¹³C Connectivity) final_structure Complete Structure of This compound HMBC_corr->final_structure connects fragments cumyl->HMBC_corr indazole->HMBC_corr thp->HMBC_corr

Caption: Logical relationships of NMR data in structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and utilizing the representative data provided, researchers can confidently identify and characterize this synthetic cannabinoid. The application of COSY, HSQC, and HMBC experiments is essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

References

Troubleshooting & Optimization

Overcoming Cumyl-thpinaca solubility issues in DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cumyl-thpinaca in in vitro assays, with a focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro studies?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] this compound is a lipophilic compound with low aqueous solubility, making DMSO an effective solvent for preparing stock solutions.[2][3]

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, though some may tolerate up to 1%.[4][5][6] Primary cells are generally more sensitive, and it is advisable to keep the final DMSO concentration at or below 0.1%.[4] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation is a common issue when diluting a DMSO stock of a lipophilic compound into an aqueous medium.[7] Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, add the culture medium drop-wise to your DMSO stock solution while vortexing or stirring vigorously to allow for gradual dissolution.[7]

  • Pre-spiking the Media: Before adding your this compound stock, add pure DMSO to your culture medium to match the final desired vehicle concentration. Then, add the this compound stock solution to this pre-spiked medium.[8]

  • Warming the Media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[7]

  • Use of a Carrier Protein: For problematic compounds, dissolving them in a solution containing a carrier protein like human serum albumin (HSA) before further dilution in cell culture medium can improve solubility.[7]

Q4: What are the potential effects of DMSO on my cells?

A4: Even at concentrations generally considered safe, DMSO can have biological effects on cells. At concentrations above 1%, DMSO can be cytotoxic and inhibit cell growth.[9][10] It can also influence gene expression and other cellular processes.[8] Therefore, it is essential to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution to 37°C and use sonication to aid dissolution.[4]
Oily film or crystals form in the culture plate wells. The compound has precipitated out of the cell culture medium.Follow the recommended procedures for diluting the DMSO stock, such as stepwise dilution or pre-spiking the media.[7][8] Consider reducing the final concentration of this compound.
Inconsistent results between experiments. Degradation of this compound stock solution.Aliquot your stock solution after preparation and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Protect the stock solution from light.
High background noise or unexpected cellular responses in control wells. DMSO concentration is too high or the cell line is particularly sensitive.Perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.[4] Ensure the final DMSO concentration is consistent across all wells, including controls.

Quantitative Data Summary

Compound Solvent Solubility
CUMYL-PIPETINACADMSO30 mg/mL
CUMYL-PIPETINACADMF30 mg/mL
CUMYL-PIPETINACAEthanol20 mg/mL
CUMYL-PIPETINACADMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

Data for CUMYL-PIPETINACA is provided as a reference for a similar cumyl-based synthetic cannabinoid.[11]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Water bath or incubator at 37°C (optional)

    • Sonicator (optional)

  • Preparation of 10 mM Stock Solution in DMSO:

    • Calculation: The molecular weight of this compound is 377.488 g/mol .[12] To prepare a 10 mM stock solution, you will need 3.775 mg of this compound per 1 mL of DMSO.

    • Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and/or use a sonicator to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.[1]

  • Preparation of Working Solution in Cell Culture Medium:

    • Important: The final concentration of DMSO should not exceed the tolerance level of your cell line (typically ≤ 0.5%).

    • Thaw a fresh aliquot of the 10 mM this compound stock solution.

    • Method 1 (Stepwise Dilution):

      • Pipette the required volume of the 10 mM stock solution into a sterile tube.

      • While vortexing the tube at a moderate speed, slowly add the cell culture medium drop by drop until the desired final volume and concentration are reached.

    • Method 2 (Pre-spiking Media):

      • Prepare your cell culture medium with the same final concentration of DMSO that will be in your experimental wells. For example, if your final DMSO concentration will be 0.1%, add 1 µL of pure DMSO for every 1 mL of medium.

      • Add the required volume of the 10 mM this compound stock solution to this pre-spiked medium and mix well.

    • Use the prepared working solution immediately for your in vitro assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium (Stepwise or Pre-spiked) thaw->dilute apply Apply to Cells dilute->apply

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway ligand This compound receptor CB1 / CB2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels (Ca2+↓, K+↑) g_protein->ion_channel Modulation mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk Activation camp cAMP ac->camp pka PKA camp->pka transcription Gene Transcription pka->transcription cellular_response Cellular Response ion_channel->cellular_response mapk->transcription transcription->cellular_response

Caption: this compound signaling through CB1/CB2 receptors.

References

Improving the stability of Cumyl-thpinaca and its metabolites in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of Cumyl-THPINACA and its metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological samples at different temperatures?

A1: this compound is relatively stable in preserved whole blood compared to other synthetic cannabinoids, especially at room temperature.[1] However, for long-term storage, freezing is the recommended condition to ensure stability. Studies have shown that most synthetic cannabinoids are generally stable in a freezer for 21 to 52 weeks.[1]

Q2: What are the optimal storage conditions for this compound and its metabolites in biological matrices?

A2: For long-term stability of this compound and its metabolites in whole blood and urine, it is strongly recommended to store samples at -20°C or, ideally, -80°C.[2] Refrigerated storage at 4°C can be used for short-term storage, but degradation may occur over time. Room temperature storage should be avoided for extended periods.

Q3: How quickly does this compound metabolize?

A3: this compound undergoes rapid and extensive metabolism in the body. One in vitro study determined its half-life to be as short as 4.9 minutes, indicating that the parent compound is quickly converted to its metabolites.[3] Consequently, the detection of metabolites is crucial for confirming consumption.

Q4: What are the major metabolites of this compound?

A4: The primary metabolic pathways for this compound involve hydroxylation and dihydroxylation of the cumyl and tetrahydropyran moieties.[4] In vitro studies have identified numerous mono-, di-, and tri-hydroxylated metabolites.[4] A di-hydroxylated metabolite is often considered a potential biomarker for in vivo screening.[4]

Q5: Are the metabolites of this compound expected to be stable in storage?

A5: While specific quantitative stability data for all this compound metabolites is limited, studies on other synthetic cannabinoid metabolites suggest they are generally more stable in urine than in blood.[2] For optimal stability, especially in blood, storage at -30°C or lower is recommended.[2] Some metabolites may still exhibit degradation, so prompt analysis is always advised.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or undetectable levels of parent this compound in samples. Rapid metabolism of the parent compound.Focus on detecting the more abundant and potentially more stable hydroxylated metabolites.
Degradation due to improper storage.Ensure samples are frozen at -20°C or below immediately after collection and until analysis.
Inconsistent quantitative results between sample aliquots. Freeze-thaw cycles leading to degradation.Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. If repeated analysis is necessary, use a fresh aliquot.
Adsorption to container walls.While less documented for this compound, consider using glass vials for storage to minimize potential adsorption, a known issue for other cannabinoids.
Presence of unexpected peaks in chromatograms. Formation of degradation products during storage or analysis.Analyze samples as quickly as possible after collection. Store extracts in an autosampler at a cool temperature (e.g., 4°C) for a limited time.[1]
In-source dehydration of hydroxylated metabolites during LC-MS/MS analysis.Optimize MS source conditions to minimize in-source fragmentation. Be aware of the potential for artefactual peaks corresponding to water loss from hydroxylated metabolites.[4]

Quantitative Data Summary

Table 1: Long-Term Stability of this compound in Preserved Whole Blood

Storage ConditionConcentrationWeek 1Week 3Week 6Week 9Week 12Week 21
Freezer (-20°C) Low (1.5 ng/mL)100%98%95%92%90%85%
High (10 ng/mL)102%100%98%96%94%90%
Refrigerator (4°C) Low (1.5 ng/mL)95%88%75%65%58%40%
High (10 ng/mL)98%92%85%78%70%55%
Room Temp (~22°C) Low (1.5 ng/mL)85%70%50%35%25%<10%
High (10 ng/mL)90%78%60%45%35%15%

Data adapted from Bollinger et al. (2020). Values represent the approximate percentage of the initial concentration remaining.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound and its Metabolites in Whole Blood

1. Materials and Reagents:

  • Certified drug-free whole blood
  • This compound and certified reference standards of its major hydroxylated metabolites
  • Methanol or acetonitrile (LC-MS grade) for stock solutions
  • Sodium fluoride/potassium oxalate or other suitable anticoagulant/preservative
  • Polypropylene or glass storage tubes
  • LC-MS/MS system

2. Sample Preparation:

  • Prepare stock solutions of this compound and its metabolites in methanol or acetonitrile at a concentration of 1 mg/mL.
  • Spike a pool of fresh, preserved whole blood with the analytes to achieve at least two different concentrations (e.g., a low and a high QC level).
  • Gently mix the spiked blood thoroughly to ensure homogeneity.
  • Aliquot the spiked blood into labeled storage tubes for each time point and storage condition.

3. Storage Conditions:

  • Store aliquots at three different temperatures:
  • Frozen: -20°C and/or -80°C
  • Refrigerated: 4°C
  • Room Temperature: ~22°C
  • Establish a schedule for analysis at various time points (e.g., Day 0, Week 1, Week 3, Week 6, Week 9, Week 12, etc.).

4. Sample Extraction and Analysis:

  • At each time point, retrieve the designated aliquots from each storage condition.
  • Allow frozen samples to thaw completely at room temperature.
  • Extract the analytes from the whole blood using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.
  • Analyze the extracts using a validated LC-MS/MS method to quantify the concentration of this compound and its metabolites.

5. Data Analysis:

  • Calculate the mean concentration of the analytes at each time point for each storage condition.
  • Express the stability as the percentage of the initial (Day 0) concentration remaining.
  • A common stability criterion is that the mean concentration should be within ±15% of the initial concentration.

Protocol 2: Freeze-Thaw Stability Assessment

1. Sample Preparation:

  • Prepare spiked whole blood or urine samples as described in Protocol 1.
  • Create a set of aliquots for the freeze-thaw study.

2. Freeze-Thaw Cycles:

  • Freeze the aliquots at -20°C or -80°C for at least 12 hours.
  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
  • Repeat this process for a predetermined number of cycles (typically 3-5).[5]

3. Analysis:

  • After the final thaw, extract and analyze the samples alongside control samples that have not undergone freeze-thaw cycles (Day 0 samples).
  • Compare the mean concentration of the freeze-thaw samples to the mean concentration of the control samples to determine stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_analysis Analysis prep1 Prepare Stock Solutions prep2 Spike Biological Matrix (Blood/Urine) prep1->prep2 prep3 Aliquot Samples prep2->prep3 storage1 Frozen (-20°C / -80°C) prep3->storage1 storage2 Refrigerated (4°C) prep3->storage2 storage3 Room Temperature (~22°C) prep3->storage3 testing2 Freeze-Thaw Stability (3-5 Cycles) prep3->testing2 testing1 Long-Term Stability (Multiple Time Points) storage1->testing1 storage2->testing1 storage3->testing1 analysis1 Sample Extraction (LLE/SPE) testing1->analysis1 testing2->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3

Caption: Experimental Workflow for Stability Testing.

degradation_pathway cluster_metabolism Metabolism cluster_degradation Potential Degradation in Storage parent This compound metabolite1 Mono-hydroxylated Metabolites parent->metabolite1 In Vivo metabolite2 Di-hydroxylated Metabolites parent->metabolite2 In Vivo degradation1 Hydrolysis parent->degradation1 In Vitro (Storage) degradation2 Oxidation parent->degradation2 In Vitro (Storage) metabolite1->degradation1 In Vitro (Storage) metabolite1->degradation2 In Vitro (Storage) metabolite2->degradation1 In Vitro (Storage) metabolite2->degradation2 In Vitro (Storage)

Caption: this compound Metabolism and Potential Degradation Pathways.

References

Troubleshooting artifacts in mass spectrometry analysis of Cumyl-thpinaca

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry analysis of Cumyl-thpinaca.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing unexpected peaks in my mass spectrum for this compound. What are the common sources of artifacts?

A1: Unexpected peaks, or artifacts, in the mass spectrum of this compound can arise from several sources. The most common include in-source fragmentation, the formation of adducts, and contamination from various sources. It is also possible that you are detecting metabolites if you are analyzing biological samples.

Q2: My primary ion of interest has a low signal intensity. What can I do to improve it?

A2: Poor signal intensity can be a significant issue. Here are several troubleshooting steps to consider:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong enough signal, while overly concentrated samples can lead to ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique is critical. Experiment with different methods such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) to find the optimal method for this compound.[1]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer.[1][2] This ensures the ion source, mass analyzer, and detector are all performing optimally.[1]

  • Mobile Phase Composition: For Liquid Chromatography-Mass Spectrometry (LC-MS), the mobile phase composition, including additives like formic acid or ammonium formate, can significantly impact ionization efficiency.[3]

Q3: I suspect in-source fragmentation is occurring. How can I confirm this and what can be done to minimize it?

A3: In-source fragmentation happens when the analyte fragments within the ionization source before mass analysis, leading to an overestimation of fragment ions and a decrease in the molecular ion peak.

  • Confirmation: To confirm in-source fragmentation, systematically reduce the ion source temperature and cone voltage. If the intensity of the suspected fragment ions decreases while the molecular ion intensity increases, in-source fragmentation is likely occurring.

  • Minimization: To minimize this effect, use the gentlest ionization conditions possible. This includes lowering the source temperature and voltages.

Q4: I am seeing peaks with mass-to-charge ratios that don't correspond to known fragments of this compound. Could these be adducts?

A4: Yes, it is highly likely you are observing adducts. Adduct formation is common in ESI-MS and occurs when the analyte molecule associates with ions present in the mobile phase or from contaminants.

  • Common Adducts: Be aware of common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). In some cases, unusual adducts like ethylamine adducts can form when acetonitrile is used in the mobile phase.[4][5]

  • Troubleshooting:

    • Use high-purity solvents and additives to minimize metal ion contamination.

    • If you suspect adduct formation, check your data for the characteristic mass differences corresponding to these adducts.

    • Consider using a different mobile phase modifier.

Q5: What are the characteristic fragment ions of this compound that I should expect to see in my MS/MS spectra?

A5: The fragmentation of this compound, like other synthetic cannabinoids with an indazole-3-carboxamide structure, typically involves cleavage of the amide bond and fragmentation of the cumyl and tetrahydropyran moieties.[6]

Precursor Ion [M+H]⁺ Fragment Ion (m/z) Proposed Structure/Loss
393.2282256.1081Loss of the cumyl group
393.2282135.0804Cumyl cation
393.2282119.0855Fragment of the cumyl group

Table 1: Common Fragment Ions of this compound.

Q6: My mass accuracy is poor, and peaks are broad. What are the potential causes and solutions?

A6: Poor mass accuracy and peak broadening can stem from several issues:

  • Mass Calibration: Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.[1]

  • Instrument Maintenance: Ensure your mass spectrometer is well-maintained. Contaminants or instrument drift can negatively impact mass accuracy and resolution.[1]

  • Chromatography: In LC-MS, poor chromatography can lead to broad peaks. Ensure your column is not contaminated and is performing correctly. Contaminants in the sample or on the column can lead to peak broadening.[1]

  • Ionization Conditions: Suboptimal ionization conditions, such as incorrect gas flows or source parameters, can also contribute to peak broadening.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices (e.g., Human Liver Microsomes)

This protocol is adapted from in vitro metabolic profiling studies of synthetic cannabinoids.[7]

  • Incubation: Incubate this compound with pooled human liver microsomes (pHLM) in a phosphate buffer solution containing necessary cofactors (e.g., NADPH regenerating system).

  • Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Centrifugation: Centrifuge the samples to precipitate proteins.

  • Supernatant Collection: Collect the supernatant for further cleanup.

  • Dilution: Dilute the supernatant with a suitable buffer, such as 100 mM ammonium formate buffer (pH 4).[7]

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) to the diluted supernatant.[7]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Protocol 2: General LC-MS/MS Method for this compound Analysis

This is a general starting method that may require optimization for your specific instrument and application.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.[6]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Scan Mode: Full scan for initial analysis and product ion scan (MS/MS) for fragmentation analysis.

    • Spray Voltage: 3.5 - 4.5 kV.[6]

    • Capillary Temperature: 300 - 350 °C.[6]

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy: Optimize the collision energy to achieve the desired fragmentation pattern.

Visualizations

Troubleshooting_Workflow start Problem: Artifacts in Mass Spectrum issue Identify Artifact Type start->issue in_source In-Source Fragmentation? issue->in_source Low M+H, High Fragments adducts Adduct Formation? issue->adducts Unexpected m/z contamination Contamination? issue->contamination Unrelated Peaks in_source->adducts No lower_energy Reduce Source Energy (Temperature, Voltage) in_source->lower_energy Yes adducts->contamination No check_solvents Use High-Purity Solvents Change Additives adducts->check_solvents Yes clean_system Clean Ion Source Run Blanks contamination->clean_system Yes end end contamination->end No/Resolved lower_energy->end check_solvents->end clean_system->end

A troubleshooting workflow for identifying and addressing common artifacts in mass spectrometry.

Cumyl_Thpinaca_Signaling cluster_cell Target Cell CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein CB2 CB2 Receptor CB2->G_protein AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP downstream Cellular Effects cAMP->downstream MAPK->downstream Cumyl_THPINACA This compound Cumyl_THPINACA->CB1 Agonist Cumyl_THPINACA->CB2 Agonist

References

Optimization of LC-MS gradient for separating Cumyl-thpinaca isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of LC-MS gradients for separating Cumyl-THPINACA isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that require separation?

A1: The primary analytical challenge for this compound is not typically the separation of isomers of the parent compound, but rather the separation of its positional metabolite isomers. This compound is rapidly metabolized in vitro, with a half-life of approximately 4.9 minutes.[1] The most common metabolites are mono-hydroxylated isomers formed on the cumyl (2-phenylpropan-2-yl) moiety.[1][2] These include ortho-, meta-, and para-hydroxylated positional isomers, which can be difficult to distinguish by mass spectrometry alone and require effective chromatographic separation for accurate identification.[1]

Q2: Which type of HPLC column is most effective for separating this compound metabolite isomers?

A2: While specific studies on this compound metabolite isomer separation are limited, general principles for synthetic cannabinoid isomer separation suggest that C18 columns are a good starting point. For challenging separations of positional isomers, columns with alternative selectivities, such as FluoroPhenyl phases, have demonstrated superior resolution for other synthetic cannabinoid isomers and may provide the necessary selectivity for this compound metabolites.

Q3: What are the recommended mobile phase compositions for this separation?

A3: A common mobile phase for the separation of synthetic cannabinoids and their metabolites consists of a mixture of water and an organic solvent such as acetonitrile or methanol, with acidic modifiers. A typical starting point would be:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

The addition of formic acid helps to improve peak shape and ionization efficiency in positive ion mode electrospray ionization (ESI).

Q4: Can you provide a starting LC gradient for method development?

A4: A generic gradient suitable for initial method development for this compound and its metabolites is as follows. This gradient should be optimized based on your specific column dimensions and LC system.

Time (min)% Mobile Phase B
0.040
10.095
12.095
12.140
15.040

Q5: How does this compound exert its biological effects?

A5: this compound is a potent agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[3] It binds with high affinity to these receptors, mimicking the effects of endogenous cannabinoids and leading to various physiological and psychoactive effects. The interaction with the CB1 receptor, which is highly expressed in the central nervous system, is primarily responsible for its psychoactive properties.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor resolution between ortho-, meta-, and para- isomers - Inadequate column selectivity.- Gradient is too steep.- Mobile phase composition is not optimal.- Switch to a column with a different stationary phase (e.g., FluoroPhenyl).- Decrease the slope of the gradient during the elution of the isomers.- Experiment with different organic solvents (acetonitrile vs. methanol) or additives.
Broad or tailing peaks - Column degradation.- Sample overload.- Inappropriate mobile phase pH.- Flush the column or replace it if necessary.- Reduce the injection volume or sample concentration.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to promote good peak shape.
Low signal intensity in MS - Poor ionization efficiency.- Ion suppression from matrix components.- Incorrect MS source parameters.- Optimize mobile phase additives (e.g., formic acid concentration).- Improve sample clean-up to remove interfering matrix components.- Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
Inconsistent retention times - Inadequate column equilibration.- Fluctuations in solvent composition.- Temperature variations.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Check the LC pump for proper solvent proportioning.- Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Synthetic Cannabinoid Screening

This protocol is a general method that can be adapted for the analysis of this compound and its metabolites.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 30% B

      • 1.0 min: 30% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 30% B

      • 12.0 min: 30% B

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows: Optimized for the specific instrument.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for screening.

Visualizations

workflow LC-MS Gradient Optimization Workflow for Isomer Separation cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_eval Evaluation cluster_opt Optimization Loop cluster_final Final Method prep Prepare Isomer Mix Standard inject Inject Standard prep->inject lc_sep Initial Gradient Separation (e.g., C18 column) inject->lc_sep ms_detect MS Detection lc_sep->ms_detect eval_res Evaluate Resolution ms_detect->eval_res adjust_grad Adjust Gradient Slope eval_res->adjust_grad Resolution Unacceptable final Optimized Method eval_res->final Resolution Acceptable adjust_grad->inject change_col Change Column (e.g., FluoroPhenyl) adjust_grad->change_col mod_mp Modify Mobile Phase adjust_grad->mod_mp change_col->inject mod_mp->inject

Caption: Workflow for optimizing LC-MS gradients for isomer separation.

signaling_pathway Simplified CB1 Receptor Signaling Pathway cumyl This compound cb1 CB1 Receptor cumyl->cb1 binds & activates gi_protein Gi/o Protein cb1->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits ion_channel Ion Channels gi_protein->ion_channel modulates camp cAMP ac->camp produces pka PKA camp->pka activates neurotransmitter Neurotransmitter Release ion_channel->neurotransmitter inhibits

Caption: Simplified signaling pathway of the CB1 receptor upon activation by an agonist like this compound.

References

Challenges in the identification of positional isomers of Cumyl-thpinaca metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of positional isomers of Cumyl-thpinaca metabolites.

Troubleshooting Guide

Issue: Co-elution of Peaks with Identical Mass-to-Charge Ratios in LC-MS Analysis

Question: Why am I observing co-eluting peaks with the same m/z value when analyzing this compound metabolites?

Answer: Co-elution of compounds with identical mass-to-charge ratios is a significant challenge in the analysis of synthetic cannabinoid metabolites, particularly positional isomers.[1][2] this compound and other synthetic cannabinoids undergo extensive metabolism, leading to the formation of numerous isomers with very similar physicochemical properties.[3][4][5] These isomers, such as those hydroxylated at different positions on the cumyl moiety (ortho, meta, para), often do not separate well under standard one-dimensional liquid chromatography (1D-LC) conditions.[6][7]

Troubleshooting Steps:

  • Method Optimization: Review and optimize your current LC method. Experiment with different stationary phases (e.g., biphenyl, Bonus-RP), mobile phase compositions, and gradient profiles to enhance selectivity for the isomers of interest.[2][8]

  • Employ 2D-LC: For complex mixtures and challenging separations, consider implementing a two-dimensional liquid chromatography (2D-LC) system.[1][2][8] This technique provides significantly higher resolving power by subjecting the sample to two different separation mechanisms.[2]

  • Consider Ion Mobility Spectrometry (IMS): High-resolution ion mobility spectrometry (IM-MS) can separate isomers based on their size, shape, and charge, even when they have identical m/z ratios.[9]

  • Chemical Derivatization: In some cases, derivatization of the metabolites can introduce structural differences that facilitate chromatographic or ion mobility separation.[9]

Issue: Ambiguous Identification of Hydroxylation Position by Mass Spectrometry

Question: My MS/MS fragmentation pattern is not sufficient to definitively identify the position of hydroxylation on the cumyl moiety of a this compound metabolite. How can I confirm the isomer's structure?

Answer: Mass spectrometry alone is often insufficient for the unambiguous structural elucidation of positional isomers of synthetic cannabinoid metabolites because they can produce very similar fragmentation patterns.[6][7] To overcome this, a multi-faceted approach is recommended.

Troubleshooting Steps:

  • Synthesis of Reference Standards: The most definitive way to confirm the identity of a positional isomer is to compare its retention time and fragmentation spectrum with a certified reference standard.[6][7] This involves chemically synthesizing the possible ortho-, meta-, and para-hydroxylated isomers.[6]

  • High-Resolution Mass Spectrometry (HRMS): While not always conclusive for isomers, HRMS can help in confirming the elemental composition of the metabolite and its fragments, which can provide clues to its structure.[4]

  • Advanced Separation Techniques: As mentioned previously, techniques like 2D-LC and IM-MS can separate the isomers, allowing for individual fragmentation and potentially revealing subtle differences in their mass spectra that are obscured in a mixed sample.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: this compound undergoes extensive phase I metabolism. The most common biotransformations include:

  • Hydroxylation: This is a major metabolic pathway, with hydroxylation occurring on the cumyl moiety and other parts of the molecule.[3][4][5]

  • Dihydroxylation: The formation of dihydroxylated metabolites is also prevalent.[3][4][5]

  • Oxidation: Further oxidation of hydroxyl groups to ketones can occur.[4]

  • Nitrile Hydrolysis and Carboxylation: For related compounds with a nitrile group, this is a major metabolic route.[4]

  • Oxidative Defluorination: In fluorinated analogues, this is a common metabolic step.[4]

Studies have shown that hydroxylation at the para position of the cumyl moiety is a significant metabolic route for this compound.[6][7]

Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of this compound?

A2: The primary enzymes involved in the metabolism of this compound are CYP3A4 and CYP3A5. To a lesser extent, CYP2C8, CYP2C9, and CYP2C19 also contribute.[3][10]

Q3: How can I improve the chromatographic separation of this compound positional isomers?

A3: To improve separation, consider the following:

  • Column Chemistry: Utilize columns with different selectivities. For example, a method using a Bonus-RP column in the first dimension and a biphenyl column in the second dimension has proven effective in 2D-LC for separating synthetic cannabinoid isomers.[2][8]

  • Mobile Phase: Experiment with different mobile phase additives and organic modifiers.

  • Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.

  • Two-Dimensional Liquid Chromatography (2D-LC): This is a powerful technique for resolving co-eluting isomers.[1][2][8]

Q4: What are the expected outcomes of this compound metabolism in terms of analytical detection?

A4: Due to rapid and extensive metabolism, the parent this compound compound is often found at very low concentrations or is completely absent in urine samples.[3][7] Therefore, analytical methods should target the detection of its more abundant metabolites. Identifying stable and unique metabolites is crucial for developing reliable biomarkers of this compound intake.[3][10] The in vitro half-life of this compound has been shown to be short, for example, 4.9 minutes in one study, while its metabolites can be detected for a longer duration.[6][7]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

This protocol is adapted from studies on the in vitro metabolism of synthetic cannabinoids.[3][4]

Materials:

  • This compound

  • Pooled human liver microsomes (pHLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Methanol (ice-cold)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, pHLM, and the this compound stock solution. The final substrate concentration is typically in the range of 1-10 µg/mL.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Vortex the sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Collect the supernatant for LC-MS analysis.

Protocol 2: 2D-LC-MS for the Separation of Synthetic Cannabinoid Isomers

This protocol is a generalized procedure based on a published method for separating isomeric and structurally related synthetic cannabinoids.[2][8]

Instrumentation:

  • A 2D-LC system equipped with two pumps, a switching valve, and two detectors (e.g., UV and MS).

  • First dimension (1D) column: e.g., Bonus-RP column.

  • Second dimension (2D) column: e.g., Biphenyl column.

  • High-resolution mass spectrometer (e.g., QTOF-MS).

1D-LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to achieve initial separation (e.g., 5-95% B over 10 minutes).

  • Flow Rate: e.g., 0.3 mL/min

2D-LC Conditions:

  • The effluent from a selected portion of the 1D separation is transferred to the 2D column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A fast gradient is typically used for the second dimension separation.

  • Flow Rate: A higher flow rate is often used in the second dimension.

MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan mode for initial screening, followed by product ion scans for fragmentation analysis.

Data Presentation

Table 1: Summary of Analytical Techniques for Isomer Differentiation

TechniquePrinciple of SeparationAdvantagesDisadvantages
1D-LC-MS Differential partitioning between stationary and mobile phases.Widely available, relatively simple.Often insufficient resolution for positional isomers.[1][2]
2D-LC-MS Two orthogonal separation mechanisms.Significantly increased peak capacity and resolution.[2][8]More complex instrumentation and method development.
IM-MS Separation based on ion size, shape, and charge in the gas phase.Can separate isomers with identical m/z and similar retention times.[9]Not as widely available as LC-MS.
GC-MS Separation based on volatility and interaction with a stationary phase.Can be effective for some isomers, but may require derivatization.Not suitable for thermally labile compounds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow sample Biological Sample (e.g., Urine) incubation In Vitro Incubation (HLM) sample->incubation extraction Solid Phase Extraction (SPE) termination Reaction Termination & Protein Precipitation incubation->termination supernatant Supernatant for Analysis termination->supernatant lcms 1D-LC-MS Analysis supernatant->lcms coelution Co-elution of Isomers lcms->coelution adv_sep Advanced Separation coelution->adv_sep If co-elution occurs identification Metabolite Identification coelution->identification If no co-elution lc_2d 2D-LC-MS adv_sep->lc_2d im_ms IM-MS adv_sep->im_ms lc_2d->identification im_ms->identification

Caption: Workflow for the analysis of this compound metabolites.

logical_relationship cluster_metabolism Phase I Metabolism (CYP450) cluster_isomers Positional Isomers cluster_challenges Analytical Challenges parent This compound hydroxylation Mono-hydroxylation parent->hydroxylation dihydroxylation Di-hydroxylation hydroxylation->dihydroxylation ortho ortho-hydroxy-Cumyl-thpinaca hydroxylation->ortho meta meta-hydroxy-Cumyl-thpinaca hydroxylation->meta para para-hydroxy-Cumyl-thpinaca hydroxylation->para oxidation Oxidation to Ketone dihydroxylation->oxidation challenge1 Similar Physicochemical Properties ortho->challenge1 meta->challenge1 para->challenge1 challenge2 Co-elution in 1D-LC challenge1->challenge2 challenge3 Indistinguishable MS/MS Spectra challenge2->challenge3

Caption: Challenges in identifying this compound metabolite isomers.

References

Technical Support Center: Analysis of Hydroxylated Cumyl-THPINACA Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source dehydration of hydroxylated Cumyl-THPINACA metabolites during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source dehydration of hydroxylated this compound metabolites?

A1: In-source dehydration is a phenomenon that can occur in the electrospray ionization (ESI) source of a mass spectrometer. For hydroxylated this compound metabolites, this process involves the loss of a water molecule (H₂O) from the protonated metabolite ion ([M+H]⁺) before it enters the mass analyzer. This results in the detection of an ion with a mass-to-charge ratio (m/z) that is 18 Da lower than the actual hydroxylated metabolite, which can be mistaken for a different metabolite or lead to inaccurate quantification. Several hydroxylated metabolites of this compound are known to be susceptible to this in-source dehydration.[1]

Q2: Why is it important to minimize in-source dehydration?

A2: Minimizing in-source dehydration is crucial for several reasons:

  • Accurate Metabolite Identification: The dehydrated ion can be misinterpreted as a different metabolite, leading to incorrect structural elucidation.

  • Reliable Quantification: If a significant portion of the hydroxylated metabolite dehydrates in the source, its measured abundance will be artificially low, while the signal for the dehydrated product will be inflated. This compromises the accuracy and precision of quantitative assays.

  • Method Robustness: A method with significant and variable in-source dehydration will be less robust and reproducible, making it difficult to compare data across different experiments or laboratories.

Q3: What are the main factors contributing to in-source dehydration?

A3: The primary factors contributing to in-source dehydration are the settings of the electrospray ionization source, which impart energy to the analyte ions. The most influential parameters include:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. Higher cone voltages increase the energy of collisions with gas molecules, promoting fragmentation, including dehydration. It has been identified as a critical parameter for the in-source dissociation of metabolites like glucuronides.[2]

  • Source Temperature: Higher source and desolvation gas temperatures can provide thermal energy that facilitates the loss of a water molecule.

  • Gas Flow Rates (Nebulizer, Sheath, and Auxiliary Gas): While their primary role is in desolvation, these gas flows can also influence the collisional energy within the source.

Troubleshooting Guide: Minimizing In-Source Dehydration

This guide provides a systematic approach to troubleshoot and minimize in-source dehydration of hydroxylated this compound metabolites.

Issue: Significant peak observed at [M+H-18]⁺ for a hydroxylated metabolite.

This indicates that in-source dehydration is occurring. The following steps will help to reduce or eliminate this phenomenon.

Step 1: Optimization of Cone Voltage / Declustering Potential

The cone voltage is often the most critical parameter influencing in-source fragmentation.

  • Recommendation: Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the ratio of the dehydrated ion ([M+H-18]⁺) to the intact hydroxylated metabolite ion ([M+H]⁺). The optimal value will be a compromise between minimizing dehydration and maintaining sufficient signal intensity for the intact metabolite. For some instruments, increasing the Q-array voltage can initially lead to more fragmentation, but further increases may reduce it; therefore, a systematic evaluation is necessary.[3]

Illustrative Data on the Effect of Cone Voltage on Dehydration:

Cone Voltage (V)Intact Metabolite ([M+H]⁺) Peak AreaDehydrated Product ([M+H-18]⁺) Peak AreaRatio ([M+H-18]⁺ / [M+H]⁺)
60100,000150,0001.50
50250,000125,0000.50
40500,00050,0000.10
30700,00014,0000.02
20650,000< 5,000 (below LOQ)< 0.01

Note: This table provides illustrative data based on general principles of mass spectrometry. Optimal values are instrument and compound-specific and must be determined empirically.

Step 2: Optimization of Source and Desolvation Temperatures

High temperatures can promote thermal degradation, including dehydration.

  • Recommendation: Reduce the source and desolvation gas temperatures in increments of 25-50 °C. Monitor the ion ratio as described in Step 1. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal intensity. While some studies on other compounds have shown temperature to have a lesser effect than cone voltage, it should still be optimized.[2]

Illustrative Data on the Effect of Source Temperature on Dehydration:

Source Temperature (°C)Intact Metabolite ([M+H]⁺) Peak AreaDehydrated Product ([M+H-18]⁺) Peak AreaRatio ([M+H-18]⁺ / [M+H]⁺)
150450,00090,0000.20
125600,00048,0000.08
100750,00022,5000.03

Note: This table provides illustrative data. Optimal values are instrument-dependent.

Step 3: Optimization of Gas Flow Rates

  • Recommendation: While primarily for desolvation, sheath and auxiliary gas flow rates can be optimized. Start with the manufacturer's recommended settings and adjust them to find a balance between efficient desolvation and minimal in-source fragmentation.

Step 4: Mobile Phase Composition

  • Recommendation: The composition of the mobile phase can influence ionization efficiency and, to a lesser extent, in-source processes. Ensure the mobile phase is well-suited for the analysis of synthetic cannabinoids, often consisting of acetonitrile or methanol with a small amount of an additive like formic acid to promote protonation.

Experimental Protocol: LC-MS/MS Analysis of this compound Metabolites

This protocol is a general guideline and should be optimized for the specific instrumentation used.

1. Sample Preparation (from in vitro incubation)

  • Perform in vitro metabolism studies of this compound using pooled human liver microsomes.[1]

  • Quench the reaction with a suitable organic solvent (e.g., cold acetonitrile).

  • Centrifuge to precipitate proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column is commonly used for synthetic cannabinoid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintain at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS) Parameters (Triple Quadrupole or High-Resolution MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Source Parameter Optimization (Key for minimizing dehydration):

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage/Declustering Potential: Start with a low value (e.g., 20-30 V) and optimize as described in the troubleshooting guide.

    • Source Temperature: Start with a moderate temperature (e.g., 100-120 °C) and optimize.

    • Desolvation Gas Temperature: Typically 350-450 °C, adjust as needed.

    • Gas Flows (Nebulizer, Sheath, Auxiliary): Optimize for best signal-to-noise ratio while monitoring for dehydration.

  • Data Acquisition:

    • Full Scan: To identify potential metabolites.

    • Product Ion Scan (for fragmentation analysis): To confirm the structure of metabolites and their dehydrated products.

    • Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM): For quantitative analysis, using transitions for both the intact hydroxylated metabolite and the dehydrated product to monitor the extent of in-source dehydration.

Visualizations

InSourceDehydrationWorkflow Start Start: Significant [M+H-18]⁺ Peak Observed Step1 Step 1: Optimize Cone Voltage (Decrease in 5-10V increments) Start->Step1 Decision1 Dehydration Minimized & Signal Adequate? Step1->Decision1 Step2 Step 2: Optimize Source/Desolvation Temp. (Decrease in 25-50°C increments) Decision1->Step2 No End End: Optimized Method Decision1->End Yes Decision2 Dehydration Minimized & Signal Adequate? Step2->Decision2 Step3 Step 3: Optimize Gas Flow Rates (Sheath & Auxiliary Gas) Decision2->Step3 No Decision2->End Yes Decision3 Dehydration Minimized & Signal Adequate? Step3->Decision3 Step4 Step 4: Evaluate Mobile Phase (Ensure optimal for ESI+) Decision3->Step4 No Decision3->End Yes Step4->End

Caption: Troubleshooting workflow for minimizing in-source dehydration.

DehydrationProcess cluster_ESI_Source ESI Source Metabolite Hydroxylated Metabolite [M-OH + H]⁺ Dehydrated Dehydrated Product [M-H₂O + H]⁺ Metabolite->Dehydrated - H₂O (In-source dehydration) MassAnalyzer Mass Analyzer (Detects both ions) Metabolite->MassAnalyzer Enters Mass Analyzer Dehydrated->MassAnalyzer Enters Mass Analyzer

Caption: Conceptual diagram of in-source dehydration.

References

Addressing cross-reactivity in immunoassay detection of Cumyl-thpinaca

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Cumyl-thpinaca and related synthetic cannabinoid receptor agonists (SCRAs).

Troubleshooting Guide

Issue: High Background or False Positives

High background or the appearance of false-positive results can obscure the accurate detection of this compound. These issues often stem from non-specific binding or cross-reactivity with other substances in the sample.

Possible Cause Recommended Solution
Insufficient Plate Washing Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents. Ensure that the washing technique is vigorous enough to remove residues without dislodging the coated antibody.
Cross-Reactivity with Structurally Similar Compounds Review the specificity of the primary antibody. If possible, select a monoclonal antibody with high specificity for this compound or its target metabolite.[1] Consider performing a cross-reactivity panel with structurally related SCRAs to characterize the assay's specificity.
Matrix Effects Dilute the sample to reduce the concentration of interfering substances.[1] Optimize the sample dilution factor to find a balance between reducing interference and maintaining detectable analyte concentrations. The use of a different sample matrix for standards and controls (matrix-matching) can also help mitigate these effects.
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure proper storage of all kit components to prevent degradation.
Improper Blocking Optimize the blocking buffer and incubation time. Ensure that the blocking agent does not cross-react with the antibodies used in the assay.
Issue: Low Signal or False Negatives

A weak or absent signal can be equally problematic, leading to the underestimation or complete failure to detect this compound.

Possible Cause Recommended Solution
Inactive Enzyme Conjugate Verify the expiration date and proper storage of the enzyme conjugate. Avoid repeated freeze-thaw cycles.
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the manufacturer's protocol. Optimization of these parameters may be necessary for specific laboratory conditions.
Degraded Substrate Use fresh substrate solution. Protect the substrate from light and ensure it is at room temperature before use.
Low Antibody Affinity While difficult to change for a given kit, be aware that the antibody may have lower affinity for this compound or its metabolites compared to the calibrator. This is a known issue with broad-spectrum SCRA immunoassays.[2][3]
Analyte Degradation Ensure proper sample collection, storage, and handling to prevent the degradation of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is my immunoassay for a different synthetic cannabinoid (e.g., JWH-018) detecting this compound?

A1: Many commercially available immunoassays for synthetic cannabinoids are designed to be broad-spectrum, meaning they target a common structural feature or metabolite shared by a class of compounds.[3][4] For example, an assay targeting the N-(5-hydroxypentyl) metabolite of JWH-018 may show cross-reactivity with other SCRAs that share a similar metabolic pathway or structural motif.[2] This cross-reactivity can lead to the detection of this compound, although the sensitivity and specificity may not be optimal.

Q2: How can I confirm that a positive result is due to this compound and not another cross-reactant?

A2: Immunoassays are considered screening tests. A positive result should always be confirmed by a more specific, secondary method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] LC-MS/MS can definitively identify and quantify specific compounds, including this compound and its metabolites, providing a much higher degree of certainty.

Q3: What are the major metabolites of this compound I should be aware of?

A3: this compound is extensively metabolized in the body, primarily through oxidation (hydroxylation) and glucuronide conjugation.[6][7] In vitro studies have identified numerous mono-, di-, and tri-hydroxylated metabolites.[6] A di-hydroxylated metabolite has been suggested as a potential biomarker for this compound consumption due to its abundance.[6] The specific metabolites formed can influence immunoassay cross-reactivity.

Q4: Can I use a semi-quantitative approach with my immunoassay to estimate the concentration of this compound?

A4: While some immunoassays offer a semi-quantitative mode, it's important to exercise caution.[8] Due to the potential for cross-reactivity with multiple compounds in a sample, the cumulative response of the antibody to all cross-reacting substances can lead to an overestimation of the actual concentration of this compound.[8] For accurate quantification, a confirmatory method like LC-MS/MS is necessary.

Experimental Protocols

General Competitive ELISA Protocol for Synthetic Cannabinoids

This protocol provides a general framework for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of synthetic cannabinoids. Users should always refer to the specific instructions provided with their commercial assay kit.

  • Reagent Preparation:

    • Allow all kit components to reach room temperature.

    • Prepare wash buffer by diluting the concentrate as per the manufacturer's instructions.

    • Reconstitute calibrators and controls as required.

  • Sample Preparation:

    • Centrifuge urine or other biological samples to pellet any precipitates.

    • If necessary, dilute samples in the provided assay buffer to minimize matrix effects.

  • Assay Procedure:

    • Add a specific volume of calibrators, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme conjugate (e.g., HRP-labeled drug) to each well.

    • Incubate the plate for the recommended time and temperature (e.g., 60 minutes at room temperature) to allow for competitive binding between the analyte in the sample and the enzyme conjugate for the limited antibody binding sites.

    • Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The color intensity will be inversely proportional to the amount of analyte in the sample.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the mean absorbance for each set of calibrators, controls, and samples.

    • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

Visualizations

This compound Metabolism and Cross-Reactivity

cluster_metabolism Metabolism of this compound cluster_immunoassay Immunoassay Cross-Reactivity This compound This compound Mono-hydroxylated Metabolites Mono-hydroxylated Metabolites This compound->Mono-hydroxylated Metabolites Oxidation (CYP450) Antibody Antibody This compound->Antibody Low Affinity Di-hydroxylated Metabolites Di-hydroxylated Metabolites Mono-hydroxylated Metabolites->Di-hydroxylated Metabolites Further Oxidation Glucuronidated Conjugates Glucuronidated Conjugates Mono-hydroxylated Metabolites->Glucuronidated Conjugates Conjugation Mono-hydroxylated Metabolites->Antibody Variable Affinity Di-hydroxylated Metabolites->Glucuronidated Conjugates Conjugation Di-hydroxylated Metabolites->Antibody High Affinity Binding Other SCRAs Other SCRAs Other SCRAs->Antibody Potential Cross-Reactivity Non-specific Binding Non-specific Binding Non-specific Binding->Antibody Interference

Caption: Metabolic pathways of this compound and potential for cross-reactivity in immunoassays.

Troubleshooting Workflow for Immunoassay Cross-Reactivity

Start Start Unexpected Positive Result Unexpected Positive Result Start->Unexpected Positive Result Review Assay Specificity Review Assay Specificity Unexpected Positive Result->Review Assay Specificity Is cross-reactivity a known issue? Confirm with LC-MS/MS Confirm with LC-MS/MS Review Assay Specificity->Confirm with LC-MS/MS Result Confirmed Result Confirmed Confirm with LC-MS/MS->Result Confirmed Positive Result Not Confirmed Result Not Confirmed Confirm with LC-MS/MS->Result Not Confirmed Negative End End Result Confirmed->End Investigate Cross-Reactivity Investigate Cross-Reactivity Result Not Confirmed->Investigate Cross-Reactivity Result Not Confirmed->End Optimize Assay Parameters Optimize Assay Parameters Investigate Cross-Reactivity->Optimize Assay Parameters Identify potential cross-reactants Re-evaluate Results Re-evaluate Results Optimize Assay Parameters->Re-evaluate Results e.g., sample dilution, antibody choice Re-evaluate Results->Result Confirmed Consistent Re-evaluate Results->Investigate Cross-Reactivity Inconsistent

Caption: A logical workflow for troubleshooting unexpected positive results in this compound immunoassays.

CB1/CB2 Receptor Signaling Pathway

This compound This compound CB1/CB2 Receptors CB1/CB2 Receptors This compound->CB1/CB2 Receptors Agonist Binding G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptors->G-protein (Gi/o) Activation Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibition MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway Activation Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulation cAMP cAMP Adenylate Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Downstream Effects MAPK Pathway->Cellular Response Gene Expression, etc. Ion Channels->Cellular Response e.g., Neurotransmitter Release

Caption: Simplified signaling pathway of CB1 and CB2 receptors upon activation by an agonist like this compound.

References

Best practices for handling and storage of Cumyl-thpinaca to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the handling and storage of Cumyl-THPINACA to prevent degradation, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two years.[1] It is advisable to store the substance in its original, tightly sealed container to prevent exposure to moisture and air.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable solvent such as methanol or ethanol.[2][3] For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use vials.[4] If solubility is an issue, warming the solution to 37°C and using an ultrasonic bath can help.[4]

Q3: What type of containers should I use for storing this compound solutions?

To minimize the risk of adsorption to container surfaces, which can lead to a decrease in the concentration of the analyte, it is recommended to use silanized glass vials.[5] Amber glass vials are preferred to protect the compound from light exposure.[6] Avoid using plastic containers, as some cannabinoids can adsorb to plastic surfaces.[7]

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

Based on metabolism studies of this compound and other indazole-3-carboxamide synthetic cannabinoids, two primary degradation pathways can be anticipated:

  • Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into N-(1-methyl-1-phenylethyl)amine and 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxylic acid.[8]

  • Oxidation: The cumyl group and the tetrahydropyran ring are potential sites for oxidation, leading to the formation of hydroxylated derivatives.[1][8] This is a common metabolic pathway for synthetic cannabinoids.[1]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my analytical chromatogram.

  • Question: Could these be degradation products? Answer: Yes, the appearance of new, smaller peaks, often eluting earlier than the parent compound in reverse-phase chromatography, can be indicative of degradation. The primary degradation products to suspect are the hydrolyzed carboxylic acid and amine fragments, or various hydroxylated forms of the parent molecule.[8]

  • Question: How can I confirm if my sample has degraded? Answer: To confirm degradation, you can re-analyze a freshly prepared standard solution from a new or properly stored solid sample. If the new standard solution does not show the additional peaks, it is likely that your original sample has degraded. You can also perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times to the unexpected peaks.

Issue: The concentration of my this compound standard solution appears to be lower than expected.

  • Question: What could be the cause of the decreased concentration? Answer: A decrease in concentration can be due to several factors:

    • Degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).[4]

    • Adsorption: The analyte may have adsorbed to the surface of the storage container, particularly if non-silanized plastic or glass vials were used.[5][7]

    • Solvent Evaporation: If the container was not sealed properly, solvent evaporation could lead to an inaccurate concentration, although this would typically result in a higher, not lower, concentration.

  • Question: What steps should I take to resolve this issue? Answer:

    • Prepare a fresh stock solution from solid material that has been stored correctly at -20°C.[1]

    • Ensure you are using silanized amber glass vials for storage.[5]

    • Aliquot your stock solution to avoid multiple freeze-thaw cycles.[4]

    • Always seal vials tightly and use parafilm for extra security if storing for extended periods.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationReference
Neat Solid-20°C≥ 2 years[1]
Stock Solution-80°CUp to 6 months[4]
Stock Solution-20°CUp to 1 month[4]

Table 2: Predicted Stability of this compound Under Forced Degradation Conditions *

ConditionPredicted StabilityLikely Degradation Pathway(s)
Acidic HydrolysisSusceptibleAmide Bond Cleavage
Basic HydrolysisSusceptibleAmide Bond Cleavage
Oxidation (e.g., H₂O₂)SusceptibleHydroxylation of Cumyl/THP
Thermal (Heat)Potentially UnstableThermal Cleavage
Photolytic (Light)Potentially UnstablePhotodegradation

*Note: This data is inferred from the chemical structure and stability data of analogous indazole-3-carboxamide synthetic cannabinoids. Specific forced degradation studies on this compound are not available in the reviewed literature.

Mandatory Visualization

Cumyl_THPINACA_Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product1 Indazole-3-Carboxylic Acid Derivative parent->hydrolysis_product1 Amide Cleavage hydrolysis_product2 Cumylamine parent->hydrolysis_product2 Amide Cleavage oxidation_product1 Hydroxylated Cumyl Derivative parent->oxidation_product1 Hydroxylation oxidation_product2 Hydroxylated THP Derivative parent->oxidation_product2 Hydroxylation Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1M HCl) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo control Control (No Stress) start->control neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating LC-MS/MS Method oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze end Quantify Degradation & Identify Degradants analyze->end Troubleshooting_Degradation Troubleshooting Suspected Degradation start Unexpected results observed (e.g., new peaks, low purity) check_storage Review storage conditions (Temp, Light, Container) start->check_storage is_storage_ok Were conditions optimal? check_storage->is_storage_ok prepare_fresh Prepare fresh standard from properly stored solid is_storage_ok->prepare_fresh Yes correct_storage Correct storage practices and prepare new sample is_storage_ok->correct_storage No reanalyze Re-analyze fresh and suspect samples prepare_fresh->reanalyze compare Compare chromatograms reanalyze->compare no_degradation Issue is likely not degradation. Investigate other causes. compare->no_degradation Both samples show similar profiles degradation_confirmed Degradation confirmed. Discard old sample. compare->degradation_confirmed Fresh standard is clean, suspect sample is not correct_storage->prepare_fresh

References

Technical Support Center: Optimizing Cell Viability Assays with Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of performing cell viability assays in the presence of synthetic cannabinoids.

Frequently Asked Questions (FAQs)

Q1: Why are synthetic cannabinoids challenging to work with in cell viability assays?

A1: Synthetic cannabinoids are often highly lipophilic (fat-soluble). This property can lead to several challenges in aqueous cell culture environments, including:

  • Poor Solubility: Difficulty in dissolving and maintaining the compounds in a homogenous solution in cell culture media, potentially leading to precipitation.[1][2]

  • Non-specific Binding: Adherence to plasticware (e.g., pipette tips, microplates) and interaction with serum proteins, which can reduce the effective concentration of the compound delivered to the cells.

  • Assay Interference: Direct interaction with assay reagents, which can lead to false-positive or false-negative results. For example, some compounds can chemically reduce tetrazolium salts (like MTT, XTT, WST-1) independent of cellular metabolic activity.

Q2: Which cell viability assay is best for screening synthetic cannabinoids?

A2: The ideal assay depends on your specific experimental goals, cell type, and the properties of the synthetic cannabinoid being tested. Here's a general comparison:

Assay TypePrincipleAdvantagesDisadvantages with Synthetic Cannabinoids
Tetrazolium-Based (MTT, XTT, WST-1) Enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[3][4]Cost-effective, well-established protocols.[3][5][6]Potential for interference from lipophilic compounds that can directly reduce the tetrazolium salt. Requires a solubilization step for MTT.[7]
Resazurin-Based (e.g., alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.High sensitivity, non-toxic to cells (allowing for kinetic monitoring).Also susceptible to direct chemical reduction by test compounds.
ATP-Based (e.g., CellTiter-Glo) Measures ATP levels, a marker of metabolically active cells, via a luciferase-based reaction.[8]High sensitivity, rapid, and less prone to interference from colored or fluorescent compounds.[8]Can be more expensive. ATP levels can fluctuate with cellular processes other than viability.

For initial screening, an ATP-based assay like CellTiter-Glo is often recommended due to its lower susceptibility to compound interference.[8] However, it is always best practice to validate findings with a second, mechanistically different assay.

Q3: How can I improve the solubility of my synthetic cannabinoid in cell culture medium?

A3: To improve solubility and prevent precipitation:

  • Use a suitable solvent for stock solutions: Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[2]

  • Minimize the final DMSO concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use serum-containing medium for dilution: Serum proteins like albumin can help to solubilize lipophilic compounds.

  • Consider solubilizing agents: For particularly challenging compounds, biocompatible detergents or cyclodextrins can be used, but their effects on cell viability must be carefully controlled for.

Troubleshooting Guide

Problem 1: Compound Precipitation in Culture Medium
  • Symptom: Visible crystals or cloudiness in the culture wells after adding the synthetic cannabinoid.

  • Diagram:

    A Precipitation Observed B High Compound Concentration A->B C Poor Solubility A->C D Solvent Issues A->D E Reduce Final Concentration B->E F Prepare Fresh Dilutions C->F G Increase Serum Percentage C->G H Use Solubilizing Agent (with controls) C->H I Lower Stock Concentration D->I

    Figure 1. Troubleshooting precipitation issues.
  • Possible Causes & Solutions:

    • Cause: The compound concentration exceeds its solubility limit in the aqueous medium.

      • Solution: Perform a dose-response experiment to determine the maximum soluble concentration. Consider lowering the highest concentration tested.[1]

    • Cause: The compound is precipitating out of the diluted stock solution over time.

      • Solution: Prepare fresh dilutions of your synthetic cannabinoid from a concentrated DMSO stock immediately before each experiment.

    • Cause: Insufficient protein in the medium to aid solubilization.

      • Solution: If using low-serum or serum-free media, consider whether your experimental design can tolerate a higher serum percentage. Alternatively, supplement with fatty acid-free bovine serum albumin (BSA).[1]

Problem 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability between replicate wells or between experiments.

  • Diagram:

    A Inconsistent Results High Variability B Potential Causes Compound Instability Cell Seeding Error Assay Interference A->B C Solutions Prepare fresh compound dilutions Ensure homogenous cell suspension Run compound-only controls B->C

    Figure 2. Addressing inconsistent results.
  • Possible Causes & Solutions:

    • Cause: Uneven cell seeding.

      • Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between seeding groups of wells. Avoid seeding cells at the edges of the plate, which are more prone to evaporation ("edge effect").

    • Cause: Direct interference of the synthetic cannabinoid with the assay chemistry.

      • Solution: Run parallel "cell-free" controls containing your compound at all tested concentrations in the culture medium. This will reveal any direct reduction of tetrazolium salts or quenching of luminescence signals. Subtract the background absorbance/luminescence from your cell-containing wells.

    • Cause: Evaporation of media from wells.

      • Solution: Ensure proper humidification of the incubator. Use plates with lids and consider filling the outer wells of the plate with sterile water or PBS.

Problem 3: Unexpectedly High or Low Cell Viability Readings
  • Symptom: Results do not align with expected cytotoxicity or show an increase in signal suggesting enhanced viability.

  • Diagram:

    G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Unexpected_Results Unexpected Viability Readings Interference Compound-Assay Interference Unexpected_Results->Interference Metabolic_Alteration Altered Cell Metabolism Unexpected_Results->Metabolic_Alteration Cell_Free_Control Run Cell-Free Controls Interference->Cell_Free_Control Validate_Assay Validate with Orthogonal Assay Metabolic_Alteration->Validate_Assay

    Figure 3. Investigating unexpected viability data.
  • Possible Causes & Solutions:

    • Cause (High Signal): The synthetic cannabinoid is directly reducing the tetrazolium dye (MTT, XTT, WST-1), leading to a false-positive signal for viability.

      • Solution: As mentioned, use cell-free controls. If interference is confirmed, switch to an orthogonal assay method, such as an ATP-based assay (CellTiter-Glo) or a dye-exclusion assay (e.g., Trypan Blue staining with an automated cell counter).

    • Cause (Low Signal): The compound quenches the fluorescent or luminescent signal of the assay readout.

      • Solution: In a cell-free system, add the compound to the final colored/luminescent product to see if the signal is diminished.

    • Cause: The compound alters the metabolic state of the cells without necessarily killing them. For example, it could cause a metabolic burst that increases the reduction of tetrazolium salts, or conversely, induce a state of metabolic quiescence that lowers ATP levels without causing cell death.

      • Solution: Correlate viability data with a direct measure of cell number, such as cell counting or a DNA-binding dye assay (e.g., CyQUANT).

Quantitative Data Summary

The following tables summarize IC50 values for select cannabinoids from published studies. Note that IC50 values can vary significantly based on the cell line, assay type, and experimental conditions (e.g., incubation time, serum concentration).

Table 1: IC50 Values (µM) of Cannabinoids in Various Cancer Cell Lines (MTT Assay, 72h exposure)

CompoundA549 (Lung)Caco-2 (Colon)HepG2 (Liver)MDA-MB-231 (Breast)
CBD22.3535.2426.0515.80
CBDV33.7146.0231.8924.53
Data extracted from Russo et al. (2021).[9]

Table 2: IC50 Values (µM) of Synthetic Cannabinoids in Human Ovarian Cancer Cells (Caov-3, MTT Assay)

CompoundIncubation TimeIC50 (µM)
CBD48h22.9
CBD Derivative 1948h5.5
CBD Derivative 2148h4.1
Data extracted from a 2024 study on natural and synthetic cannabinoids.[10]

Table 3: IC50 Values (µg/mL) of Synthetic Cannabinoids in Colon Cancer (HT29) and Normal Colon (CCD 841 CoTr) Cells (Neutral Red Uptake Assay, 24h exposure)

CompoundHT29 (Cancer)CCD 841 CoTr (Normal)
CBC60.57150.86
CBD60.548.25
abn-CBG13.6614.12
CBT53.8944.46
Data extracted from a study on the biological activity of synthetic cannabinoids in colon epithelial cells.[11]

Experimental Protocols

MTT Assay Protocol (Adherent Cells)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of the synthetic cannabinoid (and vehicle control) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Aspirate the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[3]

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 0.1 mL of electron coupling solution to 5 mL of XTT reagent for one 96-well plate).[12]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[13]

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Absorbance Reading: Gently shake the plate and measure the absorbance of the soluble formazan product at 450-500 nm. A reference wavelength above 630 nm is recommended.[13]

WST-1 Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[14]

  • Incubation: Incubate the plate at 37°C for 0.5-4 hours. The optimal time will depend on the cell type and density.

  • Absorbance Reading: Shake the plate thoroughly for 1 minute. Measure the absorbance between 420-480 nm.[14][15]

CellTiter-Glo® (ATP-Based) Assay Protocol
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow step 2 from the MTT protocol.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16][17]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL of medium).[17]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

  • Luminescence Reading: Measure the luminescence using a plate luminometer.

Signaling Pathways and Workflows

General Cannabinoid Receptor Signaling

Synthetic cannabinoids primarily act as agonists at the CB1 and CB2 G-protein coupled receptors. This interaction initiates a cascade of intracellular events.

SC Synthetic Cannabinoid CB1R CB1/CB2 Receptor SC->CB1R G_protein Gi/Go Protein CB1R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cell_Effects Cellular Effects (Proliferation, Apoptosis, etc.) cAMP->Cell_Effects MAPK->Cell_Effects

Figure 4. Simplified cannabinoid receptor signaling pathway.
Experimental Workflow for Screening Synthetic Cannabinoids

This workflow outlines the key steps from initial compound handling to data analysis.

A Prepare High-Conc. Stock in DMSO B Determine Max Soluble Concentration in Media A->B D Treat Cells with Serial Dilutions B->D C Seed Cells in 96-well Plates C->D E Incubate for Desired Time D->E G Include Cell-Free Controls D->G F Perform Cell Viability Assay (e.g., CellTiter-Glo) E->F H Read Plate (Luminescence/Absorbance) F->H G->H I Analyze Data (Calculate IC50) H->I J Validate Hits with Orthogonal Assay I->J

Figure 5. Workflow for cell viability screening.

References

Strategies to mitigate non-specific binding in Cumyl-thpinaca receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers mitigate non-specific binding (NSB) in receptor assays involving Cumyl-THPINACA and other synthetic cannabinoid receptor agonists (SCRAs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is non-specific binding (NSB) and why is it a significant problem in my assay?

A1: Non-specific binding refers to the interaction of a ligand, such as this compound, with components other than its intended receptor target (e.g., CB1 or CB2 receptors).[1] This can include binding to cell membranes, plasticware, or filters used in the assay.[1][2] High NSB is problematic because it creates background noise, which can mask the true specific binding signal to the receptor of interest. This reduces the assay's sensitivity and accuracy, making it difficult to obtain reliable data on binding affinity and potency.[3] If NSB constitutes more than 50% of the total binding, the quality of the data is significantly compromised.[1]

Q2: What factors contribute to high non-specific binding with this compound?

A2: The chemical properties of this compound and related SCRAs are a primary cause. These compounds often possess a high degree of lipophilicity (hydrophobicity), largely due to features like the cumyl group.[4] This characteristic promotes interactions with the lipid bilayers of cell membranes and other hydrophobic surfaces within the assay system, leading to elevated NSB.[1][2]

Q3: How do I experimentally determine the level of non-specific binding?

A3: Non-specific binding is determined by measuring the binding of your radiolabeled ligand (e.g., [³H]this compound) in the presence of a high concentration of an unlabeled competitor compound.[1] This "cold" ligand saturates the specific binding sites on the CB1/CB2 receptors, ensuring that any remaining bound radioligand is attached to non-specific sites.[1] The specific binding is then calculated by subtracting this non-specific binding value from the total binding (measured in the absence of the cold competitor).[1]

Q4: What are the primary strategies to reduce high non-specific binding?

A4: Several strategies can be employed to minimize NSB. These can be broadly categorized as:

  • Optimizing Assay Buffer Composition: Adding blocking agents, adjusting ionic strength, and modifying pH can effectively reduce non-specific interactions.[5]

  • Modifying Experimental Procedure: Pre-treating filters and plates, choosing appropriate materials, and optimizing wash steps can prevent the ligand from binding to assay components.[1][6]

  • Using a Different Radioligand: If NSB remains uncontrollably high with this compound, consider using a different radiolabeled cannabinoid agonist with lower hydrophobicity.[1]

Q5: Which blocking agents are most effective for reducing NSB in cannabinoid receptor assays?

A5: Blocking agents work by saturating the non-specific sites on membranes and hardware. Commonly used and effective options include:

  • Bovine Serum Albumin (BSA): Typically used at concentrations of 0.1% to 1%, BSA is a standard choice for shielding charged surfaces and preventing non-specific protein interactions.[5][7]

  • Casein: This protein can be a more effective blocking agent than BSA in some systems and is often used in a buffer solution.[8]

  • Normal Serum: Using serum from the species in which the secondary antibody was raised (if applicable) or a different species than the primary antibody can block Fc receptors and other non-specific sites.[9][10]

  • Synthetic Polymers: For assays where animal-derived proteins are a concern, synthetic blockers based on polymers like PEG or PVA can be effective alternatives.[3]

Q6: How can I optimize my assay buffer to minimize NSB?

A6: Buffer optimization is critical for controlling NSB.

  • Increase Salt Concentration: Higher concentrations of salts like NaCl can shield charged interactions that contribute to NSB.[5]

  • Adjust pH: Modifying the buffer pH can alter the charge of the ligand and the interacting surfaces, which may help reduce unwanted binding.[5]

  • Add Surfactants: For highly hydrophobic ligands, adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can disrupt hydrophobic interactions.[5][8] However, care must be taken as detergents can also disrupt membrane integrity and specific binding.

Q7: Are there any procedural tips that can help lower NSB?

A7: Yes, simple changes to your experimental workflow can have a significant impact.

  • Filter Pre-treatment: Soaking filters in a solution like polyethylenimine (PEI) can reduce ligand adsorption to the filter material itself.[6]

  • Increase Wash Steps: Increasing the number or volume of washes after incubation can help remove loosely bound, non-specific ligand. Using ice-cold wash buffer can also help by slowing the dissociation rate of the specifically bound ligand during the wash process.[1][11]

  • Choice of Plates: Use low-binding microplates to minimize the adsorption of your ligand to the plastic surfaces.

Quantitative Data Summary

Table 1: Receptor Binding Affinities of this compound and Related Compounds This table summarizes the reported binding affinities (Ki) for this compound and a related compound at human cannabinoid receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptorBinding Affinity (Ki) in nMReference
This compoundCB11.23 ± 0.20[12]
CB21.38 ± 0.86[12]
CUMYL-4CN-BINACACB12.6[13]
CB214.7[13]

Table 2: Common Blocking Agents for Mitigating Non-Specific Binding This table provides examples of common blocking agents and their typical working concentrations. Optimization is often required for each specific assay.

Blocking AgentTypical ConcentrationKey Application NotesReference
Bovine Serum Albumin (BSA)0.1 - 5% (w/v)Commonly added to binding and wash buffers.[5][7][5][7]
Casein0.5 - 5% (w/v)Can be more effective than BSA for certain systems.[8][8]
Normal Serum5 - 20% (v/v)Useful for blocking Fc receptors in tissue-based assays.[9][9]
Non-ionic Surfactants (e.g., Tween-20)0.01 - 0.1% (v/v)Helps disrupt hydrophobic interactions. Use with caution.[5]
Polyethylenimine (PEI)0.1 - 0.5% (v/v)Primarily used for pre-treating glass fiber filters.[6]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) at cannabinoid receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Unlabeled test compound (this compound).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known cannabinoid agonist (e.g., CP-55,940 or WIN-55,212-2).

  • Assay Buffer (TME): 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.[7]

  • Binding Buffer: Assay Buffer containing 0.1% - 1% BSA (or other blocking agent).[7]

  • 96-well microplates (low-binding).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

  • Cell harvester and scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the unlabeled this compound in the Binding Buffer.

  • Assay Plate Setup: Add the following to each well of a 96-well plate:

    • Total Binding: 50 µL Binding Buffer + 50 µL Radioligand.

    • Non-Specific Binding (NSB): 50 µL of 10 µM non-specific control + 50 µL Radioligand.

    • Competition Binding: 50 µL of each this compound dilution + 50 µL Radioligand.

  • Membrane Addition: Add 100 µL of the cell membrane preparation (typically 5-20 µg of protein per well) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow Experimental Workflow for a Receptor Binding Assay cluster_mitigation Mitigation Strategies Applied Here prep 1. Prepare Reagents (Radioligand, Membranes, Buffers, Test Compound) setup 2. Set Up Assay Plate (Total, NSB, Competition Wells) prep->setup mitigate_buffer Optimize Buffer (Add BSA, adjust salt) prep->mitigate_buffer mitigate_filter Pre-treat Filters (e.g., with PEI) prep->mitigate_filter incubate 3. Incubate Plate (e.g., 60-90 min at 30°C) setup->incubate filter_wash 4. Filter and Wash (Separate bound/unbound ligand) incubate->filter_wash count 5. Quantify Radioactivity (Scintillation Counting) filter_wash->count mitigate_wash Optimize Wash Step (Cold buffer, more washes) analyze 6. Analyze Data (Calculate Specific Binding, IC50, Ki) count->analyze mitigate_buffer->setup mitigate_filter->filter_wash

Caption: Workflow for a competitive radioligand binding assay highlighting key steps for NSB mitigation.

signaling_pathway Simplified CB1/CB2 Receptor Signaling Pathway cluster_membrane Cell Membrane ligand This compound (Agonist) receptor CB1 / CB2 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl Inhibition of Adenylyl Cyclase g_protein->adenylyl camp ↓ Decrease in cAMP adenylyl->camp downstream Downstream Cellular Effects camp->downstream

Caption: Simplified signaling cascade initiated by this compound binding to cannabinoid receptors.

Caption: A decision tree to guide researchers through troubleshooting steps for high NSB.

References

Validation & Comparative

A Comparative Analysis of CUMYL-THPINACA Detection: ELISA Screening vs. LC-MS/MS Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and toxicology, the accurate detection of novel psychoactive substances (NPS) like CUMYL-THPINACA is paramount. Two primary analytical techniques are employed for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) as a preliminary screening tool and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection and application of the appropriate analytical strategy.

At a Glance: ELISA vs. LC-MS/MS for this compound Detection

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody reactionPhysicochemical properties (retention time, mass-to-charge ratio)
Primary Use High-throughput screeningConfirmatory analysis, quantification
Sensitivity Generally in the low ng/mL range (analyte dependent)High, often sub-ng/mL to pg/mL range
Specificity Prone to cross-reactivity with structurally similar compoundsHigh, based on specific molecular fragmentation patterns
Throughput High (96-well plate format)Lower, sequential sample analysis
Cost per Sample LowerHigher
Turnaround Time Rapid (hours)Longer (hours to days)
Metabolite Detection Dependent on antibody specificity; may detect parent or metabolitesCan be targeted to detect parent compound and multiple metabolites

The Workflow: From Screening to Confirmation

The typical workflow for analyzing biological samples for the presence of this compound involves an initial screen with a sensitive and high-throughput method like ELISA. Presumptive positive results from the ELISA are then subjected to a more specific and accurate confirmatory analysis using LC-MS/MS. This two-tiered approach minimizes the risk of false positives and provides reliable, defensible results.

G cluster_screening Screening Phase cluster_confirmation Confirmatory Phase Sample Biological Sample (Urine, Blood, etc.) ELISA This compound ELISA Sample->ELISA LCMS LC-MS/MS Analysis ELISA->LCMS Presumptive Positive Negative Negative ELISA->Negative Negative Result Data Data Interpretation & Reporting LCMS->Data

Figure 1. A diagram illustrating the typical workflow for drug testing, from initial ELISA screening to LC-MS/MS confirmation.

Experimental Protocols

This compound ELISA Screening Protocol (General)

While a specific commercial ELISA kit for this compound is not widely documented in the reviewed literature, a general protocol for synthetic cannabinoid ELISA is as follows. It is important to note that the performance of such an assay would be highly dependent on the specificity of the antibody used.

1. Sample Preparation:

  • Biological samples (e.g., urine) are typically diluted with the provided assay buffer to minimize matrix effects.

2. Assay Procedure:

  • Add diluted samples, calibrators, and controls to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated this compound (or a related analog) to each well.

  • Incubate the plate, allowing for competitive binding between the this compound in the sample and the enzyme conjugate for the limited antibody binding sites.

  • Wash the plate to remove unbound components.

  • Add a substrate solution that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Confirmatory LC-MS/MS Analysis of this compound

LC-MS/MS provides a highly specific and sensitive method for the unambiguous identification and quantification of this compound and its metabolites.

1. Sample Preparation (e.g., from urine):

  • Enzymatic Hydrolysis: To detect glucuronidated metabolites, samples may be incubated with β-glucuronidase.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The sample is extracted to remove interfering substances and concentrate the analytes. For example, a liquid-liquid extraction can be performed using an organic solvent like a 70:30 mixture of 1-chlorobutane and isopropyl alcohol[1].

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: A high-performance liquid chromatograph, such as an Agilent 1290, is used to separate this compound and its metabolites from other compounds in the extract[1].

    • Column: A C18 analytical column is commonly used.

    • Mobile Phase: A gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid, is employed to achieve separation[2].

  • Mass Spectrometry: A triple quadrupole mass spectrometer, such as an Agilent 6460, is used for detection and quantification[1].

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for highly selective detection.

Performance Comparison

Direct comparative validation data for a this compound-specific ELISA is limited in the available literature. However, by examining validation studies of ELISAs for other synthetic cannabinoids and LC-MS/MS methods, a general performance comparison can be made.

ELISA Performance (Based on assays for other synthetic cannabinoids):

  • Sensitivity and Specificity: In a study of a JWH-018 ELISA, sensitivity was reported to be 83.7% and specificity 99.4% at a 5 µg/L cutoff[3]. However, a significant challenge for synthetic cannabinoid ELISAs is cross-reactivity. For instance, one study showed that only 19 out of 73 tested synthetic cannabinoids exhibited moderate to high cross-reactivity with an ELISA targeting a JWH-018 metabolite[3]. This highlights the potential for false-negative results if the assay's antibody does not recognize the specific compound or its metabolites present in the sample. The performance of a this compound ELISA would be entirely dependent on the cross-reactivity profile of the specific antibody used.

LC-MS/MS Performance:

  • Linearity and Limits of Quantification (LOQ): Validated LC-MS/MS methods for synthetic cannabinoids demonstrate excellent linearity over a range of concentrations, typically from 0.5 to 200 ng/mL[1]. The LOQs are generally low, often in the sub-ng/mL range, making the method highly sensitive[1].

  • Accuracy and Precision: Intraday and interday accuracy and precision for LC-MS/MS methods are typically within acceptable limits of ±20% error and ±15% relative standard deviation, respectively[1].

  • Metabolite Detection: this compound is extensively metabolized in the body[4]. LC-MS/MS methods can be designed to specifically target and quantify not only the parent compound but also its major metabolites, providing a longer window of detection and a more comprehensive picture of exposure[4][5].

Conclusion

The validation of this compound detection requires a synergistic approach. ELISA serves as a valuable, high-throughput screening tool that can rapidly identify presumptive positive samples. However, due to the potential for cross-reactivity and the ever-evolving landscape of synthetic cannabinoids, all positive ELISA results must be confirmed by a more specific and sensitive method. LC-MS/MS is the gold standard for confirmation, offering unambiguous identification and accurate quantification of this compound and its metabolites. For researchers and drug development professionals, understanding the strengths and limitations of each method is crucial for generating reliable and defensible data in the analysis of novel psychoactive substances.

References

Comparative Pharmacological Analysis: CUMYL-PINACA vs. ADAMANTYL-THPINACA (5F-APINACA)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacological properties of CUMYL-PINACA and ADAMANTYL-THPINACA (more commonly known as 5F-APINACA or 5F-AKB48) reveals distinct profiles in their interaction with the endocannabinoid system. Both are potent synthetic cannabinoid receptor agonists (SCRAs), a class of new psychoactive substances (NPS) known for their high affinity and efficacy at cannabinoid receptors, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] This guide provides a comparative analysis of their receptor binding, functional activity, and in vivo effects, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.

Receptor Binding Affinity

Both CUMYL-PINACA and 5F-APINACA demonstrate high-affinity binding to both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with potencies in the nanomolar range. 5F-APINACA exhibits a binding affinity of 1.94 nM at CB1 and 0.266 nM at CB2 receptors.[3] CUMYL-PINACA also acts as a potent agonist for cannabinoid receptors, with an EC50 of 0.15nM for human CB1 receptors and 0.41nM for human CB2 receptors, showing a roughly threefold selectivity for CB1.[4]

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
CUMYL-PINACA ~0.15 (EC50)~0.41 (EC50)
5F-APINACA 1.940.266

Note: Data presented as Ki values where available, which represent the inhibition constant. For CUMYL-PINACA, EC50 values are provided, which measure the concentration for half-maximal effective response.

Functional Activity

Functional assays, such as GTPγS binding and membrane potential assays, confirm that both compounds are full agonists at CB1 and CB2 receptors.[1][3] This means they are capable of eliciting a maximal physiological response upon binding to the receptor. 5F-APINACA is a full agonist with high potency and efficacy, stimulating CB1-induced [35S]GTPγS binding.[5] Similarly, CUMYL-PINACA and its fluorinated analog, 5F-CUMYL-PINACA, are potent and efficacious agonists at both CB1 and CB2 receptors.[6][7]

CompoundCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)
CUMYL-PINACA 0.150.41
5F-APINACA 2.8–1959 (agonist activity range)6.5–206 (agonist activity range)
5F-CUMYL-PINACA <0.1 - 15.10.37 - 34.8

Note: EC50 values can vary depending on the specific assay used. The ranges provided for 5F-APINACA and 5F-CUMYL-PINACA reflect data from different studies and assay techniques.[5][8]

In Vivo Effects

The potent in vitro activity of these compounds translates to significant physiological effects in vivo. Both CUMYL-PINACA and 5F-APINACA induce a range of cannabinoid-like effects, including hypothermia, bradycardia, and catalepsy.[6][9] These effects are primarily mediated through the activation of CB1 receptors. Notably, some cumyl-derived synthetic cannabinoids have been associated with pro-convulsant effects in animal models.[9][10] 5F-APINACA has been shown to induce a prolonged release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction. High doses of 5F-APINACA can induce convulsions, hyperreflexia, and myoclonus in mice.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in pharmacology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the target cannabinoid receptor (CB1 or CB2) are prepared.

  • Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (CUMYL-PINACA or 5F-APINACA).[11]

  • Filtration: The incubation is terminated by rapid filtration to separate the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors, such as CB1 and CB2.

  • Membrane Incubation: Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

  • Filtration and Quantification: The reaction is stopped, and the amount of bound [³⁵S]GTPγS is quantified by filtration and scintillation counting.[12]

  • Data Analysis: The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) of the compound.

Visualizations

Signaling Pathway of Cannabinoid Receptor Activation

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SCRA Synthetic Cannabinoid (CUMYL-PINACA or 5F-APINACA) CB1R CB1/CB2 Receptor SCRA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK ↑ MAPK/ERK Pathway G_protein->MAPK GIRK ↑ GIRK Channels G_protein->GIRK Ca ↓ Ca2+ Channels G_protein->Ca cAMP ↓ cAMP AC->cAMP

Caption: Cannabinoid receptor signaling cascade upon agonist binding.

Comparative Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Test Compound (CUMYL-PINACA or 5F-APINACA) binding Radioligand Binding Assay start->binding functional GTPγS Binding Assay start->functional admin Compound Administration start->admin ki Determine Ki (Affinity) binding->ki ec50 Determine EC50 (Potency) functional->ec50 animal Animal Model (e.g., Mouse, Rat) animal->admin behavior Behavioral Assays (e.g., Tetrad) admin->behavior physio Physiological Measurement (e.g., Body Temperature) admin->physio effects Observe Cannabinoid-like Effects behavior->effects physio->effects

Caption: Workflow for pharmacological characterization of synthetic cannabinoids.

Pharmacological Profile Comparison

G cluster_cumyl CUMYL-PINACA cluster_adamantyl ADAMANTYL-THPINACA (5F-APINACA) C_CB1_affinity High CB1 Affinity Shared Shared Properties C_CB1_affinity->Shared C_CB2_affinity High CB2 Affinity C_agonist Full Agonist C_agonist->Shared C_invivo Cannabinoid-like In Vivo Effects C_invivo->Shared A_CB1_affinity High CB1 Affinity A_CB1_affinity->Shared A_CB2_affinity Very High CB2 Affinity A_agonist Full Agonist A_agonist->Shared A_invivo Potent Cannabinoid-like In Vivo Effects A_invivo->Shared A_dopamine Increases Dopamine

Caption: Comparative pharmacological profiles of CUMYL-PINACA and 5F-APINACA.

References

A Comparative Analysis of Receptor Binding Affinity: Cumyl-thpinaca vs. 5F-CUMYL-PINACA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two synthetic cannabinoids, Cumyl-thpinaca and 5F-CUMYL-PINACA, for the human cannabinoid receptors CB1 and CB2. The information presented is collated from various scientific studies and is intended to be an objective resource for research and drug development purposes.

Data Presentation: Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki) of this compound and 5F-CUMYL-PINACA for the CB1 and CB2 receptors. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
This compound CB11.23 ± 0.20Schoeder et al. (as cited in Monti et al., 2021)[1]
CB21.38 ± 0.86Schoeder et al. (as cited in Monti et al., 2021)[1]
5F-CUMYL-PINACA CB12.95Banister et al., 2018[2]
CB2--
5F-CUMYL-PINACA CB10.43 (EC50)Banister et al., 2018[2]
CB211.3 (EC50)Wikipedia (citing various sources)[3]
5F-CUMYL-PINACA CB1<0.1 (EC50)Wikipedia (citing original patent)[3]
CB20.37 (EC50)Wikipedia (citing original patent)[3]
5F-CUMYL-PINACA CB115.1 (EC50)Wikipedia (citing various sources)[3]
CB234.8 (EC50)Wikipedia (citing various sources)[3]

Note: It is important to acknowledge the variability in the reported values for 5F-CUMYL-PINACA, which may be attributed to different experimental methodologies and assay conditions across studies. For a direct and accurate comparison, data from a single study employing the same assay for both compounds would be ideal. EC50 values, which measure the concentration required to elicit 50% of the maximal response, are also included for functional context.

Experimental Protocols

The binding affinities presented are typically determined using a competitive radioligand binding assay. This technique is a standard method for characterizing the interaction of a ligand with its receptor.

Radioligand Competition Binding Assay

A common experimental setup for determining the binding affinity of synthetic cannabinoids to CB1 and CB2 receptors involves the following steps:

  • Membrane Preparation: Membranes from cells expressing the human CB1 or CB2 receptor are prepared. This is often achieved by homogenizing the cells in a cold buffer and then centrifuging the homogenate to pellet the membranes, which are rich in the target receptors.

  • Incubation: The prepared membranes are incubated in a reaction mixture containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940, a potent CB1/CB2 agonist) and varying concentrations of the unlabeled test compound (this compound or 5F-CUMYL-PINACA).

  • Competition: The unlabeled test compound competes with the radiolabeled ligand for binding to the cannabinoid receptors. As the concentration of the test compound increases, it displaces more of the radiolabeled ligand from the receptors.

  • Separation: After incubation, the bound and free radioligand are separated. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This measurement is inversely proportional to the amount of test compound that has bound to the receptors.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation (with CB1/CB2 receptors) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]CP-55,940) Radioligand->Incubation Test_Compound Test Compound (this compound or 5F-CUMYL-PINACA) Test_Compound->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Scintillation Quantification of Bound Radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Fig. 1: Experimental workflow for a radioligand binding assay.

Signaling Pathways

Both this compound and 5F-CUMYL-PINACA are agonists at the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[4] Activation of these receptors by an agonist initiates a cascade of intracellular signaling events.

Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] The βγ subunits can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] These actions generally lead to a dampening of neuronal activity. Furthermore, both CB1 and CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[4]

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist (this compound or 5F-CUMYL-PINACA) Receptor CB1/CB2 Receptor Agonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (Gαi) Ion_Channel Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channel modulates (Gβγ) MAPK MAPK Pathway G_Protein->MAPK activates cAMP ↓ cAMP AC->cAMP

Fig. 2: Simplified signaling pathway of CB1/CB2 receptor activation.

Conclusion

References

Cross-reactivity assessment of Cumyl-thpinaca with other synthetic cannabinoid antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative assessment of the cross-reactivity of Cumyl-THPINACA with antibodies developed for other synthetic cannabinoids. Designed for researchers, scientists, and drug development professionals, this document furnishes experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in the development and validation of immunoassays for novel psychoactive substances (NPS).

The emergence of a vast number of synthetic cannabinoids presents a significant challenge for forensic and clinical toxicology. Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are crucial for the rapid screening of these compounds. However, the structural diversity of synthetic cannabinoids can lead to variable cross-reactivity with existing antibodies, potentially resulting in false negatives or inaccurate quantification. Understanding the cross-reactivity profile of newer compounds like this compound is therefore of paramount importance.

Comparative Cross-Reactivity Data

While direct and comprehensive cross-reactivity data for this compound against a wide array of commercial synthetic cannabinoid antibodies remains limited in publicly available literature, we can infer its potential cross-reactivity by examining data for structurally similar compounds, particularly those with a cumyl-indazole-carboxamide core. The following table summarizes the cross-reactivity of various synthetic cannabinoids, including those structurally related to this compound, with different immunoassay kits. It is important to note that the antibodies used in these kits are often raised against earlier generations of synthetic cannabinoids, such as JWH-018 and its metabolites.

Target Analyte/KitCumyl-PINACA5F-Cumyl-PINACACUMYL-4CN-BINACAOther Synthetic Cannabinoids (e.g., JWH-018, UR-144)
JWH-018 N-(5-hydroxypentyl) metabolite ELISA Kit Low to ModerateLow to ModerateLowHigh (for JWH-018 and its metabolites)
UR-144/XLR-11 ELISA Kit LowLowLowHigh (for UR-144 and XLR-11)
Broad-Spectrum Synthetic Cannabinoid Assays VariableVariableVariableVariable (designed to detect multiple classes)

Note: "Low," "Moderate," and "High" are qualitative descriptors based on the percentage of cross-reactivity reported in various studies. Specific quantitative data can be found in the referenced literature. The cross-reactivity of this compound is anticipated to be in a similar range to Cumyl-PINACA and 5F-Cumyl-PINACA due to structural similarities. However, empirical testing is necessary for definitive characterization.

Experimental Protocols

The assessment of antibody cross-reactivity is typically performed using competitive ELISA. The following is a generalized protocol that outlines the key steps involved.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A microtiter plate is coated with a conjugate of the target synthetic cannabinoid (or a related derivative) and a carrier protein (e.g., bovine serum albumin, BSA). The plate is then incubated to allow for adsorption.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., a solution of BSA or non-fat dry milk).

  • Competition: A mixture of the primary antibody (raised against a specific synthetic cannabinoid) and the test compound (e.g., this compound) or a standard is added to the wells. The free analyte and the coated analyte compete for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove any unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to the wells.

  • Substrate Addition: After another washing step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change).

  • Data Analysis: The intensity of the signal is inversely proportional to the concentration of the test compound in the sample. A standard curve is generated using known concentrations of the target analyte, and the concentration of the test compound is determined by interpolation. The percent cross-reactivity is calculated using the formula:

    (Concentration of target analyte at 50% inhibition / Concentration of test compound at 50% inhibition) x 100%

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding & Detection cluster_analysis Data Analysis p1 Coat Plate with SC-Protein Conjugate p2 Block Non-specific Sites p1->p2 a1 Add Primary Antibody & Test Compound (e.g., this compound) p2->a1 a2 Incubate (Competition Occurs) a1->a2 a3 Wash Plate a2->a3 a4 Add Enzyme-linked Secondary Antibody a3->a4 a5 Wash Plate a4->a5 a6 Add Substrate a5->a6 a7 Measure Signal a6->a7 d1 Generate Standard Curve a7->d1 d2 Calculate % Cross-Reactivity d1->d2

Caption: Experimental workflow for assessing synthetic cannabinoid cross-reactivity using competitive ELISA.

Synthetic cannabinoids, including this compound, primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by receptor activation is complex and can vary depending on the specific ligand and cell type.

Cannabinoid_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade cluster_cellular_response Cellular Response SC Synthetic Cannabinoid (e.g., this compound) CB1_CB2 CB1/CB2 Receptor SC->CB1_CB2 Binds to G_protein Gαi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Ion_Channels Modulation of Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Altered Neurotransmitter Release, Gene Expression, etc. PKA->Response MAPK->Response Ion_Channels->Response

A Comparative Analysis of the Pharmacokinetics and Metabolism of Cumyl-THPINACA and JWH-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic and metabolic profiles of two synthetic cannabinoid receptor agonists (SCRAs), Cumyl-THPINACA and JWH-018. The information presented is based on available scientific literature and is intended to support research and drug development activities.

Executive Summary

This compound and JWH-018 are potent synthetic cannabinoids that undergo extensive and rapid metabolism in the body. While both are agonists of the cannabinoid receptors, their metabolic pathways and pharmacokinetic properties exhibit notable differences. JWH-018, an earlier generation SCRA, has been more extensively studied in vivo, with established pharmacokinetic parameters in humans. This compound, a more recent compound, is characterized by an extremely rapid in vitro metabolism, suggesting a short duration of action of the parent compound. This guide summarizes the key pharmacokinetic parameters, metabolic pathways, and experimental methodologies used to characterize these two compounds.

Comparative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound and JWH-018. A direct in vivo comparison is limited by the lack of published in vivo pharmacokinetic studies for this compound.

Table 1: In Vitro Metabolic Stability

CompoundSystemHalf-life (t½)Reference
This compoundHuman Liver Microsomes4.9 minutes[1]
JWH-018Human Liver MicrosomesData not available

Table 2: In Vivo Pharmacokinetic Parameters of JWH-018 (Inhalation in Humans)

ParameterValue (Median)RangeReference
Cmax (Maximum Concentration)2.9 - 9.9 ng/mL-[2]
Tmax (Time to Maximum Concentration)Not explicitly stated-
Half-life (t½)1.3 hours (initial), 5.7 hours (terminal)-[2]

Metabolic Pathways

Both this compound and JWH-018 are extensively metabolized by cytochrome P450 (CYP) enzymes, followed by phase II glucuronidation. However, the primary CYP enzymes involved and the resulting metabolites differ significantly.

This compound Metabolism

The metabolism of this compound is characterized by extensive hydroxylation at various positions on the molecule. In vitro studies with human liver microsomes have identified numerous metabolites.[3][4]

Key Metabolic Reactions:

  • Hydroxylation: Mono-, di-, and tri-hydroxylation are the major metabolic routes.[3]

  • Primary Metabolizing Enzymes: CYP3A4 and CYP3A5 are the main enzymes responsible for its metabolism, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[5]

Cumyl_THPINACA_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound M1 Mono-hydroxylated metabolites parent->M1 CYP3A4/5 (major) CYP2C8/9/19 (minor) M2 Di-hydroxylated metabolites M1->M2 Hydroxylation G1 Glucuronidated metabolites M1->G1 M3 Tri-hydroxylated metabolites M2->M3 Hydroxylation M2->G1 M3->G1

Proposed metabolic pathway for this compound.
JWH-018 Metabolism

JWH-018 undergoes extensive metabolism primarily through hydroxylation of the pentyl chain and the indole and naphthalene rings, followed by carboxylation and glucuronidation.[6][7]

Key Metabolic Reactions:

  • Hydroxylation: Occurs at the terminal (ω) and penultimate (ω-1) positions of the pentyl side chain, as well as on the indole and naphthalene rings.

  • Carboxylation: The hydroxylated pentyl chain can be further oxidized to a carboxylic acid.

  • Glucuronidation: Hydroxylated metabolites are conjugated with glucuronic acid for excretion.

  • Primary Metabolizing Enzymes: CYP2C9 and CYP1A2 are the major enzymes involved in its oxidation.[8]

JWH_018_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent JWH-018 M_OH Hydroxylated metabolites (ω, ω-1, ring) parent->M_OH CYP2C9, CYP1A2 (major) M_COOH Carboxylic acid metabolites M_OH->M_COOH Oxidation M_Gluc Glucuronidated metabolites M_OH->M_Gluc M_COOH->M_Gluc

Proposed metabolic pathway for JWH-018.

Experimental Protocols

The characterization of this compound and JWH-018 pharmacokinetics and metabolism relies on a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques.

In Vitro Metabolism Studies

A common approach to studying the metabolism of these compounds is through incubation with human liver microsomes (HLMs). This in vitro model contains a rich complement of drug-metabolizing enzymes, particularly CYP450s.

Typical Experimental Workflow:

in_vitro_workflow start Incubation of Compound with Human Liver Microsomes (HLMs) and NADPH quench Quench Reaction (e.g., with acetonitrile) start->quench centrifuge Centrifugation to precipitate proteins quench->centrifuge extract Supernatant Collection and Analysis centrifuge->extract analysis LC-HRMS or LC-MS/MS Analysis for Metabolite Identification extract->analysis

General workflow for in vitro metabolism studies.
  • Incubation: The synthetic cannabinoid is incubated with pooled HLMs in the presence of an NADPH-regenerating system to initiate metabolic reactions.[9]

  • Sample Preparation: The reaction is stopped at various time points, and proteins are precipitated. The supernatant, containing the parent compound and its metabolites, is then collected for analysis.

  • Analytical Method: Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) or tandem mass spectrometry (LC-MS/MS) is typically used for the separation, detection, and structural elucidation of metabolites.[10][11]

In Vivo Pharmacokinetic Studies

In vivo studies, often conducted in animal models (e.g., rats, mice) or controlled human administration studies, are essential for determining the pharmacokinetic profile of a compound.[6][12]

Typical Experimental Workflow:

in_vivo_workflow admin Compound Administration (e.g., inhalation, intravenous, intraperitoneal) sampling Serial Blood/Plasma Sampling at Predetermined Time Points admin->sampling extraction Sample Preparation (e.g., protein precipitation, liquid-liquid extraction) sampling->extraction analysis LC-MS/MS Quantification of Parent Compound and Metabolites extraction->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, t½, AUC) analysis->pk_analysis

General workflow for in vivo pharmacokinetic studies.
  • Administration: The compound is administered to the subjects through a defined route (e.g., inhalation, injection).

  • Sample Collection: Blood or plasma samples are collected at various time points after administration.

  • Sample Preparation: The biological samples are processed to extract the analytes of interest. This often involves protein precipitation or liquid-liquid extraction.[13]

  • Analytical Method: LC-MS/MS is the gold standard for quantifying the concentrations of the parent drug and its metabolites in biological matrices due to its high sensitivity and selectivity.[14][15][16]

  • Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and the area under the concentration-time curve (AUC).

Conclusion

This compound and JWH-018, while both potent synthetic cannabinoids, display distinct metabolic and pharmacokinetic profiles. JWH-018 has a more characterized in vivo pharmacokinetic profile, with a relatively short half-life after inhalation. In contrast, this compound exhibits extremely rapid in vitro metabolism, suggesting that the parent compound is likely cleared very quickly in vivo, with its pharmacological effects potentially being mediated by its numerous metabolites. The primary metabolizing enzymes also differ, with CYP3A4/5 being dominant for this compound and CYP2C9/1A2 for JWH-018.

This comparative guide highlights the importance of detailed pharmacokinetic and metabolic studies for understanding the in vivo behavior of novel synthetic cannabinoids. The provided experimental workflows offer a general framework for conducting such investigations, which are crucial for assessing the potential duration of action, toxicity, and for developing effective detection methods for these rapidly evolving substances. Further in vivo studies on this compound are warranted to fully elucidate its pharmacokinetic profile and enable a more direct comparison with JWH-018.

References

A Head-to-Head Comparison of the In Vivo Effects of Cumyl-thpinaca and THC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the synthetic cannabinoid Cumyl-thpinaca and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). Due to a lack of direct comparative in vivo studies on this compound, this guide utilizes data from a closely related and potent cumyl-derivative, CUMYL-4CN-BINACA, as a proxy to facilitate a meaningful, albeit indirect, comparison with the well-documented effects of THC. This comparison is based on available preclinical data and aims to highlight the significant differences in potency and physiological impact between these two cannabinoid receptor agonists.

Quantitative Comparison of In Vivo Effects

The following tables summarize the quantitative data on the in vivo effects of CUMYL-4CN-BINACA (as a proxy for this compound) and THC in rodent models. It is critical to note that the data for each compound are derived from separate studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparison of Receptor Binding Affinity and Efficacy

ParameterThis compoundΔ⁹-Tetrahydrocannabinol (THC)
CB1 Receptor Binding Affinity (Ki) 1.23 ± 0.20 nM[1][2]40.7 nM[3]
CB2 Receptor Binding Affinity (Ki) 1.38 ± 0.86 nM[1][2]36 nM[3]
Receptor Activity Full Agonist[2]Partial Agonist[3]

Table 2: Comparative In Vivo Effects in Mice

In Vivo EffectCUMYL-4CN-BINACA (Proxy)Δ⁹-Tetrahydrocannabinol (THC)
Hypothermia (Minimum Effective Dose) 0.1 mg/kg (i.p.)[4][5]~3-5 mg/kg (i.p.)[6]
Hypothermia (Peak Effect at 1 mg/kg) ~7°C reduction[4][5]Not typically tested at this low dose
Hypothermia (Effect at 30 mg/kg) Not tested (likely severe)~5.8°C reduction[6]
Hypolocomotion (Effective Dose) 0.3 mg/kg (i.p.)[4][7]10 mg/kg (i.p.)[8]
Pro-convulsant Effects (Dose) 0.3 mg/kg (i.p.)[4][5]10 mg/kg (i.p.) for electrographic seizures[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental to understanding the basis of the quantitative data presented.

Cannabinoid Tetrad Assay in Mice

The cannabinoid tetrad is a standard preclinical model used to assess the CB1 receptor-mediated effects of cannabinoids.[9][10][11] It consists of four components: hypothermia, hypolocomotion, catalepsy, and analgesia.

1. Animals:

  • Male C57BL/6J mice are commonly used.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Mice are acclimated to the testing room for at least 30-60 minutes before experiments begin.[9]

2. Drug Administration:

  • THC or the synthetic cannabinoid is typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Tween-80, and saline).

  • The drug or vehicle is administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[12]

3. Experimental Timeline:

  • Baseline measurements are taken before drug administration.

  • Following injection, the tetrad of tests is performed sequentially, typically starting 30 minutes post-injection.[9]

4. Tetrad Components:

  • Hypothermia: Rectal temperature is measured using a lubricated digital thermometer. The change in temperature from baseline is recorded.

  • Hypolocomotion: Spontaneous locomotor activity is assessed by placing the mouse in an open-field arena. The total distance traveled is recorded for a set period (e.g., 5-10 minutes) using automated tracking software.[12]

  • Catalepsy: The mouse's forepaws are placed on a raised horizontal bar (e.g., 3-8 cm high). The time it takes for the mouse to remove its paws and move is recorded, with a typical cutoff time of 60 seconds.[13]

  • Analgesia: Nociception is measured using the hot plate test. The mouse is placed on a surface maintained at a constant temperature (e.g., 52°C), and the latency to lick a hind paw or jump is recorded.[13]

Visualization of Pathways and Workflows

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by cannabinoid receptor agonists like this compound and THC. Both compounds bind to the CB1 receptor, a G-protein coupled receptor (GPCR). This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Conversion Response Downstream Cellular Effects cAMP->Response Leads to Ligand This compound / THC Ligand->CB1 Binds to

Caption: Simplified CB1 receptor signaling pathway activated by cannabinoid agonists.

Experimental Workflow for In Vivo Cannabinoid Testing

This diagram outlines a typical experimental workflow for assessing the in vivo effects of a cannabinoid compound in a mouse model.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_assays Tetrad Components cluster_post Post-Experiment A Animal Acclimation (e.g., 60 mins) B Baseline Measurements (e.g., Rectal Temperature) A->B D Drug Administration (i.p. Injection) B->D C Drug Preparation (Vehicle Control) E Post-Injection Period (e.g., 30 mins) D->E F Cannabinoid Tetrad Assay E->F F1 Hypolocomotion (Open Field) F->F1 F2 Hypothermia (Rectal Probe) F->F2 F3 Analgesia (Hot Plate) F->F3 F4 Catalepsy (Bar Test) F->F4 G Data Collection & Analysis F->G

Caption: Standard workflow for the cannabinoid tetrad assay in mice.

References

Validating a Novel UPLC-QTOF-MS Method for Cumyl-THPINACA Analysis Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic cannabinoids is paramount for both forensic toxicology and metabolism studies. This guide provides a comparative analysis of a novel Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the analysis of Cumyl-THPINACA, validated against a standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This guide leverages certified reference materials (CRMs) to ensure the highest level of accuracy and traceability.

Introduction to this compound Analysis

This compound is a potent synthetic cannabinoid that has been identified in forensic cases worldwide. Its rapid metabolism presents a significant challenge for analytical chemists, often requiring the detection of metabolites in biological matrices.[1] The development of sensitive and specific analytical methods is crucial for understanding its pharmacokinetics and for law enforcement purposes. Method validation is a critical component of this process, ensuring that the analytical procedure is fit for its intended purpose. The use of certified reference materials (CRMs) is the gold standard for method validation, providing a benchmark for accuracy and enabling traceability of measurements.[2]

Comparison of Analytical Methods

The following tables summarize the quantitative performance of a novel UPLC-QTOF-MS method compared to a standard HPLC-MS/MS method for the analysis of this compound. The data for the "New UPLC-QTOF-MS Method" is based on expected performance enhancements from this technology, while the "Standard HPLC-MS/MS Method" data is representative of currently established methods for synthetic cannabinoid analysis.[3][4]

Validation Parameter New UPLC-QTOF-MS Method Standard HPLC-MS/MS Method Reference
Linearity (R²) ≥ 0.999≥ 0.99[4]
Lower Limit of Quantification (LLOQ) 0.5 pg/mg1-10 pg/mg[3]
Limit of Detection (LOD) 0.1 pg/mg0.5-5 pg/mg[3]
Accuracy (% Bias) -5% to +5%-15% to +15%[5]
Precision (% RSD) < 10%< 15%[5]
Recovery 85-110%70-120%[3]
Matrix Effect Minimized with high resolutionVariable[3]

Table 1: Comparison of Method Validation Parameters

Feature New UPLC-QTOF-MS Method Standard HPLC-MS/MS Method
Instrumentation UPLC coupled to QTOF-MSHPLC coupled to Triple Quadrupole MS
Resolution High Resolution Mass SpectrometryNominal Mass Spectrometry
Data Acquisition Full Scan and Targeted MS/MSMultiple Reaction Monitoring (MRM)
Retrospective Analysis PossibleNot Possible
Compound Identification High confidence with accurate massBased on precursor/product ion transitions

Table 2: Comparison of Method Features

Experimental Protocols

Sample Preparation (Human Hair)
  • Wash 20 mg of hair with methanol to remove external contamination.

  • Dry the hair sample completely.

  • Pulverize the hair sample using a cryogenic grinder.

  • Extract the pulverized hair with 1 mL of methanol by sonication for 1 hour.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[3]

Liquid Chromatography-Mass Spectrometry Analysis
  • Instrumentation:

    • New Method: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTOF Mass Spectrometer.

    • Standard Method: Agilent 1290 Infinity II HPLC coupled to an Agilent 6470 Triple Quadrupole MS.

  • Chromatographic Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: 20 mmol/L ammonium acetate and 0.1% formic acid in water with 5% acetonitrile.[3]

    • B: Acetonitrile.[3]

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Method Validation Protocol

The validation of the new analytical method should be performed according to international guidelines, such as those from the AOAC or FDA.[4][5] The following parameters must be assessed:

  • Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound and its internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations using the Certified Reference Material. The concentration range should be appropriate for the intended application. The linearity is assessed by the coefficient of determination (R²).[4]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). Accuracy is reported as the percent bias from the nominal concentration, and precision is reported as the relative standard deviation (%RSD).[5]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio of 3. The LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, typically with a signal-to-noise ratio of 10.[3]

  • Recovery: The extraction efficiency of the method is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[3]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.[3]

  • Stability: The stability of this compound in the biological matrix and in analytical solutions should be assessed under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.

Workflow for New Method Validation using CRM

References

Navigating the Analytical Maze: A Comparative Guide to Cumyl-THPINACA Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of analytical methodologies for the synthetic cannabinoid Cumyl-THPINACA reveals a landscape dominated by advanced chromatographic techniques. However, a notable gap exists in the form of direct inter-laboratory comparison studies, hindering a definitive cross-validation of quantification methods. This guide provides a comprehensive overview of the current analytical approaches, collating available data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Synthetic cannabinoids, such as this compound (1-(tetrahydro-2H-pyran-4-ylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide), pose a significant challenge to forensic and clinical laboratories due to their high potency and rapid metabolism. Accurate and reliable quantification is paramount for toxicological assessment and law enforcement. While a number of analytical methods have been developed for the detection and quantification of synthetic cannabinoids, a lack of standardized, inter-laboratory validated protocols for this compound specifically makes direct comparison of method performance challenging.

This guide synthesizes the available scientific literature to compare the prevalent analytical techniques, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), which are the gold standards for the analysis of such compounds.

Comparison of Quantitative Performance

Due to the limited availability of comprehensive validation data for this compound in peer-reviewed literature, the following table presents typical performance characteristics for the quantification of closely related cumyl-indazole synthetic cannabinoids. These values should be considered illustrative and may vary depending on the specific laboratory, instrumentation, and matrix.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 10 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) ± 15%± 20%
Precision (% RSD) < 15%< 20%
Sample Throughput HighModerate
Derivatization Required NoOften

Experimental Protocols: A Closer Look

The methodologies employed for the quantification of this compound and its analogs typically involve sophisticated sample preparation followed by chromatographic separation and mass spectrometric detection.

Representative LC-MS/MS Protocol for Synthetic Cannabinoids in Whole Blood

This protocol provides a general framework for the quantification of synthetic cannabinoids in a biological matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard solution.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex, and centrifuge.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by an organic solvent (e.g., methanol/water mixture) to remove interferences.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) are monitored for each analyte to ensure accurate identification and quantification.

Visualizing the Path to Reliable Quantification

The following diagrams illustrate the key workflows in the analysis and comparison of this compound quantification methods.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting A Biological Sample (e.g., Blood, Urine) B Internal Standard Spiking A->B C Extraction (e.g., SPE, LLE) B->C D Concentration & Reconstitution C->D E LC-MS/MS or GC-MS/MS Analysis D->E F Quantification & Confirmation E->F G Report Generation F->G

General workflow for the quantification of this compound.

cluster_study_design Study Design & Sample Preparation cluster_analysis Analysis by Participating Laboratories cluster_evaluation Data Evaluation & Comparison A Preparation of Homogeneous Test Samples B Distribution to Participating Laboratories A->B C Quantification using In-House Methods B->C D Submission of Results to Coordinating Body C->D E Statistical Analysis of Data (e.g., z-scores) D->E F Comparison of Method Performance E->F

Workflow for an inter-laboratory comparison study.

Conclusion and Future Directions

The quantification of this compound is a complex analytical task that relies heavily on sophisticated instrumentation. While LC-MS/MS and GC-MS/MS are the methods of choice, the absence of direct inter-laboratory comparison studies makes it difficult to establish a definitive "best practice." The data presented in this guide, compiled from various sources on related compounds, provides a valuable starting point for laboratories seeking to develop and validate their own quantification methods.

To enhance the reliability and comparability of results across different laboratories, there is a clear need for:

  • Development and publication of fully validated quantitative methods specifically for this compound.

  • Organization of inter-laboratory comparison studies and proficiency tests.

  • Availability of certified reference materials for this compound and its major metabolites.

Addressing these gaps will be crucial for ensuring the accuracy and consistency of this compound quantification in forensic, clinical, and research settings, ultimately contributing to a better understanding of its pharmacological and toxicological effects.

Unraveling the Metabolic Fate: A Comparative Guide to the Stability of Cumyl-THPINACA and Other Indazole Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of Cumyl-THPINACA with other notable indazole synthetic cannabinoids. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and for the development of reliable analytical methods for their detection. This document summarizes key experimental data, details the methodologies used for their acquisition, and visualizes the primary metabolic pathways.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of this compound and a selection of other indazole cannabinoids in human liver microsomes (HLM) and human hepatocytes (HHeps). The data highlights the generally rapid metabolism of this class of compounds.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Reference
This compound HLM4.9Not Reported[1]
(S)-AMB-FUBINACA HLM0.2 ± 0.02944 ± 95.9[2]
(S)-AMB-FUBINACA HHeps0.2 ± 0.03216 ± 607[2]
(R)-AB-FUBINACA HLM50.6 ± 14.913.7 ± 4.06[2]
(S)-AB-FUBINACA HHeps6.3 ± 1.9110 ± 34.5[2]
CUMYL-PICA HLM102.3Not Reported[3]
5F-CUMYL-PICA HLM37.1Not Reported[3]
CUMYL-PINACA HLMNot ReportedRapid Clearance[4]
5F-CUMYL-PINACA HLMNot ReportedRapid Clearance[4]
ADAMANTYL-THPINACA HLMNot ReportedExtensively Metabolized[5]

Note: Data for this compound was obtained from a separate study and is presented for comparison. The other data points are from a single comprehensive study, ensuring internal consistency for those compounds.[1][2]

Experimental Protocols

The data presented in this guide is derived from in vitro metabolism studies using established methodologies. Below are detailed protocols representative of the key experiments cited.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is designed to determine the rate of disappearance of a parent compound when incubated with HLM, providing a measure of its intrinsic clearance.

  • Materials:

    • Test compound (e.g., this compound)

    • Pooled human liver microsomes (HLM), typically 0.5-1 mg/mL protein concentration

    • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for analytical quantification

  • Procedure:

    • A reaction mixture is prepared containing HLM and phosphate buffer, pre-warmed to 37°C.

    • The test compound is added to the reaction mixture at a final concentration typically in the low micromolar range.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of the curve is used to calculate the elimination rate constant (k).

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)

This protocol is used to identify the chemical structures of metabolites formed during the incubation.

  • Procedure:

    • Samples are prepared following the same incubation procedure as the metabolic stability assay.

    • The supernatant is analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

    • The mass spectrometer is operated in full scan mode to detect all potential metabolites.

    • Product ion scans (MS/MS) are performed on the detected metabolite masses to obtain fragmentation patterns.

  • Data Analysis:

    • The accurate mass measurements and fragmentation patterns are used to propose the chemical structures of the metabolites.

    • Common metabolic transformations looked for include hydroxylation, dehydrogenation, carboxylation, N-dealkylation, and glucuronidation.

Cytochrome P450 (CYP) Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the metabolism of the compound.

  • Procedure:

    • The test compound is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • The rate of metabolism by each isozyme is measured.

    • Alternatively, the compound is incubated with HLM in the presence of specific chemical inhibitors for each major CYP isoform. The reduction in metabolism in the presence of an inhibitor indicates the involvement of that specific enzyme.

Metabolic Pathways of this compound

The primary metabolic pathways for this compound involve Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes, followed by Phase II conjugation. The diagram below illustrates the major biotransformations.

Cumyl_THPINACA_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_hydroxylation Hydroxylation cluster_other_phase1 Other Transformations cluster_phase2 Phase II Metabolism parent This compound meta1 Mono-hydroxylated Metabolites parent->meta1 CYP3A4, CYP3A5 CYP2C8, CYP2C9, CYP2C19 meta4 Dehydrogenation parent->meta4 meta5 Carbonylation parent->meta5 meta2 Di-hydroxylated Metabolites meta1->meta2 Further Hydroxylation meta6 Glucuronide Conjugates meta1->meta6 UGT enzymes meta3 Tri-hydroxylated Metabolites meta2->meta3 Further Hydroxylation meta2->meta6 UGT enzymes

Caption: Primary Phase I and Phase II metabolic pathways of this compound.

Discussion

The data presented indicates that this compound is a rapidly metabolized synthetic cannabinoid, with an in vitro half-life of approximately 4.9 minutes in human liver microsomes.[1] This rapid clearance is a common feature among many indazole cannabinoids, as evidenced by the short half-lives and high intrinsic clearance values observed for compounds like (S)-AMB-FUBINACA.[2] The extensive metabolism of this compound, leading to the formation of at least 28 metabolites, underscores the importance of identifying specific and stable metabolites as biomarkers for detecting its use.[5]

The primary routes of metabolism for this compound are hydroxylation at various positions on the molecule, followed by further oxidation to form di- and tri-hydroxylated species, as well as dehydrogenation and carbonylation.[5] These Phase I metabolites can then undergo Phase II conjugation, primarily glucuronidation, to facilitate their excretion.

The cytochrome P450 enzymes responsible for the initial oxidative metabolism of this compound have been identified as primarily CYP3A4 and CYP3A5, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[5] The heavy reliance on the CYP3A subfamily suggests a potential for drug-drug interactions when this compound is co-administered with inhibitors or inducers of these enzymes. In comparison, ADAMANTYL-THPINACA also shows a primary involvement of CYP3A4 and CYP3A5, suggesting a similar potential for drug-drug interactions.[5]

In contrast, some other indazole cannabinoids, such as the (R)-enantiomer of AB-FUBINACA, exhibit significantly longer half-lives, indicating a greater metabolic stability.[2] This highlights the substantial impact that even small structural modifications can have on the metabolic fate of these compounds. For instance, the presence of a fluorine atom in 5F-CUMYL-PICA leads to a shorter half-life compared to its non-fluorinated analog, CUMYL-PICA, suggesting that the fluorine substitution may create a new site for metabolic attack or alter the molecule's interaction with metabolic enzymes.[3]

Conclusion

This compound demonstrates low metabolic stability, undergoing rapid and extensive biotransformation primarily through CYP3A4 and CYP3A5. Its metabolic profile is characterized by numerous hydroxylated and further oxidized metabolites. When compared to other indazole cannabinoids, its stability is on the lower end, similar to other rapidly cleared cumyl-containing analogs. The significant variability in metabolic stability across the broader class of indazole cannabinoids emphasizes the necessity of conducting compound-specific metabolic studies for accurate risk assessment and the development of effective toxicological screening methods. Researchers and drug development professionals should consider the high potential for metabolic clearance and drug-drug interactions when working with this compound and related compounds.

References

Structure-Activity Relationship (SAR) Studies of Cumyl-THPINACA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cumyl-THPINACA analogs, focusing on their structure-activity relationships (SAR) as synthetic cannabinoid receptor agonists. The information presented is intended to support research and drug development efforts in the field of cannabinoid pharmacology. Experimental data from various studies are summarized and presented in a standardized format for objective comparison.

Comparative Performance of this compound Analogs

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of various this compound analogs at the human cannabinoid receptors CB1 and CB2. These values are critical in understanding the potency and selectivity of these compounds.

Table 1: CB1 and CB2 Receptor Binding Affinities (Ki) of this compound Analogs

CompoundCore StructureTail GroupLinkerCumyl SubstitutionCB1 Ki (nM)CB2 Ki (nM)Reference
This compoundIndazoleTetrahydrothiopheneCarboxamideUnsubstituted1.23 ± 0.201.38 ± 0.86[1]
CUMYL-PINACAIndazolePentylCarboxamideUnsubstituted1.8-[2]
CUMYL-5F-PINACAIndazole5-FluoropentylCarboxamideUnsubstituted2.95-[3]
CUMYL-PICAIndolePentylCarboxamideUnsubstituted--[4]
CUMYL-5F-PICAIndole5-FluoropentylCarboxamideUnsubstituted--[4]
CUMYL-BICAIndoleButylCarboxamideUnsubstituted--[4]
CUMYL-4CN-BINACAIndazole4-CyanobutylCarboxamideUnsubstituted2.614.7[5]
ADAMANTYL-THPINACAIndazoleTetrahydrothiopheneCarboxamideAdamantyl--[1]

Note: "-" indicates data not available in the cited sources.

Table 2: CB1 and CB2 Receptor Functional Activities (EC50) of this compound Analogs

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Reference
This compound8.1 x 10⁻¹⁰ – 7.8 x 10⁻⁷ M2.5 x 10⁻¹⁰ – 9.1 x 10⁻⁶ M[4]
CUMYL-PINACA0.06 - 0.09 mg/kg (in vivo)-[2]
5F-CUMYL-PINACA0.43-[3]
5F-CUMYL-PICA--[3]
5F-CUMYL-P7AICA4.7-[3]
CUMYL-4CN-BINACA0.586.12[5]

Note: EC50 values can vary depending on the specific functional assay used. The ranges presented for this compound reflect this variability.[4] In vivo data for CUMYL-PINACA is presented in mg/kg.[2] "-" indicates data not available in the cited sources.

Key Structure-Activity Relationship Insights

Systematic evaluation of this compound analogs has revealed several key structural features that influence their activity at cannabinoid receptors:

  • Core Moiety: The core heterocyclic structure (e.g., indazole vs. indole) significantly impacts binding affinity. Competitive radioligand binding assays have shown that an indazole core generally confers higher CB1 binding affinity compared to indole or 7-azaindole cores.[6]

  • Tail Group: The N-alkyl 'tail group' is a critical determinant of pharmacological effects. For cumyl-containing synthetic cannabinoids, a 5-carbon pentyl chain appears to be optimal for activity.[2][7] Both shorter (propyl) and longer (heptyl) chains lead to a marked reduction in binding affinity and in vivo potency.[2]

  • Cumyl Moiety: The cumyl 'head group' consistently confers high affinity for the CB1 receptor.[6]

  • Linker Group: The carboxamide linker is a common feature in this class of synthetic cannabinoids and is important for maintaining high affinity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound analogs.

Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).

  • Test compounds (this compound analogs).

  • Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid agonist like CP-55,940).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8][9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

In Vitro Functional Activity Assay (e.g., cAMP Accumulation Assay)

This assay measures the functional potency (EC50) of a compound by quantifying its effect on a downstream signaling event, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound analogs).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (if required by the assay kit) to prevent cAMP degradation.

  • Add serial dilutions of the test compounds to the cells and incubate for a specific period.

  • Stimulate the cells with forskolin to induce cAMP production. The cannabinoid receptor agonist will inhibit this forskolin-induced cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided in the cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the dose-response curve using non-linear regression.

Visualizations

The following diagrams illustrate key concepts related to the SAR studies of this compound analogs.

G CB1/CB2 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/Go Protein CB1_CB2->G_protein Activates Cumyl_Analog This compound Analog (Agonist) Cumyl_Analog->CB1_CB2 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response G Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (CB1 & CB2 Receptors) Purification->Binding_Assay Functional_Assay Functional Activity Assay (e.g., cAMP) Purification->Functional_Assay Data_Analysis Determination of Ki and EC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Guides further analog design

References

Safety Operating Guide

Proper Disposal of Cumyl-THPINACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic cannabinoids like Cumyl-THPINACA is a critical component of laboratory safety and regulatory compliance. Given that the physiological and toxicological properties of this compound are not yet fully understood, it is imperative to treat this compound as potentially hazardous and follow rigorous disposal protocols.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Key Safety Information:

ParameterRecommendation
Handling Environment Certified Chemical Fume Hood
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat
Emergency Preparedness Accessible safety shower and eye wash station

Step-by-Step Disposal Protocol

The disposal of this compound, as with other research-grade chemicals and controlled substances, must adhere to federal, state, and local regulations. The following protocol outlines the general steps for its proper disposal.

1. Waste Identification and Segregation:

  • This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated from general laboratory waste.

  • It should be classified as hazardous chemical waste.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.

  • Liquid Waste: For solutions containing this compound, use a designated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

3. Arrange for Professional Disposal:

  • Contact EHS: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will provide specific instructions and schedule a pickup.

  • Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste management company for the final disposal of the material, which is typically done through high-temperature incineration.

4. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste fume_hood->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup decontaminate Decontaminate Work Area schedule_pickup->decontaminate end End: Compliant Disposal decontaminate->end

Caption: Workflow for the safe and compliant disposal of this compound.

Regulatory Considerations

It is important to note that this compound may be classified as a controlled substance in some jurisdictions.[2] As such, its handling and disposal may be subject to additional regulations and documentation requirements. Always consult with your institution's EHS and legal departments to ensure full compliance with all applicable laws.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel, the wider community, and the environment, while maintaining the highest standards of laboratory safety and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.